Product packaging for Boc-D-Arg(Mtr)-OH(Cat. No.:CAS No. 200122-49-2)

Boc-D-Arg(Mtr)-OH

Cat. No.: B613331
CAS No.: 200122-49-2
M. Wt: 486.6
InChI Key: CXZHJRGYWGPJSD-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Arg(Mtr)-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H34N4O7S and its molecular weight is 486.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34N4O7S B613331 Boc-D-Arg(Mtr)-OH CAS No. 200122-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHJRGYWGPJSD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651179
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200122-49-2
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Nα-tert-butyloxycarbonyl-D-arginine(NG-4-methoxy-2,3,6-trimethylbenzenesulfonyl)-OH, commonly known as Boc-D-Arg(Mtr)-OH. This protected amino acid is a key building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy, enabling the controlled incorporation of D-arginine into peptide sequences.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the guanidinium side chain of D-arginine.

PropertyValueReference
Molecular Formula C₂₁H₃₄N₄O₇S[1]
Molecular Weight 486.58 g/mol [1]
CAS Number 200122-49-2
Appearance White to slight yellow to beige powder[1]
Optical Rotation (α 25/D, c=1 in methanol) +2.0 to +4.0°[1]
Purity (TLC) ≥ 98%[1]
Storage Temperature -15°C to 25°C[1][2]

Solubility and Spectroscopic Data

Quantitative solubility data for this compound is not extensively published. However, for the closely related L-isomer, Boc-L-Arg(Mtr)-OH, the solubility in DMSO has been determined.

SolventSolubility (mg/mL)Molar Concentration (mM)NotesReference
DMSO116.67239.78Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility.[3]
Proton SignalChemical Shift (δ ppm)
Boc CH₃1.36 (br s)
Ar CH₃2.2 (br d), 2.55 (br d)
Aliphatic CH, CH₂1.17 (br m), 1.68 (br m), 2.72 (br m), 3.0 (br m), 3.82 (br m), 4.2 (m)
Ar CH6.9 (br s), 7.2 (br m)
NH8.0 (br m)

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Boc/Bzl strategy of SPPS. The Boc group provides temporary protection of the α-amino group, which is removed at each cycle of peptide chain elongation, while the Mtr group offers semi-permanent protection of the arginine side chain.

Experimental Protocols

1. Coupling of this compound

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Reagents and Materials:

    • Peptide-resin with a free amine

    • This compound (3 equivalents relative to resin loading)

    • Coupling reagent (e.g., HBTU, 3 equivalents)

    • Base (e.g., N,N-diisopropylethylamine - DIEA, 6 equivalents)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Reaction vessel for SPPS

  • Procedure:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • In a separate vessel, dissolve this compound and HBTU in DMF.

    • Add DIEA to the amino acid/coupling reagent mixture and allow for a short pre-activation period (typically 1-2 minutes).

    • Drain the DMF from the swollen resin and add the activated this compound solution.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

    • If the Kaiser test is positive, extend the coupling time or perform a second coupling with a fresh solution of activated this compound.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

2. Deprotection of the Mtr Group and Cleavage from Resin

The Mtr group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using strong acids.

  • Reagents and Materials:

    • Peptidyl-resin

    • Trifluoroacetic acid (TFA)

    • Scavengers (e.g., phenol, thioanisole, water, triisopropylsilane - TIS)

    • Cold diethyl ether

    • Cleavage vessel

  • Procedure:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail. A common mixture for Mtr group removal is TFA/phenol/thioanisole/water (e.g., 88:5:5:2 v/v/v/v). The choice of scavengers depends on the peptide sequence.

    • Add the cleavage cocktail to the dried resin in a cleavage vessel.

    • Stir the mixture at room temperature. The cleavage of the Mtr group can be slow and may require several hours (e.g., 4-8 hours).

    • Monitor the deprotection by HPLC analysis of a small aliquot.

    • Once cleavage is complete, filter the resin and collect the filtrate containing the deprotected peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

A known side reaction associated with the cleavage of Mtr and other sulfonyl-based protecting groups from arginine is the O-sulfonation of unprotected serine and threonine residues. This can be minimized by the use of appropriate scavengers in the cleavage cocktail.

Signaling Pathways and Biological Activity

This compound is a synthetic, protected amino acid derivative designed for use as a building block in chemical synthesis. There is no evidence to suggest its direct involvement in any biological signaling pathways or that it possesses intrinsic biological activity. Its role is confined to being a component in the synthesis of peptides, which may in turn have biological functions.

Visualizations

Boc_SPPS_Cycle Resin Peptide-Resin (Free Amine) Coupling Coupling: This compound + Coupling Reagents Resin->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Deprotection Boc Deprotection: 50% TFA in DCM Washing1->Deprotection Neutralization Neutralization: 10% DIEA in DCM Deprotection->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Next_Cycle Ready for Next Coupling Washing2->Next_Cycle

A single cycle of Boc-SPPS for the incorporation of this compound.

Cleavage_Deprotection Start Final Peptide-Resin Cleavage Cleavage Cocktail (TFA + Scavengers) Start->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Workflow for the final cleavage and deprotection of the synthetic peptide.

References

A Comprehensive Technical Guide to Boc-D-Arg(Mtr)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-D-arginine(Mtr)-OH (Boc-D-Arg(Mtr)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and comprehensive experimental protocols for its use in the synthesis of peptides containing D-arginine residues.

Introduction

This compound is a protected amino acid derivative used in the Boc/Bzl strategy of solid-phase peptide synthesis. The D-configuration of the arginine residue is often incorporated into synthetic peptides to enhance enzymatic stability and modify biological activity. The bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides robust protection for the highly basic and nucleophilic guanidinium side chain of arginine, preventing undesirable side reactions during peptide chain elongation.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 200122-49-2[1][2]
Molecular Formula C₂₁H₃₄N₄O₇S[1]
Molecular Weight 486.6 g/mol [1]
Appearance White to off-white powder
Purity Typically ≥95%[1]
Storage Room temperature or -15°C[1][3]
Solubility Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).[2]

Application in Peptide Synthesis

This compound is primarily utilized in the Boc-based solid-phase synthesis of peptides. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group and is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA). The Mtr group, on the other hand, is a semi-permanent protecting group for the arginine side chain. It is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved under strong acidic conditions during the final cleavage of the peptide from the resin.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

General Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

Materials:

  • Appropriate resin for Boc chemistry (e.g., Merrifield, PAM, or MBHA resin)

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, anisole)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x).[4]

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM or DMF to the resin and agitate for 2 minutes.[4]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (incorporating this compound):

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.

    • Add the activation mixture to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the Mtr group, longer coupling times or the use of more potent coupling reagents may be necessary.

    • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Final Cleavage and Deprotection of the Mtr Group

This protocol describes the cleavage of the peptide from the resin and the removal of the Mtr and other side-chain protecting groups. In the context of Boc-SPPS, the Mtr group is typically removed during the final strong acid cleavage step.

Procedure:

  • Final Boc Deprotection: After the final coupling step, perform the N-terminal Boc deprotection as described in the general cycle.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail. For peptides containing Arg(Mtr), a common and effective method is the use of anhydrous Hydrogen Fluoride (HF). This procedure requires specialized equipment and safety precautions.

    • HF Cleavage:

      • Place the dried peptide-resin in a specialized HF cleavage apparatus.

      • Add appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel.

      • Cool the vessel to -5 to 0 °C.

      • Slowly distill anhydrous HF into the reaction vessel.

      • Stir the mixture at 0 °C for 1-2 hours. The Mtr group is cleaved under these strong acid conditions.

      • Remove the HF by evaporation under a vacuum.

    • Alternative TFMSA Cleavage: Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative to HF, though it is also highly corrosive. The peptide-resin is treated with a mixture of TFMSA, TFA, and scavengers.

  • Peptide Precipitation and Washing:

    • After removal of the strong acid, the resin is washed with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • The crude peptide is then precipitated from the ether and collected by filtration or centrifugation.

  • Peptide Extraction and Purification:

    • The crude peptide is extracted from the resin using a suitable solvent, such as a dilute aqueous acetic acid solution.

    • The extracted peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, Activator, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle NextCycle->Resin Repeat Cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Final_Cleavage_Workflow Start Fully Assembled Peptide-Resin (N-terminal Boc removed) Drying Dry Resin Under Vacuum Start->Drying Cleavage Strong Acid Cleavage (e.g., Anhydrous HF with Scavengers) - Cleaves peptide from resin - Removes Mtr and other side-chain protecting groups Drying->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Washing Wash Crude Peptide with Ether Precipitation->Washing Extraction Extract Peptide from Resin (e.g., aq. Acetic Acid) Washing->Extraction Purification Purification (RP-HPLC) Extraction->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Final cleavage and deprotection workflow for peptides containing Arg(Mtr).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Boc-D-Arg(Mtr)-OH: Properties, Synthesis Protocols, and Applications

This technical guide provides a comprehensive overview of Nα-Boc-Nδ-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, commonly known as this compound. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-arginine residues into peptide sequences. The Mtr group provides robust protection for the guanidinium side chain of arginine, which is essential for preventing side reactions during synthesis. This guide details the physicochemical properties of this compound, provides in-depth experimental protocols for its use in Boc-SPPS, and explores its application in the synthesis of bioactive peptides, such as antithrombotic agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 486.58 g/mol
Molecular Formula C₂₁H₃₄N₄O₇S
CAS Number 200122-49-2
Appearance White to off-white powder
Purity ≥98% (HPLC)
Storage Temperature -20°C
Optical Rotation (for L-isomer) +2.0 to +4.0° (c=1 in methanol)[1]
Solubility (for L-isomer) Soluble in DMF[1]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in Boc-based solid-phase peptide synthesis.

General Cycle for Boc-SPPS

This protocol outlines a single cycle for the addition of an amino acid to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling:

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[2]
  • Wash the resin with DCM (3 times), isopropanol (1 time), and DCM (3 times).

3. Neutralization:

  • Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
  • Wash the resin with DCM (3 times).

4. Amino Acid Coupling (Incorporating this compound):

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF).
  • Add the activation mixture to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours.
  • Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DCM.

6. Washing:

  • Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Mtr group from arginine.

1. Resin Preparation:

  • After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under a vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail. For peptides containing Arg(Mtr), a common and effective cocktail is the TMSBr procedure, which facilitates the removal of the Mtr group.[3][4]
  • TMSBr Cleavage Cocktail (per 100 mg of peptide-resin):
  • 250 µL of ethanedithiol (EDT)
  • 50 µL of m-cresol
  • 590 µL of thioanisole
  • 3.75 mL of TFA
  • Cool the mixture in an ice bath.
  • Add 660 µL of trimethylsilyl bromide (TMSBr).[3]

3. Cleavage Reaction:

  • Add the cooled cleavage cocktail to the dried peptide-resin at 0°C.
  • Allow the mixture to stand for 15-60 minutes under a nitrogen atmosphere.[3]

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.
  • Wash the resin with small portions of TFA.
  • Combine the filtrates and precipitate the peptide by adding 8-10 times the volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
  • Dry the crude peptide under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow

The following diagram illustrates the general workflow of a single cycle in Boc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing Washing Coupling->Washing Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle

Boc-SPPS Cycle Workflow
Application in Antithrombotic Peptide Synthesis: Targeting the Coagulation Cascade

This compound is a valuable precursor for the synthesis of peptides with antithrombotic activity.[5] Many such peptides function by inhibiting key enzymes in the coagulation cascade. The diagram below shows a simplified representation of the coagulation cascade, highlighting the central role of thrombin and its inhibition by a synthesized arginine-containing peptide. Direct specific inhibitors of thrombin are often peptides based on the D-Phe-Pro-Arg sequence.[6]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates X Factor X IX->X TissueFactor Tissue Factor VII Factor VII TissueFactor->VII activates VII->X Prothrombin Prothrombin (Factor II) X->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Synthesized Arg-Containing Peptide Inhibitor->Thrombin inhibits

Inhibition of the Coagulation Cascade

References

An In-depth Technical Guide to Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, commonly abbreviated as Boc-D-Arg(Mtr)-OH. It details the compound's chemical structure, properties, and its critical role as a building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.

Core Compound Identification and Properties

This compound is a protected derivative of the non-standard D-enantiomer of arginine. The protection of both the alpha-amino and the side-chain guanidinium groups allows for its precise incorporation into a growing peptide chain, preventing unwanted side reactions. The "Boc" group protects the alpha-amino function, while the "Mtr" group shields the nucleophilic side chain.

Chemical Structure and Formula

The molecule consists of a D-arginine core. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.

  • Molecular Formula : C21H34N4O7S[1][2][3][4]

  • IUPAC Name : (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[3]

  • Synonyms : BOC-D-ARGININE(MTR)-OH, N-ALPHA-T-BOC-NG-(4-METHOXY-2,3,6 TRIMETHYLBENZENESULFONYL)-D-ARGININE[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized below for quick reference.

IdentifierValueReference
CAS Number 200122-49-2[3][5][6]
Molecular Weight 486.58 g/mol [1][4][7][8]
Empirical Formula C21H34N4O7S[1]
MDL Number MFCD00151863[3]
PropertyValueReference
Physical Form White to beige powder[1]
Purity ≥98% (TLC/HPLC)[1]
Storage Temperature Sealed in dry, store in freezer, under -20°C[2][7]
Solubility Soluble in organic solvents like DMF and DCM[5]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a specialized reagent for Boc-based SPPS. The incorporation of arginine into peptides is challenging due to its highly basic and nucleophilic guanidinium side chain, which requires robust protection.[9]

  • Boc (tert-Butyloxycarbonyl) Group : This serves as a temporary protecting group for the α-amino function. It is stable under the basic or neutral conditions used for peptide coupling but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), to expose the amine for the next coupling cycle.[9][10][11]

  • Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) Group : This is a semi-permanent protecting group for the arginine side chain. The Mtr group is significantly more acid-labile than other sulfonyl-based protectors like tosyl (Tos).[12] It is stable to the repetitive TFA treatments used to remove the Boc group but can be cleaved under stronger acidic conditions, such as with Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin support.[10][13] The Mtr group can also be removed with a mixture of TFA and a scavenger like thioanisole.[12]

The strategic use of these two protecting groups with different acid lability is the cornerstone of the Boc-SPPS methodology, allowing for the selective and sequential construction of peptide chains.

G cluster_protection Protecting Group Strategy for this compound start Fully Protected This compound alpha_deprotected α-Amino Deprotected H₂N-D-Arg(Mtr)-OH start->alpha_deprotected Moderate Acid (TFA) (for SPPS cycle) fully_deprotected Fully Deprotected D-Arginine alpha_deprotected->fully_deprotected Strong Acid (HF) or TFA/Scavenger (Final Cleavage)

Caption: Logic of selective deprotection for this compound.

Experimental Protocol: Incorporation via Boc-SPPS

The following is a generalized protocol for the incorporation of a single this compound residue into a peptide chain anchored to a solid support resin (e.g., PAM or Merrifield resin) during Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Swelling : Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection :

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the N-terminal Boc group.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid.[13]

  • Neutralization :

    • Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF until a neutral pH is achieved (as checked by a bromophenol blue test).

    • Wash the resin again with DCM (3x) to remove excess base.

  • Amino Acid Activation and Coupling :

    • In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF.

    • Add DIEA (2-4 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing :

    • Perform a Kaiser test to monitor the reaction for completion (a negative test indicates a complete coupling).

    • Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

G start Start: Resin-Bound Peptide (with N-terminal Boc) deprotection Step 1: Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Step 2: Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Step 3: Coupling (Activate & Add this compound) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End: Peptide Elongated by one D-Arg(Mtr) residue wash3->end

References

An In-depth Technical Guide on the Solubility of Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the protected amino acid Boc-D-Arg(Mtr)-OH. Acknowledging the limited publicly available quantitative data for the D-enantiomer, this document compiles and presents information for the closely related L-enantiomer, Boc-L-Arg(Mtr)-OH, which serves as a critical reference point for researchers. This guide also outlines a detailed, standardized experimental protocol for determining solubility and includes a visual workflow to aid in the design and execution of these experiments.

Physicochemical Properties

PropertyValue
Chemical Name Nα-(tert-Butoxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine
Synonyms This compound
Molecular Formula C₂₁H₃₄N₄O₇S
Molecular Weight 486.58 g/mol
Appearance White to off-white powder

Quantitative and Qualitative Solubility Data

Precise, comprehensive solubility data for this compound is not extensively published. The following table summarizes the available data, primarily for the L-enantiomer, which is expected to have very similar solubility characteristics to the D-enantiomer due to their identical physicochemical properties apart from optical rotation.

SolventEnantiomerConcentrationMethod/Notes
Dimethyl Sulfoxide (DMSO)L116.67 mg/mL (239.78 mM)Requires sonication. The hygroscopic nature of DMSO can significantly impact solubility[1].
Dimethylformamide (DMF)Not Specified~243 mg/mL (approx. 500 mM)Qualitatively described as "clearly soluble" at a concentration of 1 mmole in 2 mL.

Note: The value for DMF is an approximation based on the qualitative description. Researchers should experimentally verify the solubility for their specific application and lot of material.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a solid compound like this compound in a specific solvent.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., DMSO, DMF, water, ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the standard solutions using a validated analytical method, such as HPLC, to generate a calibration curve.

    • Dilute the filtered saturated sample with the solvent as needed to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep_solid Add excess this compound to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration sampling Collect supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration sample_analysis Analyze filtered sample filtration->sample_analysis standards Prepare standard solutions calibration Generate calibration curve (e.g., HPLC) standards->calibration calibration->sample_analysis calculation Determine concentration and calculate solubility sample_analysis->calculation

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to Boc-D-Arg(Mtr)-OH for Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-D-Arg(Mtr)-OH, a critical raw material for the synthesis of arginine-containing peptides for research and drug development. This document details the properties of this compound from various suppliers, provides extensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores the biological significance of the peptides synthesized from this building block, with a focus on integrin signaling and antithrombotic applications.

Supplier and Specification Overview of this compound

The selection of a high-quality amino acid derivative is paramount for the successful synthesis of pure, active peptides. This compound is offered by several reputable suppliers, each with specific quality and purity profiles. Below is a comparative summary of the key quantitative data for this compound from prominent suppliers.

SupplierProduct NameCAS NumberMolecular WeightPurity (HPLC)Purity (TLC)SolubilityStorage Temperature
MilliporeSigma (Novabiochem®) Boc-Arg(Mtr)-OH102185-38-6486.58≥98.0%≥98%Clearly soluble (1 mmole in 2 ml DMF)15-25°C
ChemScene Boc-L-Arg(Mtr)-OH102185-38-6486.58≥95%Not specifiedDMSO: 116.67 mg/mL (239.78 mM)Room temperature
Santa Cruz Biotechnology Boc-L-Arg(Mtr)-OH102185-38-6486.58Not specifiedNot specifiedNot specifiedNot specified
Alkali Scientific (distributor for MilliporeSigma) Boc-Arg(Mtr)-OH102185-38-6486.58Not specifiedNot specifiedNot specifiedNot specified
Chempur This compound200122-49-2486.6min 95%Not specifiedNot specifiedRoom temperature
MedchemExpress Boc-L-Arg(Mtr)-OH102185-38-6486.5899.06%Not specifiedDMSO: ≥30 mg/mL-20°C (1 year), -80°C (2 years)

Note: Data is compiled from publicly available information on supplier websites. For lot-specific data, please refer to the Certificate of Analysis (CoA) from the respective supplier.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis, from the initial setup to the final cleavage and purification of the target peptide.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.[3][4]

Materials:

  • Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Washing solvents (DCM, DMF, Isopropanol)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes (pre-wash).

    • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[3]

  • Neutralization:

    • Wash the resin with 5-10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (2 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Coupling Reagents) Neutralization->Coupling Washing Washing (DMF and DCM) Coupling->Washing Repeat Next Amino Acid? Washing->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage and Deprotection Repeat->Cleavage No

Boc-SPPS Workflow for Peptide Synthesis.
Cleavage of the Mtr Protecting Group and Resin

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Mtr group on the arginine side chain is acid-labile and is typically removed under strong acidic conditions.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., phenol, water, thioanisole, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for removing the Mtr group is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage_Workflow PeptideResin Dried Peptide-Resin Cleavage Cleavage with TFA Cocktail (e.g., Reagent K) PeptideResin->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Collection Collect Peptide (Centrifugation/Filtration) Precipitation->Collection Washing Wash with Cold Ether Collection->Washing Drying Dry Crude Peptide Washing->Drying Purification Purify by RP-HPLC Drying->Purification

Peptide Cleavage and Purification Workflow.

Biological Applications and Signaling Pathways

Arginine-containing peptides, particularly those with the Arg-Gly-Asp (RGD) sequence, play a crucial role in cell adhesion and signaling by interacting with integrin receptors.[5][6] The use of this compound allows for the synthesis of stable RGD peptide analogs for studying these pathways and for developing potential therapeutics, for instance in the context of thrombosis and cancer.

Integrin αvβ3 Signaling

Integrin αvβ3 is a key receptor involved in cell-matrix interactions, angiogenesis, and tumor metastasis.[7][8] RGD peptides are potent ligands for this receptor, and their binding triggers a cascade of intracellular signaling events.

Upon binding of an RGD-containing peptide to integrin αvβ3, the integrin undergoes a conformational change, leading to the recruitment of focal adhesion kinase (FAK) and Src family kinases. This initiates a downstream signaling cascade involving pathways such as the Ras-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival, and the PI3K-Akt pathway, which is also crucial for cell survival and growth.[9][10]

Integrin_Signaling cluster_membrane Cell Membrane RGD RGD Peptide Integrin Integrin αvβ3 RGD->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src activates PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt MEK MEK Ras->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Integrin αvβ3 Signaling Pathway.
Role in Antithrombotic Activity

Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[5][11][12] Peptides containing arginine residues can act as inhibitors of thrombin, thereby exhibiting antithrombotic activity.[13] The development of synthetic peptide inhibitors of thrombin is a significant area of research for the prevention and treatment of thrombotic diseases.

The intrinsic pathway of coagulation is initiated by the contact activation of Factor XII, leading to a cascade of enzymatic reactions that ultimately generate thrombin. Thrombin then acts on fibrinogen and platelets to form a stable thrombus. Arginine-based peptide inhibitors can directly target and block the active site of thrombin, preventing it from cleaving its substrates and thus inhibiting clot formation.

Thrombosis_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin ArgPeptide Arginine-based Peptide Inhibitor ArgPeptide->Thrombin inhibits

Thrombin-Mediated Thrombosis Pathway and Inhibition.

Conclusion

This compound is a versatile and essential building block for the synthesis of a wide range of arginine-containing peptides. Its use in Boc-SPPS, coupled with a fundamental understanding of its chemical properties and the biological roles of the resulting peptides, empowers researchers to advance our knowledge in areas such as cell adhesion, signaling, and the development of novel therapeutics for conditions like thrombosis and cancer. The careful selection of high-purity starting materials and the application of robust synthetic and purification protocols, as outlined in this guide, are critical for achieving successful research outcomes.

References

A Comprehensive Technical Guide to Boc-D-Arg(Mtr)-OH: Safety, Handling, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Boc-D-Arg(Mtr)-OH, a key building block in solid-phase peptide synthesis (SPPS). This document outlines its physicochemical properties, comprehensive safety data, and a detailed experimental protocol for its application.

Physicochemical and Safety Data

This compound, with the CAS number 200122-49-2, is a protected derivative of the amino acid D-arginine.[1] The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group safeguards the guanidino side chain. This dual protection is crucial for preventing undesirable side reactions during peptide synthesis.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 200122-49-2[1]
Molecular Formula C21H34N4O7S[1]
Molecular Weight 486.6 g/mol [1]
Appearance White to off-white or beige powder
Purity (Typical) ≥95%[1]
Storage Temperature Room temperature; some suppliers recommend -15°C for long-term storage.[1][2]
GHS Hazard Information

The following GHS hazard information is based on data for the closely related L-isomer, Boc-L-Arg(Mtr)-OH, and should be considered relevant for the D-isomer due to the identical functional groups.

Hazard StatementDescriptionPrecautionary Statement Codes
H315Causes skin irritationP264, P280, P302+P352
H319Causes serious eye irritationP280, P305+P351+P338
H335May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
H351Suspected of causing cancerP201, P202, P280, P308+P313, P405, P501

Signal Word: Warning

Hazard Classifications:

  • Skin Irritant (Category 2)

  • Eye Irritant (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)

  • Carcinogenicity (Category 2)

Safety and Handling Workflow

Proper handling of this compound is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following diagram outlines the recommended workflow for safe handling and storage.

Figure 1. Safety and Handling Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_first_aid First Aid Measures cluster_disposal Disposal storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Long-term: -15°C ppe Wear appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves (e.g., nitrile) - Lab coat storage->ppe ventilation Use in a well-ventilated area or a chemical fume hood. ppe->ventilation weighing Avoid generating dust. Weigh quickly and reseal container promptly. ventilation->weighing inhalation Inhalation: Move to fresh air. weighing->inhalation disposal Dispose of in accordance with local, state, and federal regulations. weighing->disposal skin Skin Contact: Wash with soap and water. eyes Eye Contact: Rinse with water for several minutes. ingestion Ingestion: Seek medical attention.

Caption: Figure 1. Safety and Handling Workflow for this compound

Experimental Protocol: Incorporation of this compound in Boc-SPPS

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support. This protocol may require optimization based on the specific peptide sequence and resin.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Isopropyl alcohol (IPA)

  • Kaiser test kit

Boc-SPPS Cycle for this compound Incorporation

The following diagram illustrates a single cycle of Boc-SPPS for the addition of an amino acid residue.

Figure 2. Boc-SPPS Cycle for Amino Acid Incorporation start Start: Peptide-Resin (N-terminal Boc-protected) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (this compound, Coupling Reagent, DIEA in DMF) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 kaiser 7. Kaiser Test (Check for completion) wash3->kaiser kaiser->coupling Repeat if positive end End: Peptide-Resin + 1 Residue (N-terminal Boc-protected) kaiser->end

Caption: Figure 2. Boc-SPPS Cycle for Amino Acid Incorporation

Detailed Protocol
  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine if it's not the first residue) in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM. Perform a short pre-wash (2-5 minutes), drain, and then add a fresh 50% TFA/DCM solution for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin-bound amine salt by washing with a 5-10% solution of DIEA in DCM for 2 minutes, and repeat this step once.

  • Washing: Wash the resin with DCM (3x) to remove excess DIEA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

  • Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection of the Mtr Group

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Mtr group, are removed. The Mtr group is acid labile and is typically removed under strong acidic conditions.[3]

  • Cleavage Cocktail: A common cleavage cocktail for Mtr group removal is a mixture of TFA with scavengers. For peptides, a typical mixture is TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5).

  • Procedure:

    • The dried peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

    • The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

    • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable reagent for the synthesis of D-arginine-containing peptides via Boc-SPPS. A thorough understanding of its physicochemical properties and adherence to strict safety and handling protocols are paramount for its successful and safe application in research and drug development. The provided experimental protocol offers a robust starting point for the incorporation of this building block into synthetic peptides, with the acknowledgment that optimization may be necessary for specific sequences.

References

The Mtr Protecting Group in Arginine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the guanidino side chain of arginine is a critical consideration in solid-phase peptide synthesis (SPPS). The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is a sulfonyl-based protecting group that has been historically utilized for this purpose. This technical guide provides an in-depth overview of the function of the Mtr protecting group in arginine chemistry, its application in peptide synthesis, and a comparative analysis with other common arginine protecting groups.

Core Function and Application

The primary function of the Mtr group is to shield the highly nucleophilic guanidino moiety of the arginine side chain during peptide synthesis. This protection prevents undesirable side reactions at the guanidino group during the coupling of amino acids. The Mtr group is compatible with both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies of SPPS.[1] In the context of Fmoc-SPPS, the Mtr group must remain stable during the repeated basic treatments used for the removal of the Fmoc group from the N-terminus of the growing peptide chain.

Cleavage of the Mtr Protecting Group

The Mtr group is cleaved from the arginine residue under strong acidic conditions, typically using trifluoroacetic acid (TFA). However, the Mtr group is significantly more stable to acid than other commonly used sulfonyl-based protecting groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc).[2][3] Complete removal of the Mtr group can necessitate prolonged exposure to TFA, often for several hours and in some cases, up to 24 hours.[2] This extended acid treatment can be detrimental to the integrity of the final peptide, especially if the sequence contains other acid-sensitive residues.

To mitigate side reactions during the lengthy cleavage process, a "cleavage cocktail" containing scavengers is typically employed. These scavengers, such as phenol, thioanisole, and water, help to quench the reactive cationic species generated during the removal of the Mtr group and other side-chain protecting groups, thus minimizing the alkylation of sensitive residues like tryptophan.[1]

Comparative Analysis of Arginine Protecting Groups

The choice of an arginine protecting group is a trade-off between stability during synthesis and the ease of removal at the final cleavage step. The table below provides a quantitative comparison of the Mtr group with the more commonly used Pbf and Pmc protecting groups.

Protecting GroupChemical NameTypical Cleavage Time with TFAReported Peptide Yield (3h TFA treatment)Key AdvantagesKey Disadvantages
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylUp to 24 hours[2]Not reported, expected to be lowHigh stability during synthesis.[2]Requires harsh and prolonged cleavage conditions, leading to an increased risk of side reactions.[1][2]
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonyl> 4 hours[3]46%[4]More acid-labile than Mtr.[3]Slower cleavage than Pbf, can lead to tryptophan alkylation.[4]
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl< 4 hours (often ~2 hours)[3]69%[4]High acid lability allowing for rapid and clean deprotection under mild conditions.[2][4]Steric hindrance may affect coupling efficiency in some cases.

Experimental Protocols

Synthesis of Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Fmoc-Arg(Mtr)-OH)

Objective: To describe a general procedure for the synthesis of Fmoc-Arg(Mtr)-OH.

Materials:

  • L-Arginine

  • 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Acetone

Procedure:

  • Protection of the Guanidino Group:

    • Dissolve L-arginine in an aqueous solution of sodium hydroxide.

    • Add a solution of Mtr-Cl in dioxane dropwise to the arginine solution while maintaining a basic pH with the addition of NaOH.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine.

    • Filter, wash with cold water, and dry the product.

  • Protection of the α-Amino Group:

    • Suspend the Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine in an aqueous solution of sodium bicarbonate.

    • Add a solution of Fmoc-OSu in acetone dropwise to the suspension.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the Fmoc-Arg(Mtr)-OH.

    • Filter, wash with cold water, and dry the final product.

    • The product can be further purified by recrystallization.

Cleavage of the Mtr Group from a Synthesized Peptide

Objective: To provide a standard protocol for the removal of the Mtr protecting group from a peptide synthesized via Fmoc-SPPS.

Materials:

  • Mtr-protected peptide-resin

  • Cleavage Cocktail: 5% (w/w) phenol in trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Cold diethyl ether

Procedure:

  • If the N-terminal Fmoc group is present, remove it using a standard protocol (e.g., 20% piperidine in DMF).

  • Wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.

  • Add the cleavage cocktail of 5% phenol in TFA to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed at room temperature with occasional agitation for 7.5 to 24 hours. The progress of the cleavage can be monitored by HPLC analysis of small aliquots.[5]

  • Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Evaporate the TFA from the combined filtrates under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the aqueous layer and wash it multiple times with dichloromethane to remove organic impurities.

  • Lyophilize the aqueous layer to obtain the crude deprotected peptide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of the Mtr protecting group in peptide synthesis.

Mtr_Protection_Workflow Arginine L-Arginine Arg_Mtr Arg(Mtr) Arginine->Arg_Mtr  Sulfonylation of Guanidino Group Mtr_Cl Mtr-Cl Mtr_Cl->Arg_Mtr Fmoc_Arg_Mtr Fmoc-Arg(Mtr)-OH Arg_Mtr->Fmoc_Arg_Mtr  Fmoc Protection of α-Amino Group Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Arg_Mtr

Synthesis of Fmoc-Arg(Mtr)-OH.

Mtr_Cleavage_Workflow Peptide_Resin Peptide-Resin (with Arg(Mtr)) Cleaved_Peptide Cleaved Peptide (Mtr still attached) Peptide_Resin->Cleaved_Peptide  Cleavage from Resin & Deprotection TFA_Phenol TFA / Phenol TFA_Phenol->Cleaved_Peptide Deprotected_Peptide Deprotected Peptide Cleaved_Peptide->Deprotected_Peptide  Work-up Side_Products Side Products (e.g., Trp alkylation) Cleaved_Peptide->Side_Products  Side Reactions (prolonged exposure)

Cleavage and Deprotection of Mtr-protected Peptides.

Protecting_Group_Comparison cluster_Pbf Pbf cluster_Pmc Pmc cluster_Mtr Mtr Pbf Arg(Pbf) Pbf_Cleavage Mild Acid (short time) Pbf->Pbf_Cleavage Pmc Arg(Pmc) Pbf_Yield High Yield ~69% (3h) Pbf_Cleavage->Pbf_Yield Pbf_Side_Reactions Low Side Reactions Pbf_Cleavage->Pbf_Side_Reactions Pmc_Cleavage Stronger Acid (longer time) Pmc->Pmc_Cleavage Mtr Arg(Mtr) Pmc_Yield Moderate Yield ~46% (3h) Pmc_Cleavage->Pmc_Yield Pmc_Side_Reactions Moderate Side Reactions Pmc_Cleavage->Pmc_Side_Reactions Mtr_Cleavage Harsh Acid (very long time) Mtr->Mtr_Cleavage Mtr_Yield Low Yield Mtr_Cleavage->Mtr_Yield Mtr_Side_Reactions High Risk of Side Reactions Mtr_Cleavage->Mtr_Side_Reactions

References

An In-depth Technical Guide to Boc-Protected D-Arginine in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of Nα-tert-butyloxycarbonyl-D-arginine (Boc-D-arginine) and its derivatives, essential building blocks in synthetic chemistry. Due to the highly basic and nucleophilic nature of the arginine side chain, robust protection strategies are critical for successful peptide synthesis. This guide details the chemical properties, synthesis protocols, and diverse applications of Boc-D-arginine, with a focus on its pivotal role in Solid-Phase Peptide Synthesis (SPPS) and drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries who utilize peptide chemistry in their work.

Introduction to Boc-Protected D-Arginine

The incorporation of arginine into synthetic peptides is a frequent requirement for developing novel therapeutics and research tools. The D-enantiomer, D-arginine, is often used to enhance peptide stability against enzymatic degradation. However, the unique properties of its guanidinium side chain—which is highly basic and nucleophilic—necessitate a robust protection strategy to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence.[1][2]

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in Solid-Phase Peptide Synthesis (SPPS), known as Boc/Bzl chemistry.[1] The Boc group serves as a temporary shield for the α-amino group of the amino acid. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic and neutral conditions used for peptide bond formation.[1][2][3] This differential stability, known as orthogonality, is fundamental to the stepwise elongation of the peptide chain.

The Need for Side-Chain Protection

While the α-amino Boc group provides temporary protection, the guanidino side chain of arginine requires a semi-permanent protecting group to mask its high basicity and nucleophilicity throughout the synthesis.[1] Various protecting groups compatible with the Boc-SPPS strategy have been developed for this purpose, including Tosyl (Tos), Nitro (NO2), and even additional Boc groups.[1][4][5] These groups are stable to the repeated TFA treatments used to remove the α-amino Boc group but can be cleaved during the final step under strong acidic conditions, such as with hydrofluoric acid (HF).[1][5]

Chemical Properties and Specifications

Boc-D-arginine is available in various forms, most commonly as a hydrochloride salt to improve handling and stability. Side-chain protected derivatives are selected based on the specific requirements of the synthesis.

Physicochemical Data

Quantitative data for the most common forms of Boc-D-arginine are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Nα-Boc-D-arginine Hydrochloride Hydrate

PropertyValueReferences
CAS Number 204070-00-8[6]
Molecular Formula C₁₁H₂₂N₄O₄·HCl·H₂O[6]
Molecular Weight 328.8 g/mol [6][7][8]
Appearance White crystalline powder[6][7]
Melting Point 176-178 °C[7][9]
Solubility Soluble in water, DMSO, and methanol[7][9]
Optical Rotation [α]D20 = +8 ± 2º (c=1 in H₂O)[6]

Table 2: Physicochemical Properties of Common Side-Chain Protected Boc-D-Arginine Derivatives

Derivative NameStructureMolecular FormulaMolecular WeightMelting PointKey Features & Refs
Boc-D-Arg(Tos)-OH Nα-Boc-Nω-tosyl-D-arginineC₁₈H₂₈N₄O₆S428.5 g/mol 107-109 °CStandard protection, cleaved by HF.[4][5]
Boc-D-Arg(NO2)-OH Nα-Boc-Nω-nitro-D-arginineC₁₁H₂₁N₅O₆319.3 g/mol N/AStable to various acids, but cleavage can lead to side products.[5][10][11]
Boc-D-Arg(Boc)₂-OH Nα,Nω,Nω'-tris-Boc-D-arginineC₂₁H₃₈N₄O₈474.6 g/mol 116-120 °CMasks basicity effectively; requires strong acid for full deprotection.[1][12][13]

Core Application: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-arginine is as a fundamental building block in the Boc/Bzl strategy for SPPS. This method involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer resin.[3]

The Boc-SPPS Workflow

The synthesis proceeds in cycles, with each cycle adding one amino acid residue to the growing peptide chain. The logical workflow for a single cycle is illustrated below.

Boc_SPPS_Workflow cluster_main Boc-SPPS Single Coupling Cycle start Start Cycle: Resin-Bound Peptide (N-terminally Boc-protected) deprotection 1. Deprotection (Remove α-Boc group) start->deprotection neutralization 2. Neutralization (Liberate free amine) deprotection->neutralization coupling 3. Coupling (Form new peptide bond) neutralization->coupling wash 4. Washing (Remove excess reagents) coupling->wash end End Cycle: Resin-Bound Peptide (n+1) (N-terminally Boc-protected) wash->end tfa TFA tfa->deprotection diea Base (e.g., DIEA) diea->neutralization boc_aa Activated Boc-D-Arg-OH boc_aa->coupling

Caption: Workflow of a single cycle in Boc-SPPS.

Experimental Protocol: Single Coupling Cycle with Boc-D-Arginine

The following is a generalized protocol for the incorporation of a Boc-D-arginine derivative (e.g., Boc-D-Arg(Tos)-OH) onto a resin-bound peptide chain.

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has a terminal Boc-protected amino acid. Swell the resin in a suitable solvent like Dichloromethane (DCM).

  • Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to cleave the N-terminal Boc group.[1][3]

    • This step exposes a protonated α-amino group (an ammonium salt) at the N-terminus of the peptide.

    • Filter and wash the resin extensively with DCM to remove residual TFA and the cleaved Boc byproducts.

  • Neutralization:

    • Treat the resin with a 5-10% solution of a hindered base, typically N,N-Diisopropylethylamine (DIEA), in DCM for 5-10 minutes.[3]

    • This step deprotonates the terminal ammonium group to generate a free, nucleophilic amine ready for coupling.

    • Filter and wash the resin with DCM to remove excess base and the corresponding salt.

  • Coupling:

    • In a separate vessel, pre-activate the incoming Boc-D-Arg(Side-Chain-Protected)-OH (typically 2-4 equivalents) with a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or HBTU in a solvent like DCM or N,N-Dimethylformamide (DMF).

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the reaction to proceed for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.

  • Washing:

    • Filter the resin and wash it thoroughly with alternating solvents (e.g., DMF, DCM, Methanol) to remove excess reagents, byproducts (like DCU if DCC is used), and unreacted amino acid.[1]

    • The resin is now ready for the next coupling cycle, starting again with the deprotection step.

Orthogonal Protection and Final Cleavage

The success of Boc-SPPS relies on the orthogonal stability of the different protecting groups. The α-Boc group is acid-labile, while the side-chain protecting groups (like Tos, NO2, or additional Boc groups) and the resin linker are stable to TFA but are cleaved by very strong acids.[1][2][3]

Protection_Strategy cluster_deprotection Deprotection Pathways d_arg D-Arginine alpha_boc Nα-Boc-D-Arginine d_arg->alpha_boc α-Amino Protection (Boc Anhydride) full_prot Fully Protected Monomer Boc-D-Arg(X)-OH (X = Tos, NO2, Boc) alpha_boc->full_prot Side-Chain Protection (e.g., Tos-Cl) peptide Incorporated into Peptide on Resin full_prot->peptide Boc-SPPS Cycle tfa Mild Acid (TFA) Removes α-Boc only peptide->tfa Cyclic Step hf Strong Acid (HF) Cleaves from Resin & Removes Side-Chain Group peptide->hf Final Step final_peptide Final Deprotected Peptide hf->final_peptide

Caption: Orthogonal protection and deprotection strategy in Boc-SPPS.

Applications in Drug Development and Research

Boc-protected D-arginine is not merely a synthetic tool; it is an enabling reagent for the creation of complex biomolecules with significant therapeutic and research potential.

Synthesis of Therapeutic Peptides

The compound is a key building block in the synthesis of peptide-based drugs.[6] Its use allows for the creation of peptides with enhanced stability and bioavailability.[6] Notable applications include the development of:

  • Anticoagulants: Peptides that act as direct thrombin inhibitors, such as Bivalirudin, can be synthesized using a Boc-SPPS strategy where Boc-arginine is a critical component.[2]

  • Oncology Therapeutics: Peptides containing the Arg-Gly-Asp (RGD) sequence are potent inhibitors of integrin receptors involved in tumor growth and metastasis.[2] Boc-D-Arg is used to synthesize stable RGD analogs for cancer research.

  • Immunology and Vaccines: It serves as a building block for creating synthetic peptides used in vaccines and immunotherapies.[6]

Prodrug Development

Boc-protected arginine derivatives have been used in the synthesis of amino acid prodrugs.[12][14] For example, they have been attached to cytotoxic anthraquinones to create anticancer agents that can be selectively activated within tumor cells.[12][14]

Bioconjugation and Protein Engineering

The compound is utilized in bioconjugation processes to attach biomolecules to drugs, surfaces, or imaging agents.[4][6] In protein engineering, it can be used to introduce specific functional groups into proteins, thereby enhancing their stability or activity for therapeutic use.[4][15]

Drug_Development_Pathway start Boc-D-Arginine (Protected Building Block) spps Solid-Phase Peptide Synthesis (SPPS) start->spps peptide Crude Bioactive Peptide (Resin-Bound) spps->peptide purified Purified Peptide peptide->purified Cleavage & Purification therapeutics Therapeutic Candidate (e.g., Anticoagulant) purified->therapeutics research Research Tool (e.g., RGD Peptide) purified->research prodrugs Prodrug Synthesis purified->prodrugs

Caption: High-level pathway from Boc-D-arginine to R&D applications.

Conclusion

Boc-protected D-arginine and its side-chain protected derivatives are indispensable reagents in modern organic and medicinal chemistry. Their well-defined properties and central role in the robust Boc/Bzl SPPS strategy provide chemists with a reliable method for synthesizing complex arginine-containing peptides. From fundamental research on protein structure to the development of next-generation peptide therapeutics and prodrugs, Boc-D-arginine continues to be a critical component in advancing scientific discovery and improving human health.

References

An In-depth Technical Guide to the Storage of Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for Nα-Boc-D-arginine(Mtr)-OH, a critical building block in solid-phase peptide synthesis. Proper storage is paramount to maintaining its chemical integrity, ensuring experimental reproducibility, and preserving its utility in the development of peptide-based therapeutics. This document synthesizes data from various suppliers and best-practice guidelines for handling protected amino acids.

Core Principles of Storage

The stability of Boc-D-Arg(Mtr)-OH, like many protected amino acids, is primarily influenced by temperature, moisture, and light. As a lyophilized powder, it is relatively stable, but its hygroscopic nature and the sensitivity of the arginine side chain necessitate careful handling and storage to prevent degradation.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, compiled from various technical data sheets.

Form Condition Temperature Duration Source
Solid (Lyophilized Powder) Short-termRoom Temperature (15-25°C)Weeks to months[1][2][3]
Long-termRefrigerated2-8°C (or 5°C)[1]
Long-term (Optimal)Frozen-15°C to -20°C[4][5][6][7]
In Solvent (e.g., DMSO) Stock SolutionFrozen-20°CUp to 1 year
Stock SolutionDeep-Frozen-80°CUp to 2 years

Note: While some suppliers indicate room temperature storage is acceptable, for long-term preservation and to minimize the risk of degradation, storing at -20°C is the most recommended practice for lyophilized protected amino acids.[4][5]

Experimental Protocol: Handling and Preparation of this compound

This protocol outlines the best practices for handling the lyophilized powder and preparing stock solutions to ensure the compound's stability.

Materials:

  • Vial of this compound

  • Desiccator

  • Spatula

  • Analytical balance

  • Appropriate solvent (e.g., DMSO, DMF)

  • Sterile, sealed vials for aliquoting

  • Inert gas (Argon or Nitrogen), optional but recommended

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator. This process can take 30-60 minutes and is crucial to prevent condensation of atmospheric moisture onto the hygroscopic powder.[5][8]

  • Weighing: Once equilibrated, open the vial in a low-humidity environment if possible. Quickly weigh the desired amount of powder. Minimize the time the container is open to reduce exposure to air and moisture.[8][9]

  • Resealing: Tightly reseal the main container immediately after weighing. For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, especially since the arginine side chain can be susceptible to oxidation.[4][9]

  • Dissolution: To prepare a stock solution, add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO) to the weighed powder. Ensure the solvent is of high purity and low in water content. Sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage of Solutions: Storing peptides or their derivatives in solution for extended periods is not recommended due to lower stability.[8] If a stock solution is prepared, it should be immediately aliquoted into smaller, single-use volumes. Store these aliquots in tightly sealed vials at -20°C or preferably -80°C.[10][11] This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[4]

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

G A Start: Receive this compound B Storage Duration? A->B C Short-term (Weeks) Store at 2-8°C or Room Temp B->C Short-term D Long-term (Months/Years) Store at -20°C B->D Long-term E Need to use? C->E D->E F Equilibrate vial to Room Temp in Desiccator E->F Yes I Reseal primary vial and return to storage E->I No G Weigh desired amount quickly F->G H Prepare Solution? G->H H->I No J Dissolve in appropriate solvent (e.g., DMSO) H->J Yes K Aliquot into single-use vials J->K L Store aliquots at -20°C or -80°C K->L

References

A Comprehensive Technical Guide to Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A foundational technique in peptide chemistry, Boc-SPPS remains a robust and reliable method, particularly for the synthesis of long and complex peptide sequences. This document details the core chemistry, experimental protocols, quantitative data, and potential challenges associated with this methodology.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing, enabling the use of a large excess of reagents to drive reactions to completion.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][2] Permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for their removal.[2][3] This differential acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1]

The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. A typical cycle consists of three main steps:

  • Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[4]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[1][2]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue, forming a peptide bond.[5]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1][3]

The Boc SPPS Cycle: A Step-by-Step Workflow

The repetitive nature of SPPS lends itself to automation, though manual synthesis is also common. The following diagram illustrates the key steps in a single cycle of Boc-SPPS.

Boc_SPPS_Workflow Resin_Peptide_Boc Resin-AA(n)-Boc Deprotection Nα-Boc Deprotection (TFA/DCM) Resin_Peptide_Boc->Deprotection Resin_Peptide_NH3_TFA Resin-AA(n)-NH3+TFA- Deprotection->Resin_Peptide_NH3_TFA Neutralization Neutralization (DIEA/DCM) Resin_Peptide_NH3_TFA->Neutralization Resin_Peptide_NH2 Resin-AA(n)-NH2 Neutralization->Resin_Peptide_NH2 Coupling Coupling (Boc-AA(n+1)-OH, Coupling Reagent) Resin_Peptide_NH2->Coupling Resin_Peptide_Boc_Next Resin-AA(n+1)-Boc Coupling->Resin_Peptide_Boc_Next

Cyclical workflow of Boc solid-phase peptide synthesis.

Chemical Mechanisms in Boc-SPPS

A deeper understanding of the chemical transformations occurring at each step is crucial for troubleshooting and optimizing the synthesis.

Nα-Boc Deprotection Mechanism

The Boc group is removed by acidolysis, typically with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine as its TFA salt.[6][7]

Boc_Deprotection_Mechanism cluster_step1 Protonation cluster_step2 Cleavage cluster_step3 Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc TFA + H+ (from TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tButyl_Cation + (CH3)3C+ Protonated_Boc->tButyl_Cation Amine_TFA_Salt R-NH3+TFA- Carbamic_Acid->Amine_TFA_Salt + TFA CO2 + CO2 Carbamic_Acid->CO2

Acid-catalyzed deprotection of the Nα-Boc group.
Peptide Bond Formation (Coupling)

The formation of the amide bond between the incoming Boc-amino acid and the N-terminal amine of the resin-bound peptide requires the activation of the carboxylic acid group. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used.[8] More recently, phosphonium and aminium salts like BOP and HBTU have become popular due to their high efficiency and suppression of side reactions.[9]

Peptide_Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Boc_AA Boc-AA-COOH Activated_Ester Boc-AA-CO-OBt Boc_AA->Activated_Ester Coupling_Reagent + Coupling Reagent (e.g., DIC/HOBt) Peptide_Bond Resin-Peptide-NH-CO-AA-Boc Activated_Ester->Peptide_Bond Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH2->Peptide_Bond HOBt_released + HOBt Peptide_Bond->HOBt_released

Peptide bond formation via an activated ester intermediate.

Quantitative Data in Boc-SPPS

The efficiency of each step in the synthesis cycle is critical for achieving a high yield of the desired full-length peptide. The following tables provide typical quantitative data for key steps in Boc-SPPS.

ParameterValueReference
Resin Loading0.5 - 1.0 mmol/g[10]
Boc-Amino Acid Excess2 - 4 equivalents[11]
Coupling Reagent Excess2 - 4 equivalents[11]
Base (DIEA) Excess4 - 6 equivalents[11]
Deprotection Reagent25-50% TFA in DCM[4]
Neutralization Reagent5% DIEA in DCM[7]
StepReagent(s)Typical DurationTemperature
Resin SwellingDCM or DMF30 - 120 minutesRoom Temperature
Nα-Boc Deprotection50% TFA in DCM30 minutesRoom Temperature
Neutralization5% DIEA in DCM2 x 5 minutesRoom Temperature
CouplingBoc-AA, Coupling Reagent, DIEA1 - 2 hoursRoom Temperature
Final Cleavage (HF)Anhydrous HF with scavengers1 - 2 hours0°C

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in manual Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible to reagents.[12]

  • Place the desired amount of resin (e.g., Merrifield, PAM, BHA, or MBHA) in a reaction vessel.[1]

  • Add dichloromethane (DCM) to swell the resin for 1-2 hours.[1]

  • Wash the resin several times with DCM to remove any impurities.[1]

Attachment of the First Amino Acid (C-terminal)

The first Boc-protected amino acid is covalently linked to the resin. For Merrifield resin, the cesium salt method is commonly employed to prevent racemization.[10]

  • Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).[1]

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[1]

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water, and methanol, then dry under vacuum.

Standard Synthesis Cycle

The following steps are repeated for each amino acid to be incorporated into the peptide chain.

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in DCM.[1]

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[1][3]

    • Wash the resin with DCM to remove excess TFA.[1]

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DCM for 2 minutes.[12]

    • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[12]

    • Wash the resin with DCM and/or DMF to remove the excess base and its salt.[12]

  • Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[11]

    • Add the solution to the neutralized peptide-resin.[11]

    • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[11]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[11]

    • The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.[11]

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[12]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[3][13]

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

HF_Cleavage_Workflow Start Protected Peptide-Resin Add_Scavengers Add Scavengers (e.g., anisole, p-cresol) Start->Add_Scavengers HF_Reaction HF Cleavage Reaction (0°C, 1-2 hours) Add_Scavengers->HF_Reaction Evaporate_HF Evaporate HF (under vacuum) HF_Reaction->Evaporate_HF Precipitate_Peptide Precipitate Peptide (cold diethyl ether) Evaporate_HF->Precipitate_Peptide Collect_Peptide Collect Crude Peptide (filtration/centrifugation) Precipitate_Peptide->Collect_Peptide Purification Purification (e.g., HPLC) Collect_Peptide->Purification

Workflow for the final HF cleavage and deprotection step.
  • Wash the final peptide-resin with DCM and dry it under vacuum.[12]

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add scavengers (e.g., anisole, p-cresol, thioanisole) to the reaction vessel to trap the reactive carbocations generated from the protecting groups, thus preventing side reactions with sensitive amino acid residues.[3][12] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[12]

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.[12]

  • After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.[12]

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.[12]

  • The precipitated peptide is then dried under vacuum.[12]

Common Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

  • Diketopiperazine Formation: This side reaction is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.[4][10]

  • Aspartimide Formation: Peptides containing aspartic acid can undergo base- or acid-catalyzed cyclization to form a stable five-membered aspartimide ring. This can lead to racemization and the formation of β-peptide linkages upon ring-opening.[10][14]

  • Alkylation of Sensitive Residues: The tert-butyl cations generated during Boc deprotection can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. The use of scavengers during deprotection can minimize this side reaction.[2]

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamic acid, especially under acidic conditions.[15]

By understanding the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively implement Boc-SPPS for the successful synthesis of a wide range of peptides.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Arg(Mtr)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-D-arginine(Mtr)-OH in solid-phase peptide synthesis (SPPS). This document outlines the properties of the Mtr protecting group, detailed protocols for coupling and cleavage, and discusses the application of D-arginine-containing peptides, particularly in the development of antimicrobial agents.

Introduction to Boc-D-Arg(Mtr)-OH in Peptide Synthesis

The incorporation of arginine into peptide sequences using the tert-butyloxycarbonyl (Boc) strategy presents unique challenges due to the highly basic and nucleophilic nature of its guanidinium side chain. Effective side-chain protection is crucial to prevent unwanted side reactions. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group for the guanidinium function of arginine. While less acid-labile than other protecting groups like Pbf or Pmc, the Mtr group is compatible with Boc-SPPS, where strong acidic conditions are ultimately used for cleavage from the resin.[1][2]

The use of the D-enantiomer of arginine is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation. Peptides incorporating D-arginine have shown significant potential, particularly in the field of antimicrobial peptides (AMPs), where increased stability leads to improved therapeutic efficacy.

Data Presentation

While specific quantitative data for the synthesis of a peptide using this compound is not extensively documented in a single source, the following tables provide representative data based on typical Boc-SPPS protocols and syntheses of arginine-containing peptides.

Table 1: Representative Coupling Efficiency of Arginine Derivatives in SPPS

Amino Acid DerivativeCoupling ReagentActivation Time (min)Coupling Time (h)Coupling Efficiency (%)Reference
Boc-Arg(Tos)-OHDCC/HOBt102-4>99[3]
Fmoc-Arg(Pbf)-OHDIC/Oxyma5-101-2>99[4]
This compound (Expected) HBTU/DIEA 5-10 2-4 >98 Estimated

Note: Coupling efficiency is sequence-dependent and can be monitored by the Kaiser test. Difficult couplings may require a second coupling step.

Table 2: Comparison of Cleavage Conditions for Mtr and Other Arginine Protecting Groups

Protecting GroupCleavage CocktailCleavage Time (h)ScavengersTypical Crude Purity (%)Reference
Mtr TFA/thioanisole/EDT/anisole (90:5:3:2) 2-8 Thioanisole, EDT, Anisole 60-80 [1][5]
PbfTFA/TIS/H₂O (95:2.5:2.5)1-3Triisopropylsilane (TIS)70-90[4]
PmcTFA/thioanisole (95:5)2-6Thioanisole65-85[1]
TosHF/anisole (9:1)1-2Anisole60-80[3]

Note: Cleavage times can vary depending on the peptide sequence and the number of arginine residues. Complete removal of the Mtr group may require extended cleavage times.[1]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle for the addition of an amino acid during Boc-SPPS.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.

  • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

3. Neutralization:

  • Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling (Incorporating this compound):

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).

  • Add DIEA (2-4 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours.

  • Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.[6][7]

5. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Mtr and other side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail suitable for Mtr group removal. A common cocktail is Reagent R: TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2, v/v/v/v).[8]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 2-8 hours with occasional agitation. For peptides with multiple Mtr-protected arginines, longer cleavage times may be required.[1] The progress of the deprotection can be monitored by HPLC analysis of small aliquots.[5]

4. Peptide Precipitation:

  • Filter the resin and collect the cleavage solution.

  • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).

5. Washing and Drying:

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Air-dry the crude peptide pellet.

Protocol 3: Peptide Purification

1. Dissolution and Filtration:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Filter the solution to remove any insoluble material.

2. RP-HPLC Purification:

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

3. Lyophilization:

  • Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Visualizations

Boc-SPPS Workflow

The following diagram illustrates the general workflow for a single cycle of Boc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (this compound, HBTU/DIEA in DMF) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Next Cycle or Final Cleavage Washing3->NextCycle

Caption: General workflow for a single cycle of Boc-SPPS.

Proposed Mechanism of Action for D-Arginine Containing Antimicrobial Peptides

D-arginine-containing peptides often function as antimicrobial agents by disrupting the bacterial cell membrane. The following diagram illustrates the proposed "carpet" and "toroidal pore" models of action.[9][10]

AMP_Mechanism cluster_carpet Carpet Model cluster_toroidal Toroidal Pore Model Carpet_Initial Initial Electrostatic Interaction Carpet_Accumulation Peptide Accumulation on Membrane Surface Carpet_Initial->Carpet_Accumulation Carpet_Disruption Membrane Disruption (Detergent-like) Carpet_Accumulation->Carpet_Disruption Toroidal_Initial Initial Electrostatic Interaction Toroidal_Insertion Peptide Insertion into Membrane Toroidal_Initial->Toroidal_Insertion Toroidal_Pore Pore Formation (Lipid and Peptide Lined) Toroidal_Insertion->Toroidal_Pore Toroidal_Leakage Leakage of Cellular Contents Toroidal_Pore->Toroidal_Leakage Start D-Arg Antimicrobial Peptide Bacterial_Membrane Negatively Charged Bacterial Membrane Start->Bacterial_Membrane Attraction Bacterial_Membrane->Carpet_Initial Bacterial_Membrane->Toroidal_Initial

Caption: Proposed mechanisms of antimicrobial peptide action.

References

Application Notes and Protocols for the Coupling of Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of Boc-D-Arg(Mtr)-OH in solid-phase peptide synthesis (SPPS). This document includes detailed protocols for common coupling reagents, a summary of their performance, and a discussion of potential side reactions and mitigation strategies.

The incorporation of D-arginine is a critical strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides robust protection for the guanidinium side chain of arginine during synthesis, which is removable under strong acid conditions during the final cleavage step.

Data Presentation

The selection of a coupling reagent is critical for the successful incorporation of the sterically hindered this compound. The following table summarizes the performance characteristics of commonly used coupling reagents in Boc-SPPS.

Coupling ReagentClassActivation TimeRelative CostKey AdvantagesPotential Disadvantages
HBTU/TBTU Aminium SaltFast (minutes)ModerateHigh efficiency, low racemization, well-established.[1]Potential for guanidinylation of the N-terminus if used in excess.[1][2]
PyBOP Phosphonium SaltFast (minutes)HighHigh efficiency, less toxic byproducts than BOP, suitable for difficult couplings.[3]
DIC/HOBt CarbodiimideSlower (can be hours)LowCost-effective, simple procedure.Potential for racemization (HOBt mitigates this), formation of insoluble DCU byproduct with DCC.[1]
HATU Aminium SaltVery FastHighHigher reaction rates and less epimerization compared to HBTU.[1]Higher cost, potential for guanidinylation if used in excess.[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis cycle for coupling this compound to a resin-bound peptide with a free N-terminus. These protocols assume a starting resin loading of 0.5 mmol/g.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting amine salt, and coupling of the next Boc-protected amino acid.

Resin Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling (this compound + Reagent) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle

Caption: General workflow of a single coupling cycle in Boc-based SPPS.

Protocol 1: HBTU/TBTU Mediated Coupling

HBTU and TBTU are highly efficient coupling reagents that generate OBt active esters in situ.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (2.0 eq. relative to resin loading)

  • HBTU or TBTU (2.0 eq.)

  • N,N-Diisopropylethylamine (DIEA) (4.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in Dichloromethane (DCM) for 30 minutes. Perform Boc deprotection using a solution of 50% trifluoroacetic acid (TFA) in DCM for 1 x 2 minutes and 1 x 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF (5x).

  • Pre-activation and Coupling: In a separate vessel, dissolve this compound (2.0 eq.) and HBTU/TBTU (2.0 eq.) in anhydrous DMF. Add DIEA (4.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[4]

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: After completion, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 2: PyBOP Mediated Coupling

PyBOP is a phosphonium salt-based reagent that is also highly efficient and generates less toxic byproducts compared to its predecessor, BOP.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (1.1 eq.)

  • PyBOP (1.1 eq.)

  • DIEA (2.2 eq.)

  • DMF

Procedure:

  • Follow steps 1-3 from Protocol 1 for resin swelling, deprotection, washing, and neutralization.

  • Coupling: In a separate vessel, dissolve this compound (1.1 eq.) and PyBOP (1.1 eq.) in DMF.

  • Add the solution to the resin, followed by the addition of DIEA (2.2 eq.).[4]

  • Agitate the reaction mixture for 10-60 minutes.[4]

  • Monitor the reaction completion with the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin as described in Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

This is a classical and cost-effective method for peptide coupling. HOBt is added to suppress racemization.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (5.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (5.5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 eq.)

  • DMF and DCM

Procedure:

  • Follow steps 1-3 from Protocol 1 for resin swelling, deprotection, washing, and neutralization.

  • Coupling: Suspend the resin in DCM (10 mL per gram of resin).

  • In a separate vessel, dissolve this compound (5.0 eq.) and HOBt (5.5 eq.) in DMF.

  • Add the amino acid/HOBt solution to the resin suspension.

  • Add DIC (5.5 eq.) to the reaction mixture.[4]

  • Shake the mixture at room temperature under an inert gas.

  • Monitor the reaction using the ninhydrin test. If the test is not negative within four hours, repeat the coupling procedure.[4]

  • Washing: After a negative ninhydrin test, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.

Potential Side Reactions and Mitigation

The coupling of arginine derivatives can be challenging due to the nature of the guanidinium side chain.

Activated_AA Activated this compound Coupling Desired Coupling Activated_AA->Coupling Racemization Racemization Activated_AA->Racemization Lactam δ-Lactam Formation Activated_AA->Lactam

References

Application Notes and Protocols for the Deprotection of the Mtr Group from Arginine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection and subsequent removal of protecting groups are critical steps in solid-phase peptide synthesis (SPPS) that significantly influence the yield and purity of the final peptide. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group for the guanidino side chain of arginine. While it has been largely superseded in routine Fmoc-based SPPS by more labile groups like Pbf and Pmc, the Mtr group's higher stability can be advantageous in specific synthetic strategies.[1] However, its removal requires harsher acidic conditions and longer reaction times, which can lead to undesirable side reactions if not performed optimally.[2][3]

These application notes provide a comprehensive guide to the deprotection of the Mtr group from arginine residues in synthetic peptides. Detailed protocols for standard and alternative deprotection methods are presented, along with a discussion of common side reactions and strategies for their mitigation.

Data Presentation: Comparison of Arginine Protecting Groups

The choice of protecting group for arginine's side chain is a balance between stability during synthesis and ease of removal during deprotection. The following table summarizes the relative lability and typical cleavage times for common sulfonyl-based arginine protecting groups.

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based)Key Considerations
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)High< 4 hoursMost labile and generally preferred for Fmoc-SPPS, especially for peptides with multiple arginines.[1]
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)Moderate> 4 hoursLess labile than Pbf, requiring longer deprotection times.[1]
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)Low3 - 24 hoursMost stable; its removal requires prolonged exposure to strong acid, which can be detrimental to sensitive peptides.[1][2][3]
Ts (p-Toluenesulfonyl)Very LowInefficient with TFAPrimarily used in Boc-based synthesis with harsher cleavage reagents like HF.[2]

A quantitative comparison between Pbf and Pmc highlights the kinetic advantage of Pbf. In one study, a 3-hour treatment with trifluoroacetic acid (TFA) resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[2] The Mtr group is significantly more stable, often requiring extended cleavage times of up to 24 hours, especially in peptides containing multiple Arg(Mtr) residues.[1][3] This prolonged acid exposure increases the risk of side reactions.[2]

Experimental Protocols

Protocol 1: Standard Mtr Deprotection using TFA/Phenol

This protocol describes the most common method for the removal of the Mtr group using a trifluoroacetic acid and phenol cocktail. Phenol acts as a scavenger to trap the reactive carbocations generated during deprotection, thus preventing side reactions.

Materials:

  • Peptide-resin with Arg(Mtr)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol, crystalline

  • Dichloromethane (DCM)

  • Water, deionized

  • Cold diethyl ether

  • Reaction vessel

  • HPLC system for monitoring

  • Lyophilizer

Procedure:

  • Resin Swelling: If the peptide is resin-bound, swell the resin in DCM for 30 minutes in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA and 5% phenol (w/w). For every 100 mg of peptide-resin, use approximately 1-2 mL of the cocktail.

  • Deprotection Reaction: Add the cleavage cocktail to the peptide or peptide-resin. If the peptide is already cleaved from the resin, dissolve it in the cocktail at a concentration of approximately 10 µmol/mL.[4]

  • Incubation: Gently agitate the mixture at room temperature. The deprotection of a single Mtr group is typically complete within 7.5 hours.[4] For peptides containing multiple Arg(Mtr) residues, the reaction time may need to be extended up to 24 hours.[3]

  • Monitoring: Monitor the progress of the deprotection by taking small aliquots of the reaction mixture at regular intervals (e.g., every 2 hours). Precipitate the peptide from the aliquot with cold diethyl ether, and analyze the crude product by HPLC.

  • Peptide Precipitation: Once the deprotection is complete, precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Isolate the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.

  • Purification: For peptides cleaved from the resin, a further work-up may be necessary. Partition the residue between water and dichloromethane. Wash the aqueous layer containing the peptide multiple times with dichloromethane to remove organic impurities.[4]

  • Lyophilization: Lyophilize the aqueous layer to obtain the crude deprotected peptide.

Protocol 2: Rapid Mtr Deprotection using TMSBr

For peptides that are sensitive to prolonged acid treatment, a faster deprotection method using trimethylsilyl bromide (TMSBr) can be employed. This method has been shown to cleanly deprotect up to four Arg(Mtr) residues in just 15 minutes and can suppress sulfonation side reactions.[3]

Materials:

  • Peptide-resin with Arg(Mtr) (e.g., 200 mg)

  • Trimethylsilyl bromide (TMSBr)

  • 1,2-Ethanedithiol (EDT)

  • m-Cresol

  • Thioanisole

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas

  • Reaction vessel

  • Cold diethyl ether

Procedure:

  • Reagent Preparation: In a reaction vessel, prepare a solution of EDT (0.50 mL), m-cresol (0.1 mL), and thioanisole (1.17 mL) in TFA (7.5 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TMSBr Addition: Slowly add TMSBr (1.32 mL) to the cooled solution.

  • Deprotection Reaction: Add the peptide-resin (200 mg) to the reaction mixture.

  • Incubation: Allow the mixture to stand for 15 minutes at 0°C under a blanket of nitrogen gas.[3]

  • Resin Removal: If the peptide was resin-bound, remove the resin by filtration.

  • Washing: Wash the resin twice with clean TFA.

  • Peptide Precipitation: Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold diethyl ether.

  • Isolation and Purification: Isolate and purify the peptide as described in Protocol 1.

Mandatory Visualization

Deprotection Workflow

Deprotection_Workflow Start Start: Protected Peptide (Arg(Mtr)) Cleavage_Cocktail Prepare Cleavage Cocktail (e.g., TFA/Scavengers) Start->Cleavage_Cocktail Deprotection Deprotection Reaction (Room Temp or 0°C) Cleavage_Cocktail->Deprotection Monitoring Monitor by HPLC Deprotection->Monitoring Monitoring->Deprotection Incomplete Precipitation Precipitate Peptide (Cold Ether) Monitoring->Precipitation Complete Isolation Isolate Crude Peptide (Centrifugation/Filtration) Precipitation->Isolation Purification Purification (e.g., HPLC) Isolation->Purification Final_Product Final Deprotected Peptide Purification->Final_Product

Caption: General workflow for the deprotection of Mtr-protected arginine peptides.

Mtr Deprotection and Side Reaction Prevention

Mtr_Deprotection_Mechanism cluster_deprotection Mtr Deprotection cluster_side_reactions Potential Side Reactions cluster_scavengers Scavenger Action Arg(Mtr) Arginine(Mtr) Arg Deprotected Arginine Arg(Mtr)->Arg  + TFA Mtr_cation Mtr Cation (Reactive) Arg(Mtr)->Mtr_cation  + TFA TFA TFA (H+) Modified_Trp Alkylated Tryptophan Mtr_cation->Modified_Trp Alkylation Sulfonated_Ser_Thr O-Sulfonated Ser/Thr Mtr_cation->Sulfonated_Ser_Thr Sulfonation Trapped_Mtr Trapped Mtr Species (Non-reactive) Mtr_cation->Trapped_Mtr Trapping Trp Tryptophan Ser_Thr Serine/Threonine Scavengers Scavengers (Phenol, Thioanisole, TIS)

Caption: Mechanism of Mtr deprotection and the role of scavengers in preventing side reactions.

Discussion of Side Reactions and Mitigation

The strongly acidic conditions and prolonged reaction times required for Mtr group removal can lead to several side reactions, compromising the purity and yield of the final peptide.

  • Alkylation of Tryptophan: The carbocation generated from the cleavage of the Mtr group can alkylate the indole side chain of tryptophan residues.[5] The use of scavengers such as phenol, thioanisole, or triisopropylsilane (TIS) is crucial to trap these reactive species.[6] For peptides containing tryptophan, the use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) is highly recommended to prevent this side reaction.[3]

  • O-sulfonation of Serine and Threonine: The sulfonyl moiety of the Mtr group can be transferred to the hydroxyl groups of serine and threonine residues, leading to the formation of O-sulfo-serine and O-sulfo-threonine.[7] This side reaction is more pronounced in the absence of effective scavengers.

  • Incomplete Deprotection: Peptides containing multiple Arg(Mtr) residues are particularly challenging to deprotect completely.[5] This can result in a heterogeneous mixture of partially protected peptides. Monitoring the reaction by HPLC is essential to ensure complete deprotection.[3] If deprotection is incomplete after an extended period, it may be necessary to isolate the peptide and repeat the cleavage procedure with fresh reagents.[3]

The choice of an appropriate scavenger cocktail is critical for minimizing these side reactions. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust and widely used cocktail for the deprotection of peptides containing a variety of sensitive residues.[6] The rapid TMSBr protocol is also effective at suppressing sulfonation by-products.[3]

Conclusion

The deprotection of the Mtr group from arginine is a critical step that requires careful optimization to achieve high yields of pure peptide. While more labile protecting groups are often preferred, the Mtr group remains a valuable tool in specific synthetic contexts. By understanding the reaction mechanism, potential side reactions, and the role of scavengers, researchers can successfully deprotect Arg(Mtr)-containing peptides. The protocols provided in these application notes offer a starting point for the development of optimized deprotection strategies tailored to the specific requirements of the target peptide.

References

Application Notes and Protocols for the Cleavage of Boc-D-Arg(Mtr)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient cleavage of peptides containing Boc-D-Arg(Mtr)-OH from various solid-phase synthesis resins. The information presented is intended to help researchers optimize cleavage conditions, minimize side reactions, and improve the yield and purity of the final peptide product.

Introduction

The successful cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups are critical final steps in solid-phase peptide synthesis (SPPS). The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the guanidinium function of arginine is known for its stability during Boc-based synthesis but requires strong acidic conditions for its removal. Incomplete cleavage or the occurrence of side reactions can significantly impact the final yield and purity of the target peptide. These notes provide a comprehensive overview of the key considerations and optimized protocols for the cleavage of this compound.

Key Considerations for Mtr Group Cleavage

The Mtr group is notably more acid-labile than the tosyl (Tos) group but less labile than the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups used in Fmoc-SPPS.[1] Consequently, its removal requires carefully optimized strong acid cocktails and often extended reaction times.

Factors Influencing Cleavage Efficiency:

  • Acid Strength: Strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are typically required for efficient Mtr group removal in Boc-SPPS.

  • Reaction Time: The cleavage of the Mtr group is often slow, with recommended reaction times ranging from 3 to 6 hours. Peptides containing multiple Arg(Mtr) residues may necessitate even longer cleavage times, potentially up to 24 hours, to ensure complete deprotection.

  • Scavengers: The highly reactive cationic species generated during acid-mediated cleavage can lead to undesired side reactions. Scavengers are crucial to trap these reactive intermediates.

  • Resin Type: The choice of resin (e.g., Merrifield, PAM) influences the lability of the peptide-resin linkage and may require adjustments to the cleavage protocol.[2]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the cleavage of peptides containing Arg(Mtr). Understanding these potential issues is key to developing effective mitigation strategies.

Side ReactionDescriptionMitigation Strategy
Incomplete Deprotection The Mtr group is resistant to cleavage, and residual protected arginine may remain in the final product, especially in peptides with multiple Arg(Mtr) residues.[3]Extend cleavage time and monitor progress by HPLC. Consider using a stronger cleavage cocktail.
Sulfonation The cleaved Mtr group can sulfonate electron-rich residues, particularly tryptophan, leading to undesired modifications.[4]Use of scavengers such as thioanisole and thiocresol has been found to be efficient in suppressing sulfonation.[4]
Alkylation of Tryptophan Cationic species generated during cleavage can alkylate the indole ring of tryptophan.Addition of scavengers like anisole, thioanisole, or 1,2-ethanedithiol (EDT) is recommended.
Modification of other residues Other sensitive residues like methionine and tyrosine can also be modified by reactive cationic species.A scavenger cocktail tailored to the peptide sequence should be employed.

Cleavage Cocktails

The selection of an appropriate cleavage cocktail is dependent on the specific peptide sequence and the resin used. Below is a summary of commonly used cleavage cocktails for Boc-SPPS involving Arg(Mtr).

Cleavage CocktailCompositionApplication Notes
High HF Anhydrous HF, Anisole (9:1, v/v)A standard and highly effective method for cleaving peptides from Merrifield and PAM resins and removing most protecting groups, including Mtr. Requires specialized equipment due to the hazardous nature of HF.
Low-High HF Step 1 (Low HF): HF/DMS/p-cresol (25:65:10, v/v/v); Step 2 (High HF): Anhydrous HFThe "low" HF step removes more labile protecting groups under SN2 conditions, minimizing side reactions. The subsequent "high" HF step cleaves the peptide from the resin and removes more resistant groups like Mtr.
TFMSA TFMSA, TFA, ThioanisoleAn alternative to HF that does not require specialized apparatus. However, it may not be as effective for removing all protecting groups, and the work-up can be more complex.
TMSOTf TMSOTf, TFA, m-cresolReported to produce fewer side reactions and a less hygroscopic product compared to TFMSA cleavage.[5]

Experimental Protocols

Protocol 1: Standard High HF Cleavage of this compound from Merrifield Resin

This protocol is a standard procedure for the cleavage of peptides containing Arg(Mtr) from Merrifield resin using anhydrous hydrogen fluoride.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Magnetic stir bar

  • HF cleavage apparatus

  • Dry ice/acetone bath

  • Diethyl ether (cold)

  • Glacial acetic acid

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) and a magnetic stir bar into the reaction vessel of the HF apparatus.

  • Add anisole (1.0 mL per gram of resin).

  • Assemble the HF apparatus according to the manufacturer's instructions.

  • Cool the reaction vessel in a dry ice/acetone bath for 5 minutes.

  • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

  • Remove the dry ice/acetone bath and allow the mixture to warm to 0°C.

  • Stir the reaction mixture at 0°C for 3-4 hours. For peptides with multiple Arg(Mtr) residues, the reaction time may need to be extended to 6 hours or longer.

  • After the cleavage is complete, remove the HF by a stream of nitrogen or under vacuum.

  • Wash the resin with a small amount of TFA to recover any remaining peptide.

  • Precipitate the cleaved peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether three times to remove scavengers and other small molecules.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.

Protocol 2: Monitoring Cleavage by HPLC

It is highly recommended to monitor the progress of the Mtr group cleavage to determine the optimal reaction time.

Procedure:

  • At various time points during the cleavage reaction (e.g., 2, 4, 6, and 8 hours), carefully take a small aliquot of the cleavage mixture.

  • Precipitate the peptide from the aliquot with cold diethyl ether.

  • Wash and dry the peptide sample.

  • Dissolve the sample in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column.

  • Monitor the disappearance of the peak corresponding to the Mtr-protected peptide and the appearance of the peak for the fully deprotected peptide.

Visualizations

Experimental_Workflow start Start: Dried Peptide-Resin prepare_cleavage Prepare Cleavage Cocktail (e.g., HF/Anisole) start->prepare_cleavage cleavage_reaction Cleavage Reaction (0°C, 3-24 hours) prepare_cleavage->cleavage_reaction monitoring Monitor by HPLC (Optional but Recommended) cleavage_reaction->monitoring monitoring->cleavage_reaction Incomplete? Extend Time workup Work-up: - Remove Cleavage Reagent - Precipitate with Ether monitoring->workup Complete? isolation Isolate Crude Peptide (Centrifugation/Filtration) workup->isolation washing Wash with Cold Ether isolation->washing drying Dry Crude Peptide washing->drying purification Purification by HPLC drying->purification end End: Purified Peptide purification->end

Caption: Experimental workflow for this compound cleavage.

Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage (SN1-like) cluster_step3 Step 3: Scavenging mtr_arginine Mtr-Protected Arginine protonated_mtr Protonated Mtr-Arginine mtr_arginine->protonated_mtr + H+ h_plus H+ (from strong acid) protonated_mtr2 Protonated Mtr-Arginine deprotected_arginine Deprotected Arginine protonated_mtr2->deprotected_arginine mtr_cation Mtr Cation (Reactive) protonated_mtr2->mtr_cation mtr_cation2 Mtr Cation scavenged_product Scavenged Mtr mtr_cation2->scavenged_product scavenger Scavenger (e.g., Thioanisole) scavenger->scavenged_product

Caption: Proposed mechanism for Mtr group cleavage.

References

Application Notes and Protocols for Manual Peptide Synthesis Using Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of N-α-Boc-D-arginine(Mtr)-OH in manual solid-phase peptide synthesis (SPPS). This document covers the chemical properties, advantages, and limitations of this reagent, alongside comprehensive experimental protocols and comparative data to facilitate its successful incorporation into peptide chains.

Introduction to Boc-D-Arg(Mtr)-OH

This compound is a protected amino acid derivative used in peptide synthesis, specifically within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The D-configuration of the arginine residue is often incorporated to enhance peptide stability against enzymatic degradation. The N-α-amino group is temporarily protected by the acid-labile Boc group, while the guanidino side chain of arginine is semi-permanently protected by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. The Mtr group is sufficiently stable to withstand the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during synthesis but can be cleaved under stronger acidic conditions at the end of the synthesis.

The guanidinium group of arginine is highly basic, necessitating robust protection to prevent side reactions during peptide synthesis. The Mtr group provides this protection, although its removal requires specific and carefully controlled conditions to avoid unwanted side reactions and ensure complete deprotection.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in stoichiometric calculations during synthesis.

PropertyValueReference
Chemical Name N-α-(tert-Butoxycarbonyl)-N-g-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine[1][2]
Molecular Formula C₂₁H₃₄N₄O₇S[1][2]
Molecular Weight 486.58 g/mol [1]
CAS Number 200122-49-2[2]
Appearance White to off-white powder[1]
Storage Temperature 15-25°C[1]
Primary Application Boc solid-phase peptide synthesis (SPPS)[1]

Comparative Data of Arginine Protecting Groups

The choice of protecting group for the arginine side chain is critical and impacts the overall success of the peptide synthesis. The Mtr group is one of several options available in Boc and Fmoc chemistries. The following table compares common sulfonyl-based protecting groups for arginine.

Protecting GroupChemical NameCleavage ConditionsRelative Lability & NotesPotential Side Reactions
Mtr 4-Methoxy-2,3,6-trimethylbenzenesulfonylTFA / Thioanisole; HFAcid-labile.[3] Difficult to remove completely when multiple Arg residues are present, requiring prolonged reaction times.[3]Sulfonation of Trp residues.[4] O-sulfonation of Ser/Thr in the absence of scavengers.[5]
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonylTFAMore acid-labile than Mtr, useful for peptides with multiple Arg residues.[3]Can lead to tryptophan alkylation during cleavage.[6] Extended deprotection may be needed.[4]
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylTFAThe most acid-labile of the sulfonyl groups, ideal for peptides with many Arg residues.[3] Reduces risk of Trp alkylation.[6]Can cause δ-lactam formation upon activation.[6]
Tos Tosyl (p-Toluenesulfonyl)HFRemoved during HF cleavage.[3]Released Tosyl group can modify tryptophan residues; requires scavengers like thioanisole.[3]

Experimental Protocols

The following sections provide detailed protocols for the manual synthesis of peptides containing a D-arginine residue using this compound.

This protocol outlines the iterative steps for adding an amino acid during manual Boc solid-phase peptide synthesis.

G start Start Cycle: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM, 20-30 min) start->deprotection wash1 2. Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (5-10% DIEA in DCM, 2x 2 min) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Coupling Reaction (this compound, Activator, DIEA in DMF) wash2->coupling monitor 6. Monitor Coupling (Kaiser Test) coupling->monitor wash3 7. Wash (DMF, DCM) monitor->wash3 Positive Test (Complete) recouple Recouple or Cap monitor->recouple Negative Test (Incomplete) end_cycle End Cycle: Peptide-Resin (n+1) wash3->end_cycle recouple->coupling Recouple

Caption: Workflow for a single coupling cycle in manual Boc-SPPS.

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 20-30 minutes at room temperature.[7]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.[8]

    • Agitate for 2 minutes and drain. Repeat once.

    • This step converts the N-terminal ammonium trifluoroacetate salt to a free amine.[8]

  • Washing: Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x) to remove excess base.

  • Coupling Reaction:

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Arginine can be a difficult amino acid to couple, and extended coupling times may be necessary.[9]

  • Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a recoupling step is required.

  • Final Wash: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

This protocol details the final step of cleaving the peptide from the resin and removing the Mtr side-chain protecting group. The Mtr group is relatively acid-stable, and its removal can be slow, requiring specific scavengers to prevent side reactions.[3]

G start Start: Dried Peptide-Resin cleavage 1. Cleavage Reaction (TFA / Phenol / Thioanisole / H₂O) (Room Temp, 4-8 hours) start->cleavage filter 2. Filter Resin (Collect filtrate) cleavage->filter precipitate 3. Precipitate Peptide (Add cold diethyl ether) filter->precipitate centrifuge 4. Pellet Peptide (Centrifugation) precipitate->centrifuge wash 5. Wash Pellet (Cold diethyl ether, 2x) centrifuge->wash dry 6. Dry Peptide (Vacuum desiccator) wash->dry end_product End: Crude Peptide Powder dry->end_product

Caption: Workflow for final cleavage and deprotection of Mtr-protected peptides.

Protocol Steps:

  • Preparation: Ensure the final peptide-resin is thoroughly dried under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for Mtr deprotection is TFA containing scavengers to trap reactive cations. For example: 90% TFA, 5% phenol, 5% thioanisole.[3][10]

    • Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature.

    • The cleavage of the Mtr group can be slow, often requiring 4 to 8 hours for completion.[10] Monitor the reaction progress by taking small aliquots and analyzing via HPLC if necessary.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture and wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Precipitation:

    • Slowly add the TFA filtrate to a 10-fold excess of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

  • Pelleting and Washing:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with fresh cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC.

Potential Challenges and Solutions

  • Incomplete Mtr Deprotection: The Mtr group is significantly more stable than Pmc or Pbf groups.[3] If deprotection is incomplete after 8 hours, the reaction time can be extended. However, prolonged exposure to strong acid can damage sensitive residues.

  • Side Reactions during Cleavage: The sulfonyl moiety released from the Mtr group can react with electron-rich side chains, particularly tryptophan, leading to alkylation.[4] The use of scavengers like thioanisole or phenol is mandatory to prevent this.[3][5] In peptides containing serine or threonine, O-sulfonation can occur if scavengers are omitted.[5]

  • Difficult Coupling: Arginine residues, especially when flanked by bulky amino acids, can be difficult to couple.[9] Using highly efficient coupling reagents like HATU or HCTU, performing a double coupling, or increasing the reaction temperature can improve coupling efficiency.

References

Application Note: Automated Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust and foundational methodology for the chemical synthesis of peptides.[1][2] A significant challenge in peptide synthesis is the incorporation of arginine, owing to the highly basic and nucleophilic nature of its side-chain guanidinium group.[3][4] To prevent undesirable side reactions during peptide chain elongation, this functional group requires a semi-permanent protecting group.

This document provides a detailed protocol for the incorporation of Nα-Boc-D-arginine(Mtr)-OH into a peptide sequence using an automated peptide synthesizer. The Boc group serves as a temporary, acid-labile protecting group for the α-amino terminus, which is removed at each cycle of the synthesis.[3] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protects the arginine side chain and is stable to the mild acidic conditions used for Boc removal but is cleaved during the final, strong acid-mediated cleavage from the resin.[5]

Materials and Reagents

Reagent Abbreviation Grade/Purity Purpose
Nα-Boc-D-Arginine(Mtr)-OHBoc-D-Arg(Mtr)-OHPeptide Synthesis GradeArginine building block
Other Boc-protected Amino AcidsBoc-AA-OHPeptide Synthesis GradePeptide building blocks
Merrifield or PAM Resin-1% DVB, 100-200 meshSolid support for Boc-SPPS
DichloromethaneDCMAnhydrous, ACS GradeSolvent for reactions and washes
N,N-DimethylformamideDMFAnhydrous, ACS GradeSolvent for reactions and washes
Trifluoroacetic AcidTFAReagent Grade, ≥99%Boc group removal
N,N-DiisopropylethylamineDIEAReagent Grade, ≥99%Neutralization
N,N'-DiisopropylcarbodiimideDICReagent Grade, ≥99%Coupling activator
1-HydroxybenzotriazoleHOBtAnhydrous, Reagent GradeCoupling additive, suppresses racemization
IsopropanolIPAACS GradeWashing solvent
Diethyl Ether-Anhydrous, ACS GradePeptide precipitation
Anhydrous Hydrogen FluorideHF-Cleavage from resin, side-chain deprotection
p-Cresol-Reagent Grade, ≥99%Scavenger for HF cleavage
Thioanisole-Reagent Grade, ≥98%Scavenger for HF cleavage

Experimental Protocols

Protocol 1: Automated Synthesizer Cycle for Boc-SPPS

This protocol outlines a typical cycle for the addition of a single amino acid residue on an automated peptide synthesizer. Parameters may need optimization based on the specific instrument, sequence, and scale.

Table 1: Standard Automated Synthesis Cycle Parameters (0.1 mmol scale)

Step Operation Reagent / Solvent Volume (per gram resin) Duration Repeats
1Wash DCM15 mL1 min3
2Boc Deprotection (Pre-wash) 50% TFA in DCM10 mL2 min1
3Boc Deprotection (Main) 50% TFA in DCM10 mL20 min1
4Wash DCM15 mL1 min3
5Wash IPA15 mL1 min2
6Wash DCM15 mL1 min3
7Neutralization 10% DIEA in DMF10 mL2 min2
8Wash DMF15 mL1 min5
9Amino Acid Coupling 3 eq. This compound 3 eq. DIC/HOBt in DMF5-10 mL60-120 min1-2*
10Wash DMF15 mL1 min3
11Wash DCM15 mL1 min3

*Note: A Kaiser test should be performed after the first coupling.[6] If the test is positive (blue beads), indicating incomplete reaction, a second coupling (recoupling) should be performed.

Detailed Methodology:

  • Resin Preparation: Swell the resin in DCM for at least 30 minutes in the synthesizer's reaction vessel.

  • Boc Deprotection: The N-terminal Boc group is removed by a two-step treatment with 50% TFA in DCM.[1][7] A short pre-wash is followed by a longer incubation to ensure complete removal.

  • Washing: A series of washes with DCM, IPA, and again with DCM is critical to completely remove residual TFA and trifluoroacetate salts.[1][6]

  • Neutralization: The protonated N-terminal amine (TFA salt) is neutralized to the free amine using a solution of 10% DIEA in DMF.[2][4] This step is essential for the subsequent coupling reaction.

  • Coupling:

    • In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading) by dissolving it with HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and allow it to activate for 5-10 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the Mtr group, longer coupling times or the use of more potent activators like HBTU may be necessary.[4]

  • Final Washes: After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and the diisopropylurea byproduct.

  • Cycle Repetition: Repeat the cycle for each amino acid in the peptide sequence.

Boc_SPPS_Cycle cluster_workflow Automated Boc-SPPS Cycle start Start Cycle (Peptide-Resin-NH-Boc) deprotection 1. Boc Deprotection (50% TFA/DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIEA/DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Couple Next Amino Acid (Boc-AA-OH + DIC/HOBt) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end_cycle End Cycle (Ready for next AA) wash3->end_cycle Cleavage_Workflow cluster_cleavage Post-Synthesis Cleavage and Purification start Completed Peptide-Resin dry 1. Dry Resin Under Vacuum start->dry hf_cleavage 2. HF Cleavage (with Scavengers, 0°C) dry->hf_cleavage hf_removal 3. Evaporate HF hf_cleavage->hf_removal wash 4. Wash with Cold Ether hf_removal->wash precipitate 5. Precipitate Peptide in Cold Ether wash->precipitate purify 6. Purify by RP-HPLC precipitate->purify lyophilize 7. Lyophilize purify->lyophilize final_product Pure Peptide lyophilize->final_product

References

Application Notes and Protocols for the Activation of Boc-D-Arg(Mtr)-OH with HBTU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides. The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide synthesis. In Boc-based solid-phase peptide synthesis (SPPS), Boc-D-Arg(Mtr)-OH is a commonly used building block, where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side chain is protected by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. The Mtr group offers sufficient stability during the repetitive TFA-mediated deprotection of the Boc group, yet it can be cleaved under stronger acidic conditions at the end of the synthesis.

The activation of the carboxylic acid of the incoming amino acid is a crucial step for efficient peptide bond formation. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has established itself as a highly efficient and popular coupling reagent in peptide synthesis. Its ability to rapidly form an activated ester intermediate leads to high coupling yields and minimal racemization, even with sterically hindered amino acids.

These application notes provide a detailed overview and protocols for the successful activation and coupling of this compound using HBTU in Boc-SPPS.

Data Presentation

While specific quantitative data for the coupling of this compound with HBTU is not extensively available in a single comprehensive study, the following tables provide a summary of expected performance based on the known efficacy of HBTU with sterically hindered and arginine residues, as well as general data for common coupling reagents.

Table 1: Performance Characteristics of HBTU for Sterically Hindered Amino Acid Coupling

ParameterTypical ValueNotes
Coupling Efficiency/Yield (%) 90 - 98%HBTU is known for its high efficiency in promoting peptide bond formation, even for challenging couplings.[1]
Crude Peptide Purity (%) >95%The high coupling efficiency of HBTU generally leads to high-purity crude peptides.[2]
Typical Reaction Time (minutes) 30 - 60HBTU facilitates rapid coupling reactions.[3]
Risk of Racemization Low to ModerateThe addition of HOBt, which is inherent in the structure of HBTU, helps to suppress racemization.[2][4]

Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentClassRelative SpeedTypical Purity/EfficiencyRisk of RacemizationKey Considerations
HBTU Aminium SaltFastHighLow (with HOBt)Highly efficient and widely used. Can cause guanidinylation of the N-terminus if used in excess.[5]
HATU Aminium SaltVery FastVery HighVery LowGenerally considered more reactive and efficient than HBTU, especially for difficult couplings, but at a higher cost.[2]
PyBOP Phosphonium SaltFastHighLowA robust alternative to aminium salts with a low propensity for racemization.[4]
DIC/HOBt CarbodiimideModerateGoodLowA cost-effective option, but may require longer reaction times and can be less efficient for sterically hindered amino acids.[4]

Experimental Protocols

The following protocols are intended as a general guideline for the manual activation and coupling of this compound using HBTU in Boc-SPPS. Optimization may be required for specific peptide sequences and resin types.

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the essential steps for a single coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Reagents for Kaiser Test

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and add a fresh solution of 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (3x) to remove excess base.

  • Activation and Coupling of this compound:

    • In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature. For potentially difficult couplings, the reaction time can be extended to 2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (see Protocol 2) to monitor the completion of the coupling. A negative result (yellow or colorless beads) indicates that the coupling is complete.

    • If the Kaiser test is positive (blue or purple beads), a second coupling may be necessary. To perform a second coupling, drain the reaction solution, wash the resin with DMF, and repeat step 4.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the peptide-resin.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then with ethanol in a small test tube.

  • Remove the solvent.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue or purple color on the beads and in the solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HBTU_Activation_Mechanism Boc_Arg This compound Carboxylate Boc-D-Arg(Mtr)-O⁻ Boc_Arg->Carboxylate Deprotonation DIPEA DIPEA Activated_Ester Activated OBT Ester Carboxylate->Activated_Ester Activation HBTU HBTU HBTU->Activated_Ester Coupled_Peptide Boc-D-Arg(Mtr)-NH-Peptide-Resin Activated_Ester->Coupled_Peptide Nucleophilic Attack Byproduct Tetramethylurea Activated_Ester->Byproduct Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Mechanism of this compound activation with HBTU.

Boc_SPPS_Workflow Start Start with Peptide-Resin Swell 1. Resin Swelling (DCM, DMF) Start->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Washing (DCM, IPA, DMF) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIPEA in DMF) Wash1->Neutralize Wash2 5. Washing (DMF) Neutralize->Wash2 Couple 6. HBTU Activation & Coupling of this compound Wash2->Couple Monitor 7. Monitor with Kaiser Test Couple->Monitor Wash3 8. Washing (DMF, DCM) Monitor->Wash3 Negative Recouple Recouple Monitor->Recouple Positive Next_AA Couple Next Amino Acid Wash3->Next_AA End Final Cleavage & Purification Wash3->End Next_AA->Deprotect Recouple->Couple

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Potential Side Reactions and Mitigation

  • Guanidinylation: Excess HBTU can react with the free N-terminal amine of the peptide chain, leading to the formation of a tetramethylguanidinium group that terminates the peptide chain. To mitigate this, it is recommended to use HBTU in slight deficiency or equimolar amounts relative to the amino acid and to add the activated amino acid mixture to the resin immediately after preparation.[5]

  • Racemization: While HBTU is designed to minimize racemization, prolonged activation times can increase this risk, especially for sensitive amino acids. Pre-activation times should be kept to a minimum.

  • Side Reactions of the Mtr Group: The Mtr group is generally stable during the coupling step. However, during the final cleavage from the resin with strong acids like HF or TFMSA, the cleaved Mtr group can lead to the sulfonation of tryptophan residues if present in the sequence. This can be suppressed by using scavengers in the cleavage cocktail.[6]

Conclusion

The activation of this compound with HBTU is a highly effective and reliable method for its incorporation into peptide sequences during Boc-SPPS. The rapid reaction kinetics and high coupling efficiency of HBTU contribute to the synthesis of high-purity peptides with minimal racemization. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully synthesize complex arginine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes: Dissolving Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Arg(Mtr)-OH is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy.[1] It incorporates a tert-butyloxycarbonyl (Boc) group on the α-amino group and a bulky, acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the guanidino side chain of D-arginine. The correct choice of solvent is critical for ensuring complete dissolution, which is essential for efficient coupling reactions in peptide synthesis and for preparing stock solutions for other applications. These notes provide a comprehensive guide to selecting solvents and protocols for dissolving this compound.

Core Chemical Properties

A summary of the key chemical properties for this compound is provided below.

PropertyValueReference
Chemical Name Nα-tert-Butoxycarbonyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine
Molecular Formula C21H34N4O7S[2]
Molecular Weight 486.58 g/mol
CAS Number 200122-49-2[2]
Appearance White to off-white or slight yellow powder
Primary Application Boc solid-phase peptide synthesis (SPPS)

Solubility Profile

This compound is generally soluble in polar aprotic organic solvents. Its bulky and lipophilic protecting groups decrease its solubility in aqueous solutions. The most commonly used solvents are Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

SolventAbbreviationKnown SolubilityNotesReference
DimethylformamideDMFClearly soluble (1 mmol in 2 mL)Standard solvent for SPPS coupling reactions.
Dimethyl sulfoxideDMSO116.67 mg/mL (239.78 mM)Requires sonication. Use of anhydrous DMSO is critical as the solvent is hygroscopic. Data for L-enantiomer.[3]
DichloromethaneDCMUsed as a solvent or co-solvent in SPPS protocols.Often used for pre-swelling resins or during the activation step.[4]
Ethanol / MethanolEtOH / MeOHSolubleUsed in some protocols for dissolving amino acid derivatives, sometimes with co-solvents or for specific reaction types.

Note: Solubility data is often for the L-enantiomer, Boc-L-Arg(Mtr)-OH, but is considered a reliable proxy for the D-enantiomer due to identical chemical properties apart from stereochemistry.

Experimental Protocols

Protocol 1: Standard Dissolution in DMF for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for dissolving this compound for a coupling reaction in an automated or manual peptide synthesizer.

Materials:

  • This compound

  • Anhydrous/Peptide Synthesis Grade Dimethylformamide (DMF)

  • Vortex mixer

  • Clean, dry glass vial

Procedure:

  • Weigh the required amount of this compound (typically 3-5 equivalents relative to resin loading) into a clean, dry vial.

  • Add the calculated volume of DMF to achieve the desired concentration for the coupling reaction. A common concentration is 0.2 M to 0.5 M.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution to ensure all solid has dissolved and the solution is clear before adding it to the resin.

  • If dissolution is slow, gentle warming (to ~30-40°C) or brief sonication can be applied. Avoid excessive heat.

Protocol 2: Preparation of High-Concentration Stock Solutions in DMSO

This protocol is suitable for preparing concentrated stock solutions for use in biological assays or other non-SPPS applications.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO), preferably from a newly opened bottle

  • Bath sonicator

  • Vortex mixer

  • Clean, dry glass vial

Procedure:

  • Weigh the desired amount of this compound into a vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., up to 100 mg/mL).[3]

  • Vortex the mixture for 2-3 minutes. The compound may not fully dissolve at this stage.

  • Place the vial in a bath sonicator.

  • Sonicate the suspension for 10-15 minutes, monitoring periodically.[3] The solution should become clear.

  • Once fully dissolved, store the stock solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[3]

Visualized Workflows

The following diagrams illustrate logical and experimental workflows related to the dissolution of this compound.

start Select Application spps Solid-Phase Peptide Synthesis (SPPS) start->spps stock High-Concentration Stock Solution start->stock protocol1 Protocol 1: Use Anhydrous DMF spps->protocol1 protocol2 Protocol 2: Use Anhydrous DMSO stock->protocol2 troubleshoot Incomplete Dissolution? protocol1->troubleshoot spps_end Proceed to Coupling protocol2->troubleshoot stock_end Store Solution action Action: - Gentle Warming - Sonication - Add Co-solvent (e.g., DCM) troubleshoot->action Yes troubleshoot->spps_end No troubleshoot->stock_end No action->spps_end action->stock_end

Caption: Logical workflow for selecting a solvent and protocol.

start Start: Weigh Excess This compound add_solvent Add Precise Volume of Test Solvent start->add_solvent equilibrate Equilibrate at Constant Temp (e.g., 24h with agitation) add_solvent->equilibrate separate Separate Saturated Solution from Undissolved Solid (Centrifuge/Filter) equilibrate->separate analyze Analyze Solute Concentration (e.g., HPLC, Gravimetric) separate->analyze calculate Calculate Solubility (mg/mL or M) analyze->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

References

Application Notes and Protocols for the Synthesis of Arginine-Containing Peptides using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of arginine-containing peptides is a cornerstone of peptide chemistry, with broad applications in drug discovery and biomedical research. The unique properties of arginine's guanidinium side chain, which is highly basic and nucleophilic, present significant challenges during solid-phase peptide synthesis (SPPS).[1] Protecting this functional group is crucial to prevent undesirable side reactions and ensure the desired peptide sequence is obtained with high purity.

The tert-butyloxycarbonyl (Boc) protection strategy is a well-established and robust method for SPPS.[2] This application note provides detailed protocols and technical guidance for the synthesis of arginine-containing peptides using Boc chemistry. It covers the selection of appropriate side-chain protecting groups for arginine, coupling strategies, and final cleavage and deprotection procedures.

Side-Chain Protection of Arginine in Boc Chemistry

The choice of a semi-permanent protecting group for the arginine side chain is a critical decision that influences the overall success of the synthesis. In Boc-SPPS, the side-chain protecting groups are typically removed concurrently with the cleavage of the peptide from the resin using strong acids. The most commonly used protecting groups for arginine in this context are Tosyl (Tos), Nitro (NO₂), and di-Boc ((Boc)₂).

Table 1: Comparison of Common Side-Chain Protecting Groups for Arginine in Boc-SPPS

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Tosyl (Tos) p-ToluenesulfonylStrong acids (e.g., HF, TMSOTf)[3]Robust and widely used.[3]Requires harsh cleavage conditions. Released Tos group can modify tryptophan residues.[4]
Nitro (NO₂) NitroStrong acids (e.g., HF)[4]Stable to various acidic conditions.Can lead to ornithine formation as a side reaction during cleavage.[4] Lower tendency for δ-lactam formation compared to (Boc)₂ and Pbf.[5]
di-Boc ((Boc)₂) Di-tert-butyloxycarbonylAcid-labile (e.g., TFA)[6]Can be removed under the same conditions as resin cleavage, simplifying deprotection.[2]The bulkiness of the two Boc groups can cause steric hindrance, potentially requiring longer coupling times or more potent coupling reagents.[2] Increased propensity for δ-lactam formation.[5][7]

Experimental Protocols

The following protocols outline the key steps for the synthesis of arginine-containing peptides using Boc-SPPS. These are generalized procedures and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: General Cycle for Boc-SPPS

This protocol describes a single cycle of amino acid addition.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[2]

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[2]

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[2]

  • Neutralization:

    • Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[2]

    • Wash the resin with DCM (3x).[2]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.[7]

    • Add a base (e.g., DIEA, 6-8 equivalents) to the mixture to activate the amino acid.[7]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.[7]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

Table 2: Common Coupling Reagents for Boc-Arginine Derivatives

Coupling ReagentAdditiveBaseComments
HBTU/HATU HOBt/HOAtDIEAHighly efficient, especially for sterically hindered couplings.[2]
DIC HOBt-DIC is often preferred over DCC as the diisopropylurea byproduct is more soluble.[2]
PyBOP -DIEAEffective in reducing guanidinylation side reactions.[2]
Protocol 2: Final Cleavage and Deprotection

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The choice of cleavage cocktail is dependent on the arginine side-chain protecting group and other sensitive residues in the peptide sequence.

Standard HF Cleavage (for Arg(Tos) and Arg(NO₂))

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and experienced personnel.

  • Remove the N-terminal Boc group with TFA as described in Protocol 1.[8]

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a HF cleavage vessel with a magnetic stir bar.

  • Add appropriate scavengers to the vessel. A common scavenger cocktail is p-cresol and p-thiocresol.[9]

  • Cool the vessel to -5 to 0 °C.

  • Distill anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 45-60 minutes. For peptides with a high number of Arg(Tos) residues, a longer reaction time (up to 2 hours) may be necessary.[9]

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

"Low-High" HF Cleavage Procedure

This two-step procedure is designed to minimize side reactions.[9]

  • Low HF Step:

    • Treat the peptide-resin with a mixture of HF/DMS/p-cresol (e.g., 25:65:10 v/v/v) for 2 hours at 0 °C.[8] This step cleaves more labile protecting groups via an SN2 mechanism.[8]

  • High HF Step:

    • Evaporate the HF and DMS under vacuum.

    • Recharge the vessel with neat anhydrous HF and cleave for another 30-60 minutes at 0 °C.[8] This step removes more resistant protecting groups like Arg(Tos).[9]

TFMSA or TMSOTf Cleavage

These reagents can be used as alternatives to HF, although they are also highly corrosive.[8] TFMSA is not effective for cleaving Arg(Tos) or Arg(NO₂).[10]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis of arginine-containing peptides using Boc chemistry.

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (5% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent, Base) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Elongated_Peptide Elongated Peptide-Resin Washing->Elongated_Peptide Cleavage_and_Deprotection Start Fully Protected Peptide-Resin N_terminal_deprotection N-terminal Boc Removal (TFA) Start->N_terminal_deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) N_terminal_deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

References

Application Notes and Protocols for the Incorporation of D-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of D-amino acids into peptide sequences represents a cornerstone of modern therapeutic peptide design. While peptides offer high specificity and low toxicity, their application is often limited by rapid proteolytic degradation in vivo.[1] Proteases, the enzymes responsible for this degradation, are stereospecific and primarily recognize L-amino acids, the natural building blocks of proteins.[2][3] By substituting one or more L-amino acids with their D-enantiomers, the resulting peptide can exhibit significantly enhanced resistance to enzymatic cleavage, leading to a longer circulation half-life and improved bioavailability.[1][4] This modification can be achieved through chemical peptide synthesis, most commonly via Solid-Phase Peptide Synthesis (SPPS).[5] These application notes provide detailed protocols for the synthesis, purification, and characterization of peptides containing D-amino acids, along with a workflow for evaluating their enhanced stability.

Advantages of D-Amino Acid Incorporation

The primary advantage of incorporating D-amino acids is the increased resistance to proteolytic degradation.[4] The altered stereochemistry at the α-carbon of a D-amino acid sterically hinders the peptide's ability to fit into the active site of proteases, thereby reducing the rate of cleavage.[1] This enhanced stability is a critical attribute for the development of peptide-based therapeutics.[1] Additionally, the incorporation of D-amino acids can influence the peptide's secondary structure and, in some cases, enhance its binding affinity and specificity to its target.[4][6]

Data Presentation: Enhanced Stability and Binding Affinity

The incorporation of D-amino acids has a quantifiable impact on the stability and, in some instances, the binding affinity of peptides. The following tables summarize representative data from various studies.

Table 1: Comparative Stability of L-Amino Acid vs. D-Amino Acid Containing Peptides
Peptide DescriptionAssay ConditionL-Amino Acid Peptide Stability (Half-life)D-Amino Acid Peptide Stability (Half-life)Reference(s)
Antitumor Peptide RDP21510% Fetal Bovine SerumDegraded within 24 hoursStable for up to 7 days[7]
Cationic Antimicrobial PeptideHuman Serum< 1 hour> 24 hours[1]
General Peptide in Mammalian BloodIn vivoMinutes to a few hoursCan be extended significantly[8][9]
p-amino-phenylalanine Peptide XPlasma Stability AssayShorter Half-lifeSignificantly Longer Half-life[3]

Note: The exact half-life values are highly dependent on the peptide sequence, the position of the D-amino acid substitution, and the specific assay conditions.

Table 2: Illustrative Impact on Binding Affinity (IC50/Kᵢ)
TargetPeptide TypeModificationBinding Affinity (IC₅₀ or Kᵢ)Reference(s)
MDM2/p53 InteractionD-peptide antagonist (PMIγ)All D-amino acidsK_d_ = 52.8 nM[10]
HIV-1 ProteaseDesigned tripeptideL-amino acids (Trp-Tyr-Val)-9.59 kcal/mol (Binding Affinity)[11]
VEGFR-1Peptide InhibitorL-amino acidsIC₅₀ = 2.1 ± 0.4 μM[11]

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.[12][13] The effect of D-amino acid incorporation on binding affinity is context-dependent and must be determined on a case-by-case basis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Selection and Preparation:

  • For C-terminal amides: Use Rink Amide resin.[14]

  • For C-terminal carboxylic acids: Use Wang or 2-chlorotrityl chloride resin.[14]

  • Protocol:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.[6]

    • Drain the solvent.

2. First Amino Acid Loading (for 2-chlorotrityl chloride resin):

  • Dissolve 1-1.5 equivalents of the first Fmoc-protected amino acid (L or D) in DCM.
  • Add 2-3 equivalents of diisopropylethylamine (DIEA).
  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
  • To cap any unreacted sites, add a solution of DCM/methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.
  • Wash the resin with DCM and then DMF.

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[14]

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF, then DCM, and then DMF again.

  • Amino Acid Coupling (L or D):

    • In a separate vial, dissolve 3-4 equivalents of the next Fmoc-protected amino acid (L or D) and a coupling agent (e.g., HBTU, HATU) in DMF.[14]

    • Add 6-8 equivalents of a base (e.g., DIEA, N-methylmorpholine).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF.

4. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection step as described in step 3 to remove the N-terminal Fmoc group.

Protocol 2: Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[15]

2. Cleavage Cocktail Preparation:

  • The composition of the cleavage cocktail depends on the amino acid composition of the peptide. Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood.

  • Standard Cocktail (for peptides without sensitive residues like Cys, Met, Trp):

    • Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[6]

    • A simpler version is TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[15]

  • For Methionine-containing peptides:

    • Reagent H: TFA/phenol/thioanisole/EDT/water/dimethylsulfide/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w/w/w/w/w/w).[16][17]

  • For Arginine-containing peptides:

    • Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2 v/v/v/v).[17]

3. Cleavage Reaction:

  • Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[17]
  • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[15]

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).[15]
  • Incubate at -20°C for at least 1 hour to maximize precipitation.[15]
  • Centrifuge the mixture to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether two to three times.
  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[18]

1. System and Sample Preparation:

  • Mobile Phase A: 0.1% TFA in water.[19]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[19]

  • Column: A C18 stationary phase column is commonly used.[18]

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the sample through a 0.45 µm filter.

2. Chromatographic Separation:

  • Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
  • Inject the peptide sample onto the column.
  • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes.
  • Monitor the elution of the peptide by UV absorbance at 210-220 nm.[18]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
  • Pool the fractions containing the pure peptide (typically >95% purity).

4. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Mandatory Visualizations

Experimental Workflow for D-Amino Acid Peptide Synthesis and Stability Assay

G cluster_synthesis Peptide Synthesis cluster_stability Stability Assay Resin_Prep Resin Preparation (Swelling) SPPS Solid-Phase Peptide Synthesis (Fmoc Cycles with D-Amino Acid) Resin_Prep->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization Incubation Incubation in Serum/Protease Characterization->Incubation Pure Peptide Sampling Time-Point Sampling Incubation->Sampling Analysis RP-HPLC/LC-MS Analysis Sampling->Analysis Half_life Half-life Determination Analysis->Half_life

Caption: Workflow for the synthesis and stability assessment of a D-amino acid-containing peptide.

Signaling Pathway Inhibition by a D-Peptide

This diagram illustrates the mechanism of a D-peptide inhibitor targeting an intracellular protein-protein interaction, such as the p53-MDM2 pathway, which is relevant in cancer therapy.[4]

G cluster_pathway Normal p53 Regulation cluster_inhibition Inhibition by D-Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasomal Degradation p53->Proteasome Ub Ubiquitination MDM2->Ub Mediates Ub->p53 D_peptide D-Peptide Inhibitor MDM2_i MDM2 D_peptide->MDM2_i Binds and Blocks p53_i p53 p53_i->MDM2_i Binding Inhibited Apoptosis Apoptosis (Tumor Suppression) p53_i->Apoptosis Activates

Caption: Inhibition of the p53-MDM2 interaction by a D-peptide, leading to tumor suppression.

Mechanism of Action for Antimicrobial D-Peptides

This diagram illustrates the "carpet" model, a common mechanism of action for antimicrobial peptides, which is often independent of stereochemistry.[20]

G cluster_membrane Bacterial Cell Membrane cluster_action Antimicrobial Action cluster_disruption Membrane Disruption membrane Hydrophilic Heads Hydrophobic Tails p1 D-Peptide p1->membrane:h Accumulation on Surface ('Carpet' Formation) disrupted_membrane Micelle Formation & Pore Creation p2 D-Peptide p2->membrane:h p3 D-Peptide p3->membrane:h p4 D-Peptide p4->membrane:h p5 D-Peptide lysis Cell Lysis disrupted_membrane->lysis Leads to

Caption: "Carpet" model of antimicrobial D-peptide action on a bacterial membrane.

References

Application Notes and Protocols for Monitoring Boc-D-Arg(Mtr)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of Boc-D-Arg(Mtr)-OH into a peptide sequence is a critical step in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics and research tools. The bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the guanidinium side chain of arginine presents unique challenges, including potential steric hindrance during coupling and the possibility of side reactions. Therefore, diligent monitoring of the coupling reaction is essential to ensure high peptide purity and yield. These application notes provide detailed protocols for qualitative and quantitative monitoring of the this compound coupling reaction, enabling researchers to optimize synthesis protocols and troubleshoot potential issues.

Challenges in this compound Coupling

The primary challenges associated with the use of this compound in peptide synthesis include:

  • Incomplete Coupling: The steric bulk of both the Boc and Mtr protecting groups can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences.

  • δ-Lactam Formation: A common side reaction with arginine derivatives is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain, forming a δ-lactam. This results in the consumption of the activated amino acid and leads to the deletion of the arginine residue in the final peptide.

  • Mtr Group-Related Side Reactions: The Mtr group is susceptible to modification during the final cleavage from the resin. Side products such as sulfonated arginine residues can be formed.[1] If tryptophan is present in the peptide sequence, the cleaved Mtr group can also lead to the sulfonation of the tryptophan indole ring.[2]

Monitoring Techniques: A Comparative Overview

Effective monitoring of the this compound coupling reaction involves a combination of qualitative and quantitative techniques.

Technique Information Provided Advantages Limitations
Kaiser Test (Ninhydrin Test) Qualitative assessment of free primary amines.Rapid, sensitive, and easy to perform on-resin.Does not quantify the extent of coupling; can give false positives with some amino acids.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of peptide purity and identification of byproducts.High resolution, quantitative, and allows for the assessment of crude peptide purity post-cleavage.Requires cleavage of the peptide from the resin, making it an endpoint analysis for a small aliquot.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of the desired product's molecular weight and identification of impurities and byproducts.Provides molecular weight information for each peak in the chromatogram, aiding in the definitive identification of side products.Requires specialized equipment and expertise.

Experimental Protocols

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests that the coupling reaction is complete.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

  • Withdraw a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Recommended Action
Yellow/Colorless beads and solutionComplete coupling (no free primary amines)Proceed to the next deprotection step.
Blue/Purple beads and/or solutionIncomplete coupling (free primary amines present)Repeat the coupling step. If the test is still positive, consider capping the unreacted amines.

Quantitative Monitoring: HPLC and LC-MS Analysis

For a quantitative assessment of the coupling efficiency and to identify any potential byproducts, a small sample of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and LC-MS.

Sample Preparation: Test Cleavage
  • Withdraw a small amount of the peptide-resin (e.g., 5-10 mg) and dry it under vacuum.

  • Prepare a cleavage cocktail. For peptides containing Arg(Mtr), a common cocktail is Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the dried resin in a microcentrifuge tube.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Note that complete removal of the Mtr group may require longer cleavage times.[3][4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent for HPLC/LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

HPLC Protocol
  • System: Analytical HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting gradient is 5-65% B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity. A shallower gradient (e.g., 1% B per minute) can improve resolution.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).

LC-MS Protocol

The LC conditions are typically similar to the HPLC protocol, with the mobile phase often modified to be more MS-friendly (e.g., using formic acid instead of TFA).

  • Mass Spectrometer: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Acquire the mass spectrum in positive ion mode. The expected mass of the desired peptide should be observed as a prominent peak.

  • Byproduct Identification: Analyze other peaks in the chromatogram to identify potential byproducts. Common byproducts related to this compound coupling include:

    • Deletion Sequence: The peptide missing the D-Arg residue.

    • Sulfonated Peptide: The peptide with a mass increase of +80 Da on the arginine residue, corresponding to sulfonation.[1]

    • Incompletely Deprotected Peptide: The peptide with the Mtr group still attached.

Data Presentation

The following table summarizes expected outcomes and potential issues when monitoring the this compound coupling reaction.

Monitoring Technique Parameter Expected Result (Successful Coupling) Potential Issue & Indication
Kaiser Test Color of beads/solutionYellow/ColorlessBlue/Purple (Incomplete coupling)
HPLC Crude PurityA major peak corresponding to the desired peptide.Multiple peaks indicating impurities. A significant peak eluting earlier than the main product may indicate a deletion sequence.
LC-MS Molecular WeightObserved mass matches the calculated mass of the desired peptide.Presence of ions corresponding to deletion sequences, sulfonated peptide (+80 Da), or incompletely deprotected peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_monitoring On-Resin Monitoring cluster_analysis Post-Cleavage Analysis cluster_decision Decision start Start: Resin with free N-terminus coupling Couple this compound start->coupling wash1 Wash coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test complete Coupling Complete kaiser_test->complete Negative incomplete Incomplete Coupling kaiser_test->incomplete Positive cleavage Test Cleavage hplc HPLC Analysis cleavage->hplc lcms LC-MS Analysis cleavage->lcms complete->cleavage Proceed with synthesis & final analysis recouple Recouple or Cap incomplete->recouple recouple->coupling logical_relationship kaiser Kaiser Test qualitative Qualitative: Presence of Free Amines kaiser->qualitative Provides hplc HPLC quantitative Quantitative: Purity & Byproducts hplc->quantitative Provides lcms LC-MS lcms->quantitative Complements identity Structural Identity: Molecular Weight & Fragmentation lcms->identity Provides

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difficult Sequences with Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of complex sequences using Boc-D-Arg(Mtr)-OH.

Section 1: Coupling and Synthesis Cycle

This section addresses common problems related to the incorporation of this compound into the peptide chain.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency for this compound?

A1: Low coupling efficiency is a common issue when incorporating arginine derivatives. Several factors can contribute to this problem:

  • Steric Hindrance: The bulky 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group, combined with the Boc group, can sterically hinder the amino acid's approach to the N-terminus of the growing peptide chain.[1]

  • Peptide Aggregation: Hydrophobic sequences or peptides reaching a certain length (often 5-15 residues) can aggregate on the resin support.[2][3] This clumping prevents reagents from reaching the reactive sites, leading to incomplete coupling.

  • Difficult Sequences: Arginine is recognized as one of the most difficult amino acids to couple, both as the incoming residue and as the N-terminal residue of the peptide-resin.[4]

  • Suboptimal Activation: The choice of coupling reagent and activation time is critical. Standard methods may not be sufficient for such a sterically hindered residue.

Q2: What can I do to improve the coupling yield?

A2: To improve coupling efficiency, consider the following strategies:

  • Use Potent Coupling Reagents: Switch to more powerful activating agents like HBTU, HATU, or PyBOP, which are known to be effective for sterically hindered couplings.[5][6]

  • Double Couple: Perform the coupling step twice. After the initial coupling reaction, wash the resin and repeat the coupling with a fresh solution of activated this compound.

  • Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.

  • Monitor the Reaction: Use a qualitative method like the Kaiser (ninhydrin) test to confirm the completion of the coupling step before proceeding to the next deprotection cycle.[7]

Q3: My peptide-resin is clumping and swelling poorly. What does this indicate?

A3: Poor swelling and clumping are classic signs of on-resin peptide aggregation.[2] This phenomenon is driven by intermolecular hydrogen bonding between peptide chains, making them inaccessible to solvents and reagents. This is particularly common in hydrophobic sequences. To mitigate this, you can switch to solvents like N-methylpyrrolidone (NMP), add chaotropic salts (e.g., NaClO₄), or use microwave-assisted synthesis to disrupt the hydrogen bonds.[2]

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for this compound

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with Dichloromethane (DCM) (3x).

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

    • Drain, and add a fresh solution of 50% TFA/DCM for 20-30 minutes.[5][8]

    • Wash the resin with DCM (3x), Isopropanol (1x), and DCM again (3x).[5]

  • Neutralization:

    • Wash the resin with 5-10% Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[5]

    • Wash the resin thoroughly with DCM (3x) and then with Dimethylformamide (DMF) (3x).

  • Amino Acid Coupling (HBTU/HOBt Activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add HBTU (3 eq.) and DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to check for completion. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (5x) and DCM (5x) to remove all soluble reagents and byproducts.

    • The resin is now ready for the next deprotection cycle.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Residues

Coupling ReagentActivating SpeciesAdvantagesConsiderations
DCC/HOBtHOBt esterCost-effective, standard reagent.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.
HBTU/HOBt/DIEAHOBt esterHighly efficient, byproduct is soluble.Can cause guanidinylation of the N-terminus if not pre-activated.[2]
HATU/HOAt/DIEAHOAt esterMore efficient than HBTU, especially for very hindered couplings. Reduces racemization.[6]Higher cost.
PyBOP/DIEAHOBt esterEffective in reducing guanidinylation side reactions.[5]Byproducts can be challenging to wash away completely.

Visualizations

Boc_SPPS_Cycle Start Start with Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Kaiser Kaiser Test Wash3->Kaiser End Ready for Next Cycle Kaiser->End Negative Recouple Recouple Kaiser->Recouple Positive End->Deprotection Repeat Cycle Recouple->Coupling Mtr_Deprotection Peptide Peptide-Resin with Arg(Mtr) Cleavage Cleavage Cocktail (TFA + Scavengers) Peptide->Cleavage Desired_Peptide Desired Deprotected Peptide (Arg) Cleavage->Desired_Peptide Successful Deprotection Side_Reaction Side Reactions Cleavage->Side_Reaction Mtr Cation Released Incomplete Incomplete Mtr Removal Cleavage->Incomplete Sulfonation_Trp Trp Sulfonation Side_Reaction->Sulfonation_Trp Sulfonation_Ser_Thr Ser/Thr O-Sulfonation Side_Reaction->Sulfonation_Ser_Thr

References

Technical Support Center: Optimizing Boc-D-Arg(Mtr)-OH Coupling Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Boc-D-Arg(Mtr)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often slow and inefficient?

A1: The coupling of this compound can be challenging due to significant steric hindrance. This hindrance arises from two sources: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amine and the large 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the arginine side chain. This combined bulk can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1][2]

Q2: What are the potential side reactions associated with this compound during SPPS?

A2: The primary side reactions of concern are:

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences where the this compound residue is missing.[1]

  • Sulfonation: During the final cleavage step with strong acids like Trifluoroacetic acid (TFA), the Mtr group is removed. The cleaved sulfonyl species can modify sensitive residues, particularly tryptophan, leading to sulfonated byproducts.[3][4][5] Using scavengers like thioanisole can help mitigate this.[6]

  • δ-Lactam Formation: Although less common with the Mtr group compared to some other arginine protecting groups, intramolecular cyclization can occur, leading to the formation of a δ-lactam and termination of the peptide chain.[7]

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for real-time, qualitative monitoring on-resin is the Kaiser test (ninhydrin test).[8] This colorimetric test detects free primary amines. A positive result (blue or purple beads) indicates an incomplete reaction, suggesting the need for a second coupling.[8] For quantitative analysis, a small amount of the peptide-resin can be cleaved, and the resulting peptide can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any deletion sequences.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Issue 1: Incomplete Coupling (Positive Kaiser Test after initial coupling)

This is the most frequent issue. The following flowchart outlines a systematic approach to troubleshoot and resolve incomplete coupling.

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Double Couple start->strategy1 Easiest to implement retest Retest with Kaiser Test strategy1->retest strategy2 Strategy 2: Change Coupling Reagent strategy2->retest strategy3 Strategy 3: Optimize Reaction Conditions strategy3->retest success Coupling Complete (Negative Kaiser Test) retest->success Negative failure Coupling Still Incomplete retest->failure Positive failure->strategy2 If double coupling fails failure->strategy3 Or try optimizing conditions cap Consider Capping Unreacted Amines failure->cap spss_workflow cluster_deprotection Step 1: Deprotection cluster_neutralization Step 2: Neutralization & Wash cluster_coupling Step 3: Coupling cluster_monitoring Step 4: Monitoring & Wash deprotect Treat Resin with TFA to remove N-terminal Boc group neutralize Neutralize with Base (e.g., DIPEA) Wash with DCM and DMF deprotect->neutralize activate Activate this compound with Coupling Reagent (e.g., HATU) neutralize->activate couple Add Activated Amino Acid to Resin Agitate for 1-4 hours activate->couple wash Wash Resin (DMF, DCM) couple->wash kaiser Kaiser Test wash->kaiser next_cycle Proceed to Next Cycle kaiser->next_cycle Negative double_couple Perform Double Coupling (See Protocol 2) kaiser->double_couple Positive double_couple->wash

References

preventing racemization of Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Boc-D-Arg(Mtr)-OH in peptide synthesis, with a primary focus on preventing racemization and addressing other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when using this compound?

A1: Racemization is the conversion of a stereochemically pure amino acid (in this case, the D-enantiomer) into a mixture of both D- and L-enantiomers.[1] This loss of stereochemical integrity is a significant concern in drug development because the biological activity of a peptide is highly dependent on its precise three-dimensional structure. The presence of the incorrect L-enantiomer can lead to a product with reduced or no biological activity, and these diastereomeric impurities can be very challenging to separate during purification.

Q2: What is the primary mechanism leading to the racemization of this compound during coupling?

A2: The most common pathway for racemization of N-alpha-protected amino acids during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1] This process begins with the activation of the carboxylic acid of this compound by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon of this oxazolone is acidic and can be removed by a base, leading to a loss of chirality. Subsequent reaction with the incoming amine can then produce both the desired D-L peptide and the undesired L-L diastereomer.

Q3: How does the choice of coupling reagent affect the racemization of this compound?

A3: The coupling reagent plays a crucial role in the extent of racemization. Carbodiimide reagents like DCC and DIC, when used alone, are known to promote racemization. However, their tendency to cause racemization can be significantly suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[2] Aminium/uronium and phosphonium salt-based reagents, such as HATU, HBTU, and PyBOP, are generally preferred for minimizing racemization, as they facilitate rapid coupling, which can outcompete the rate of racemization.[3][4] HATU, in particular, is known to react faster and with less epimerization compared to HBTU.[4][5]

Q4: What is the influence of the base on the racemization of this compound?

A4: The choice and amount of base used are critical factors. Stronger and less sterically hindered bases, such as triethylamine (TEA), can more readily abstract the alpha-proton from the oxazolone intermediate, thereby accelerating racemization.[1] Weaker or more sterically hindered bases are recommended to preserve stereochemical integrity. Diisopropylethylamine (DIPEA) is a better choice than TEA due to its greater steric hindrance. N-methylmorpholine (NMM) and highly hindered bases like 2,4,6-trimethylpyridine (TMP) are even less likely to promote racemization.[3]

Q5: Are there any other side reactions to be aware of when using this compound?

A5: Yes, a significant side reaction associated with arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam. This can terminate the peptide chain and reduce the overall yield. The use of potent coupling reagents that promote rapid amide bond formation can help to minimize this side reaction. Additionally, the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group is quite acid-labile but requires specific cleavage conditions, often with trifluoroacetic acid (TFA) in the presence of scavengers, to be fully removed.[6] Incomplete removal can be an issue, and the cleaved protecting group can potentially modify other sensitive residues like tryptophan.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of L-enantiomer detected (racemization) Use of a strong, non-hindered base (e.g., TEA).Switch to a more sterically hindered or weaker base such as DIPEA, NMM, or TMP.[3]
Prolonged pre-activation time.Minimize the pre-activation time to 1-5 minutes before adding the amine component. For sensitive couplings, consider in-situ activation.
High reaction temperature.Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step.
Inappropriate coupling reagent.Use an aminium/uronium or phosphonium salt coupling reagent like HATU, HBTU, or PyBOP.[4][5] If using a carbodiimide like DIC, ensure the presence of a racemization-suppressing additive like HOBt or OxymaPure.[2]
Low coupling efficiency (incomplete reaction) Steric hindrance from the Mtr protecting group and the arginine side chain.Use a more potent coupling reagent such as HATU.[5][7] Increase the coupling time or perform a double coupling.
δ-lactam formation.Employ a rapid coupling strategy using a highly efficient coupling reagent like HATU to favor the intermolecular coupling over the intramolecular cyclization.[5]
Incomplete removal of the Mtr protecting group Insufficient acid strength or cleavage time.The Mtr group can require extended treatment with strong acids like TFA for complete removal. Monitor the deprotection by HPLC and extend the cleavage time if necessary. The use of scavengers is also critical.[6]
Side reactions during cleavage (e.g., modification of Trp) Re-attachment of the cleaved Mtr group to sensitive residues.Use appropriate scavengers in the cleavage cocktail. If tryptophan is present in the sequence, consider using Boc-Trp(Boc)-OH to protect the indole side chain.[6]

Data Summary

The following tables provide a qualitative comparison of common reagents used in peptide synthesis and their general impact on racemization. Specific quantitative data for this compound is limited in the literature; however, these trends are well-established for Boc-protected amino acids.

Table 1: Influence of Coupling Reagent/Additive Combination on Racemization

Coupling Reagent/Additive Relative Racemization Risk Notes
DIC / HOBt or OxymaPureLowA cost-effective and reliable option for suppressing racemization with carbodiimides.[2]
HBTU / HOBtLowA widely used and efficient coupling reagent with a good track record for minimizing racemization.[4][5]
HATUVery LowGenerally considered one of the best reagents for minimizing racemization, especially for hindered or sensitive amino acids, due to its high reactivity.[3][5][7]
PyBOPLowA phosphonium salt-based reagent that is also highly effective at suppressing racemization.

Table 2: Influence of Base on Racemization

Base Relative Racemization Risk Notes
Triethylamine (TEA)HighStrong base with low steric hindrance, not recommended for racemization-prone couplings.[1]
Diisopropylethylamine (DIPEA)ModerateMore sterically hindered than TEA, offering better protection against racemization.[1]
N-Methylmorpholine (NMM)LowA weaker base that is a good choice for minimizing racemization.
2,4,6-Trimethylpyridine (TMP)Very LowA highly hindered and weak base, offering excellent suppression of racemization.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol is designed to achieve high coupling efficiency while minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in anhydrous N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid and Reagent Preparation: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in a minimal amount of anhydrous DMF.

  • Base Addition: Add a sterically hindered base, such as 2,4,6-trimethylpyridine (TMP) (4.0 equivalents), to the amino acid and HATU mixture.

  • Activation: Allow the mixture to pre-activate for no more than 5 minutes at room temperature.

  • Coupling: Immediately add the pre-activated solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling can be extended or a second coupling can be performed.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin sequentially with DMF, dichloromethane (DCM), and then DMF again.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a general method to determine the percentage of the L-enantiomer formed after peptide synthesis and hydrolysis.

  • Peptide Hydrolysis: a. Accurately weigh 1-2 mg of the purified and dried peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the dried amino acid hydrolysate in the HPLC mobile phase.[1]

  • Chiral HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a UV detector. b. Chiral Column: A macrocyclic glycopeptide-based column such as an Astec CHIROBIOTIC T is recommended for the separation of underivatized amino acid enantiomers.[1] c. Mobile Phase: A typical mobile phase is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The exact composition should be optimized for the specific column and amino acids. d. Flow Rate: Typically 0.5 - 1.0 mL/min. e. Detection: UV detection at 210 nm. f. Procedure: i. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. ii. Inject a standard solution of D- and L-Arginine to determine their respective retention times. iii. Inject the hydrolyzed peptide sample. iv. Identify and integrate the peaks corresponding to the D- and L-arginine enantiomers. v. Calculate the percentage of the L-enantiomer to quantify the level of racemization.

Visualizations

racemization_mechanism Boc_D_Arg This compound Activated_Ester Activated Intermediate Boc_D_Arg->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Enolate Planar Enolate Oxazolone->Enolate + Base - H+ D_Peptide Desired D-Peptide Oxazolone->D_Peptide + Amine L_Peptide Racemized L-Peptide Oxazolone->L_Peptide + Amine Enolate->Oxazolone + H+

Caption: Mechanism of racemization via oxazolone formation.

troubleshooting_workflow start High Racemization Detected q_base Is the base TEA? start->q_base s_base Switch to DIPEA, NMM, or TMP q_base->s_base Yes q_reagent Using carbodiimide alone? q_base->q_reagent No s_base->q_reagent s_reagent Add HOBt or Oxyma. Consider HATU or HBTU. q_reagent->s_reagent Yes q_temp High reaction temperature? q_reagent->q_temp No s_reagent->q_temp s_temp Perform coupling at 0°C q_temp->s_temp Yes q_preactivation Long pre-activation time? q_temp->q_preactivation No s_temp->q_preactivation s_preactivation Minimize pre-activation to <5 min q_preactivation->s_preactivation Yes end Re-analyze Racemization q_preactivation->end No s_preactivation->end

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields specifically encountered during solid-phase peptide synthesis (SPPS) utilizing Boc-D-Arg(Mtr)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield when using this compound?

Low yields when incorporating this compound can typically be attributed to one or more of the following factors:

  • Incomplete Boc Deprotection: Insufficient removal of the N-terminal Boc group from the preceding amino acid can prevent the coupling of this compound.

  • Inefficient Coupling: The bulky nature of both the Boc group and the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) side-chain protecting group can cause significant steric hindrance, leading to incomplete coupling reactions.[1][2]

  • Peptide Aggregation: Sequences containing arginine, particularly when paired with other hydrophobic residues, can be prone to aggregation on the resin, limiting reagent accessibility.[1][3][4]

  • Incomplete Mtr Group Removal: The Mtr group is known for being more acid-labile than other arginine protecting groups like Pmc or Pbf, but its removal can still be slow or incomplete under suboptimal cleavage conditions.[5][6]

  • Side Reactions During Cleavage: Reactive carbocations generated during the final trifluoroacetic acid (TFA) cleavage can lead to undesired modifications of the peptide if not properly scavenged, particularly affecting sensitive residues like tryptophan and methionine.[5][7]

Q2: How can I determine if the low yield is due to poor coupling of this compound or a problem with the final cleavage?

To diagnose the source of the low yield, a systematic approach is recommended. A small-scale test cleavage of the resin prior to the final workup is highly informative.

  • Qualitative Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the resulting crude peptide by mass spectrometry (MS).[8] The presence of the expected full-length peptide mass confirms that the synthesis was at least partially successful. The absence of the target mass, or the presence of truncated sequences, points towards a failure in the synthesis phase, such as an inefficient coupling step.

  • Quantitative Analysis: If the target peptide is present, quantify the peptide loading on a small, known mass of dried resin. This can be done via UV-Vis spectrophotometry or amino acid analysis (AAA) of the cleaved peptide.[8] Comparing this to the theoretical yield will indicate whether the issue lies with the overall synthesis efficiency or with the final cleavage and product isolation.

Q3: The Mtr protecting group on arginine is acid-labile. Are special conditions required for its removal in a Boc-SPPS workflow?

While the Mtr group is removed under the strong acidic conditions of the final cleavage in Boc chemistry, its removal can be slow.[6] For peptides containing Arg(Mtr), extending the cleavage time is often beneficial. In cases where tryptophan is also present, careful optimization is needed to balance complete Mtr deprotection with minimizing tryptophan side reactions.[5] The use of specific scavengers in the cleavage cocktail is also crucial.

Troubleshooting Guides

Issue 1: Low or No Target Peptide Mass Detected After Test Cleavage

This indicates a problem during the synthesis, likely at or before the coupling of this compound.

Potential Cause Troubleshooting Step Rationale
Incomplete Boc Deprotection of the Preceding Residue Perform a ninhydrin (Kaiser) test after the deprotection step, before coupling. A positive result (blue beads) indicates free primary amines were not fully deprotected.[2][8]The ninhydrin test is a reliable qualitative method to check for the presence of free primary amines.[8]
Extend the deprotection time with 50% TFA in DCM or perform a second deprotection step.[9]Ensures complete removal of the Boc group, making the N-terminal amine available for coupling.
Inefficient Coupling of this compound Utilize a more potent coupling reagent. While DIC/HOBt may be sufficient for some couplings, sterically hindered residues often require stronger activators.Urionium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are more effective at overcoming the activation energy barrier for sterically demanding couplings.[9]
Perform a "double couple". After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[2][9]This provides a second opportunity for the reaction to go to completion, especially if the initial reaction was slow.
Moderately increase the coupling temperature to 40-50°C.This can help overcome the activation energy barrier but should be done with caution to avoid potential side reactions like racemization.[9]
On-Resin Peptide Aggregation Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with dichloromethane (DCM).NMP is a more polar aprotic solvent that can help to solvate the growing peptide chain and break up intermolecular hydrogen bonds that lead to aggregation.[8]
Incorporate pseudoproline dipeptides in the sequence leading up to the difficult coupling.These structures introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures like β-sheets.[4]
Issue 2: Target Peptide Mass is Present, but Final Yield is Low

This suggests that the synthesis was successful but that issues arose during the final cleavage, deprotection of the Mtr group, or product work-up.

Potential Cause Troubleshooting Step Rationale
Incomplete Removal of the Mtr Protecting Group Extend the cleavage time. For peptides with Arg(Mtr), a cleavage time of 2-4 hours is a good starting point, but this may need to be optimized.[9] Monitor the deprotection by HPLC if possible.[5][6]The Mtr group can be cleaved more slowly than other side-chain protecting groups, requiring longer exposure to strong acid for complete removal.[5]
Use an optimized cleavage cocktail containing scavengers appropriate for the Mtr group.A common and effective cocktail is TFA/Thioanisole/EDT/Anisole. Thioanisole is particularly useful for accelerating the removal of sulfonyl-based protecting groups like Mtr.
Side Reactions During Cleavage Ensure the cleavage cocktail contains appropriate scavengers for other sensitive residues in your peptide (e.g., Tryptophan, Methionine, Cysteine).Scavengers like triisopropylsilane (TIS) and water are essential to trap reactive carbocations generated from Boc and other tert-butyl-based protecting groups, preventing alkylation of sensitive side chains.[7]
If your peptide contains Trp, consider using Fmoc-Trp(Boc)-OH during synthesis.The Boc protecting group on the tryptophan indole ring offers additional protection against modification by reactive species generated during the cleavage of Arg(Mtr).[5]
Poor Peptide Precipitation Ensure the diethyl ether used for precipitation is cold (-20°C or colder) and that it is used in a sufficient excess (at least 10-fold volume relative to the TFA solution).[8][9]Low temperatures and a large volume of non-polar solvent are critical for maximizing the precipitation of the polar peptide product.
After the initial precipitation and centrifugation, re-chill the supernatant to check for any further precipitation.This can help recover any peptide that did not precipitate during the first step.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform N-terminal Boc deprotection using 50% TFA in DCM for 20 minutes. Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x). Neutralize with 10% DIPEA in DMF (2 x 2 minutes) and wash again with DMF (5x).[1]

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.[9]

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.[9]

  • Monitoring: Perform a ninhydrin test to monitor the reaction progress. If the test is positive, indicating incomplete coupling, proceed to a second coupling.[2][9]

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with NMP (3x), DCM (3x), and NMP (3x).[9]

Protocol 2: Test Cleavage and Mtr Deprotection
  • Resin Preparation: Wash a small sample of the final peptide-resin (10-20 mg) with DCM and dry it under vacuum.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/TIPS/Thioanisole (90:5:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 3-4 hours.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).[8][9]

  • Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for analysis by LC-MS to verify the mass and assess purity.

Visualizations

G cluster_start Start: Low Peptide Yield cluster_diagnosis Diagnosis cluster_synthesis Synthesis Issues cluster_cleavage Cleavage & Deprotection Issues start Low Yield with This compound test_cleavage Perform Small-Scale Test Cleavage & MS Analysis start->test_cleavage mass_check Target Mass Present? test_cleavage->mass_check coupling_issue Inefficient Coupling or Incomplete Deprotection mass_check->coupling_issue  No cleavage_issue Incomplete Mtr Removal or Cleavage Side Reactions mass_check->cleavage_issue  Yes troubleshoot_coupling Troubleshoot Coupling: - Stronger Reagents (HATU) - Double Couple - Check Deprotection (Ninhydrin) coupling_issue->troubleshoot_coupling troubleshoot_cleavage Troubleshoot Cleavage: - Extend Cleavage Time - Optimize Scavengers (e.g., Thioanisole) - Check Precipitation cleavage_issue->troubleshoot_cleavage

Caption: Troubleshooting workflow for low peptide yield.

G cluster_deprotection 1. N-Terminal Deprotection cluster_coupling 2. Neutralization & Coupling cluster_cleavage 3. Final Cleavage & Mtr Deprotection Resin_NH_Boc Resin-Peptide-NH-Boc Resin_NH3 Resin-Peptide-NH3+ Resin_NH_Boc->Resin_NH3 50% TFA/DCM Resin_NH2 Resin-Peptide-NH2 Resin_NH3->Resin_NH2 10% DIPEA/DMF Coupled_Peptide Resin-Peptide-NH-CO-Arg(Mtr)-Boc Resin_NH2->Coupled_Peptide Boc_Arg_OH This compound + HATU/DIPEA Boc_Arg_OH->Coupled_Peptide Cleavage TFA/Scavengers Coupled_Peptide->Cleavage Repeat Steps 1 & 2 for subsequent amino acids Final_Peptide H2N-Peptide-Arg-COOH Cleavage->Final_Peptide

Caption: Key steps in Boc-SPPS involving Arg(Mtr).

References

Mtr Group Removal Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the Methoxytrityl (Mtr) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Mtr group and why is it used?

The Methoxytrityl (Mtr) group is an acid-labile protecting group commonly used to protect the guanidine moiety of arginine during peptide synthesis.[1] It is utilized in both Boc- and Fmoc-chemistries to prevent unwanted side reactions at the arginine side chain.[1]

Q2: What are the standard conditions for Mtr group removal?

In Fmoc-based peptide synthesis, the Mtr group is typically removed using a treatment with trifluoroacetic acid (TFA) containing scavengers.[1] A common cleavage cocktail is 5% (w/w) phenol in TFA.[1][2] For Boc-chemistry, the strong acid conditions used to cleave the peptide from the resin are usually sufficient to remove the Mtr group.[1]

Q3: How can I monitor the progress of the Mtr deprotection reaction?

The cleavage of the Mtr group should be monitored by High-Performance Liquid Chromatography (HPLC).[1][2] This allows you to track the disappearance of the Mtr-protected species and the appearance of the deprotected product, ensuring the reaction goes to completion.

Q4: Are there alternative, faster methods for Mtr group removal?

Yes, for challenging cases or to expedite the process, cleavage with trimethylsilyl bromide (TMSBr) can be significantly faster. This method has been shown to deprotect multiple Arg(Mtr) residues in as little as 15 minutes and can suppress the formation of sulfonation by-products, especially when unprotected tryptophan is present.

Troubleshooting Guide

Problem: Incomplete Mtr Group Removal

Symptoms:

  • HPLC analysis shows a significant amount of starting material (Mtr-protected peptide) remaining after the standard deprotection time.

  • Mass spectrometry data indicates the presence of the Mtr group (+218.27 Da).

  • The final product exhibits poor solubility or unexpected biological activity.

Potential Cause Recommended Solution
Insufficient Deprotection Time The Mtr group is less acid-labile than other protecting groups like Pmc or Pbf, and complete removal can sometimes take several hours. Extend the cleavage time and continue to monitor by HPLC. For a 5% phenol/TFA solution, cleavage can take approximately 7.5 hours.[2]
Inadequate Reagent Concentration Ensure the peptide is dissolved in the cleavage cocktail at an appropriate concentration (e.g., approximately 10 µmol/mL).[1] For difficult sequences, increasing the concentration of TFA may be necessary.
Presence of Tryptophan When Tryptophan is present, a compromise must often be made between complete Mtr deprotection and modification of the tryptophan side chain. Using Trp(Boc) derivatives is strongly recommended to avoid this side reaction.
Poor Resin Swelling In solid-phase synthesis, ensure the resin is adequately swollen before cleavage. Poor swelling can hinder reagent access to the peptide. Wash the peptide resin thoroughly to remove any residual DMF, as it can inhibit TFA-acidolysis.
Reagent Degradation Use fresh, high-quality TFA and scavengers. Old or degraded reagents may have reduced efficacy.

Problem: Side Reactions During Mtr Removal

Symptoms:

  • HPLC analysis shows multiple unexpected peaks.

  • Mass spectrometry reveals byproducts, such as alkylation of sensitive residues.

  • The final product has a lower than expected purity.

Potential Cause Recommended Solution
Alkylation of Sensitive Residues (e.g., Trp, Tyr, Cys, Met) The carbocation generated during Mtr cleavage can react with sensitive amino acid side chains. Use appropriate scavengers in the cleavage cocktail. Phenol is commonly used to protect Tyr and Trp residues. Thioanisole can accelerate Arg(Mtr) removal but should be used with care as it may affect other protecting groups.
Oxidation of Methionine or Tryptophan To minimize oxidation, carry out the cleavage reaction under an inert atmosphere (e.g., nitrogen) and use degassed solvents. Including scavengers like ethyl methyl sulfide (EMS) or 1,2-ethanedithiol (EDT) can also suppress methionine oxidation.

Experimental Protocols

Protocol 1: Standard Mtr Group Removal using TFA/Phenol

This protocol is suitable for the deprotection of Arg(Mtr) in Fmoc-based peptide synthesis.

Methodology:

  • If the peptide is on resin, ensure the N-terminal Fmoc group has been removed by standard protocols.[1][2]

  • Prepare a cleavage cocktail of 5% (w/w) phenol in trifluoroacetic acid (TFA).

  • Dissolve the peptide in the cleavage cocktail at a concentration of approximately 10 µmol/mL.[1]

  • Stir the mixture at room temperature.

  • Monitor the progress of the Mtr group cleavage by taking aliquots at regular intervals and analyzing them by HPLC.[1][2]

  • Once the cleavage is complete (typically around 7.5 hours), evaporate the solution to dryness.[1][2]

  • Partition the resulting residue between water and dichloromethane.

  • Wash the aqueous layer four times with dichloromethane.[1][2]

  • Lyophilize the aqueous layer to obtain the crude deprotected peptide.[1][2]

Protocol 2: Rapid Mtr Group Removal using TMSBr

This protocol is a faster alternative, particularly useful for peptides containing multiple Arg(Mtr) residues or unprotected Tryptophan.

Methodology:

  • Prepare a cleavage cocktail by adding trimethylsilyl bromide (TMSBr) (1.32 ml) to a solution of 1,2-ethanedithiol (EDT) (0.50 ml), m-cresol (0.1 ml), and thioanisole (1.17 ml) in TFA (7.5 ml) cooled to 0°C.

  • Add the peptide resin (e.g., 200 mg) to the cooled cleavage cocktail.

  • Allow the mixture to stand for 15 minutes at 0°C under a nitrogen blanket.

  • Remove the resin by filtration under reduced pressure.

  • Wash the resin twice with clean TFA.

  • Proceed with peptide precipitation and purification.

Diagrams

Mtr_Removal_Workflow start Start: Mtr-Protected Peptide prepare_cocktail Prepare Cleavage Cocktail (e.g., 5% Phenol in TFA) start->prepare_cocktail dissolve Dissolve Peptide in Cocktail prepare_cocktail->dissolve react React at Room Temperature dissolve->react monitor Monitor by HPLC react->monitor incomplete Incomplete Deprotection monitor->incomplete No complete Complete Deprotection monitor->complete Yes extend_time Extend Reaction Time incomplete->extend_time extend_time->react workup Evaporation & Workup complete->workup purify Purify Peptide workup->purify end End: Deprotected Peptide purify->end

Caption: Standard Mtr group removal workflow.

Troubleshooting_Mtr_Removal start Issue: Incomplete Mtr Removal check_time Was reaction time sufficient? (e.g., ~7.5h) start->check_time extend_time Action: Extend reaction time & re-analyze by HPLC check_time->extend_time No check_scavengers Does peptide contain Trp, Met, Cys, or Tyr? check_time->check_scavengers Yes extend_time->start Re-evaluate add_scavengers Action: Use appropriate scavengers (Phenol, EDT, etc.) check_scavengers->add_scavengers Yes check_reagents Are TFA and scavengers fresh? check_scavengers->check_reagents No add_scavengers->start Re-run use_fresh_reagents Action: Use fresh reagents check_reagents->use_fresh_reagents No consider_alternative Consider alternative method (e.g., TMSBr protocol) check_reagents->consider_alternative Yes use_fresh_reagents->start Re-run

Caption: Troubleshooting decision tree for incomplete Mtr removal.

References

Technical Support Center: Arginine-Rich Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered with arginine-rich peptides (ARPs).

Frequently Asked Questions (FAQs)

Q1: Why are my arginine-rich peptides aggregating?

Arginine-rich peptides are prone to aggregation due to a combination of factors related to the unique properties of the arginine side chain. The primary drivers include:

  • Electrostatic Interactions: The positively charged guanidinium group on arginine can form strong interactions with multivalent anions, particularly phosphates and carboxylates, which can act as "bridges" between peptide chains, leading to aggregation.[1][2][3]

  • Self-Association: The guanidinium moiety can also facilitate interactions between arginine residues on different peptide molecules, leading to the formation of clusters.[4]

  • Hydrophobic Effects: Although arginine is a charged amino acid, its three-methylene side chain can contribute to hydrophobic interactions, especially when hydrophobic residues are also present in the peptide sequence.[4][5][6]

  • Influence of Counter-ions: The type of counter-ion present in your peptide preparation (e.g., trifluoroacetate from synthesis) can significantly impact solubility and aggregation tendency.[7][8]

Q2: What are the initial signs of peptide aggregation?

Early indicators of aggregation can range from subtle to obvious. You may observe:

  • Visible Precipitation: The most apparent sign is the formation of a visible precipitate or cloudiness in your peptide solution.

  • Increased Turbidity: A solution may appear hazy or opalescent even without distinct particles. This can be quantified by measuring absorbance at a wavelength like 340 nm or 600 nm.

  • Poor Solubility: Difficulty in dissolving the lyophilized peptide powder is often the first indication of aggregation issues.

  • Inconsistent Experimental Results: High variability between replicates in biological or biophysical assays can be a consequence of heterogeneous aggregation states.

  • Broad or Tailing Peaks in Chromatography: During purification or analysis by techniques like RP-HPLC, aggregation can lead to poor peak shapes.[9]

Q3: How does pH affect the aggregation of my arginine-rich peptide?

The pH of the solution is a critical factor because it influences the net charge of the peptide. For arginine-rich peptides:

  • At Low pH: The peptide will have a high positive net charge, which generally promotes electrostatic repulsion between molecules and can reduce aggregation. This is why dissolving these peptides in mildly acidic solutions (e.g., 0.1% TFA or 1% acetic acid) is often recommended.[9]

  • Near the Isoelectric Point (pI): At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and making it most prone to aggregation.

  • At High pH: While the arginine residues remain protonated over a wide pH range, deprotonation of other residues (like the C-terminus) can alter the overall charge balance and peptide conformation, potentially influencing aggregation.

Q4: Can the counter-ion from peptide synthesis (like TFA) cause aggregation?

Yes, counter-ions can have a significant impact. Trifluoroacetate (TFA), a common counter-ion from solid-phase peptide synthesis and HPLC purification, can sometimes induce or contribute to aggregation.[7][8] If you suspect the counter-ion is an issue, consider performing a salt exchange by dialysis or using a different chromatography buffer system.[8] The choice of counter-ion can affect stability, with hydrochloride sometimes offering better stability than acetate for certain peptides.[8][10][11]

Troubleshooting Guides

Issue 1: My lyophilized peptide powder will not dissolve.

Troubleshooting Workflow

G start Start: Peptide Insoluble step1 Try Acidic Solvent (e.g., 10% Acetic Acid) start->step1 step2 Is it soluble? step1->step2 step3 Sonicate Briefly (Use ice bath) step2->step3 No success Success: Peptide Solubilized step2->success Yes step4 Is it soluble? step3->step4 step5 Add Chaotropic Agent (e.g., 6M Guanidine-HCl) step4->step5 No step4->success Yes step6 Is it soluble? step5->step6 step7 Dialyze/Buffer Exchange into final buffer step6->step7 Yes fail Fail: Consider resynthesis or alternative formulation step6->fail No step7->success

Caption: A stepwise guide for solubilizing difficult arginine-rich peptides.

Suggested Solutions:

  • Change Solvent: Attempt to dissolve the peptide in a small amount of an acidic solvent like 10-25% acetic acid or 0.1% TFA before diluting it into your final buffer.[9]

  • Use Sonication: A brief sonication in a water bath can help break up initial aggregates. Be careful to avoid heating the sample by sonicating in short bursts on ice.

  • Work at Low Concentration: Try to dissolve the peptide at the lowest feasible concentration for your experiment.[9]

  • Consider Chaotropic Agents: For peptides that are extremely difficult to dissolve, using a strong denaturant like 6 M guanidinium hydrochloride (GdnHCl) may be necessary, followed by dialysis or buffer exchange into the desired experimental buffer.[9]

Issue 2: My peptide solution becomes cloudy over time or upon buffer exchange.

This indicates that while initially soluble, the peptide is not stable in the final buffer conditions.

Mechanism of Counter-ion Induced Aggregation

G cluster_0 Stable Peptides cluster_1 Aggregated Peptides P1 Peptide 1 (+ve) P2 Peptide 2 (+ve) P3 Peptide 3 (+ve) A2 Peptide 2 P2->A2 Addition of Multivalent Anions (e.g., Phosphate) label_stable Electrostatic Repulsion A1 Peptide 1 Phos Phosphate (PO4)3- A1->Phos Bridge A2->Phos A3 Peptide 3 A3->Phos

Caption: How multivalent anions like phosphate can bridge positively charged peptides.

Suggested Solutions:

  • Optimize Buffer Composition:

    • Check for Incompatible Ions: Phosphate buffers are a common cause of aggregation for highly cationic peptides due to the strong interaction between arginine and phosphate.[1][2][3] Consider switching to a different buffering agent like Tris or HEPES if you observe this issue.

    • Adjust Ionic Strength: Modifying the salt concentration (e.g., NaCl) can sometimes mitigate aggregation by screening electrostatic interactions.

  • Add Solubilizing Excipients: The addition of L-arginine (e.g., 50-500 mM) to the buffer can itself act as an aggregation suppressor.[12][13][14] It is thought to work by masking hydrophobic surfaces and interfering with protein-protein interactions.[4][5][12]

  • Control Temperature: Store peptide solutions at 4°C and avoid repeated freeze-thaw cycles, which can promote aggregation.

Quantitative Data on Aggregation Factors

The following tables summarize how different experimental conditions can influence peptide aggregation, as measured by common analytical techniques.

Table 1: Effect of pH and Additives on Peptide Hydrodynamic Radius (Rh)

Peptide ConditionHydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)Interpretation
Peptide in deionized water> 500 nm> 0.7Highly aggregated state
Peptide in 10 mM HCl (pH ~2)5 - 10 nm< 0.2Monomeric or small oligomeric state
Peptide in 20 mM Phosphate Buffer (pH 7.4)100 - 300 nm> 0.5Significant aggregation induced by phosphate ions
Peptide in 20 mM Tris Buffer (pH 7.4)10 - 20 nm< 0.3Reduced aggregation compared to phosphate buffer
Peptide in Tris Buffer + 250 mM Arginine5 - 10 nm< 0.2Aggregation suppressed by arginine additive

Data are representative values synthesized from principles described in the literature.[1][9][10][14][15][16]

Table 2: Influence of Peptide Concentration and Temperature on Aggregation Rate

Concentration (µM)Temperature (°C)Thioflavin T Fluorescence (Arbitrary Units, post-incubation)Interpretation
5025150Low level of aggregation
25025800Concentration-dependent aggregation
50501200Temperature-induced aggregation
250505500Synergistic effect of high concentration and temperature

Data are representative values synthesized from principles described in the literature.[14][17]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[15][18][19]

Methodology:

  • Sample Preparation:

    • Prepare peptide solutions at the desired concentration (e.g., 0.1 - 1.0 mg/mL) in the chosen buffer.

    • Filter all buffers and samples through a 0.22 µm syringe filter immediately before measurement to remove dust and extraneous particles.

  • Instrument Setup:

    • Allow the DLS instrument to equilibrate at the desired temperature (e.g., 25°C).

    • Use a clean, scratch-free cuvette.

  • Measurement:

    • Pipette the filtered sample into the cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for 2-5 minutes.

    • Perform the measurement, acquiring data for a sufficient duration to achieve a stable correlation function. Typically, this involves 10-15 runs of 10 seconds each.

  • Data Analysis:

    • Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • A low Rh (typically <10 nm for peptides) and a low PDI (<0.2) suggest a homogenous, non-aggregated sample. A high Rh or a PDI >0.3 indicates the presence of aggregates.[16]

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Formation

The ThT assay is used to detect the formation of amyloid-like fibrils, which are a common type of ordered aggregate. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.[17][20][21]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in filtered, deionized water. Store protected from light.[21]

    • Prepare the peptide stock solution at a high concentration in an appropriate solvent (e.g., 10% acetic acid).

  • Assay Setup:

    • In a 96-well, non-binding, clear-bottom black plate, prepare the reaction mixtures.

    • For each well, add buffer, the peptide to its final concentration (e.g., 25-50 µM), and ThT to a final concentration of 20-25 µM.[20][22]

    • Include controls: a buffer-only blank and a "peptide-only" control to measure background fluorescence.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.[20][22]

    • Measure fluorescence intensity periodically (e.g., every 15-30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[20][21]

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot fluorescence intensity versus time. A sigmoidal curve with a significant increase in fluorescence is indicative of amyloid fibril formation.[17]

Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregates

TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and ordered fibrils.[23]

Methodology (Negative Staining):

  • Grid Preparation:

    • Place a 200-400 mesh copper TEM grid, coated with a support film (e.g., Formvar/carbon), on a clean surface.

    • Optionally, glow-discharge the grid immediately before use to make the surface more hydrophilic.

  • Sample Application:

    • Apply 3-5 µL of the peptide solution (at an appropriate concentration, which may require optimization) onto the grid.

    • Allow the sample to adsorb for 1-3 minutes.[23]

  • Washing and Staining:

    • Blot away the excess sample solution using the edge of a piece of filter paper.

    • Wash the grid by briefly floating it on drops of deionized water (2-3 times).

    • Apply 3-5 µL of a negative stain solution (e.g., 2% uranyl acetate in water) to the grid for 30-60 seconds.[23][24]

    • Blot away the excess stain solution completely.

  • Drying and Imaging:

    • Allow the grid to air-dry completely.

    • Image the grid in a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 100,000x) to observe the morphology of any aggregates present. Amyloid fibrils typically appear as long, unbranched filaments with a width of 7-15 nm.[23][25]

References

Technical Support Center: Enhancing the Solubility of Arg(Mtr)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth troubleshooting for solubility challenges encountered with peptides containing the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protected arginine residue.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Arg(Mtr) poorly soluble?

A1: The solubility of peptides is influenced by several factors, and the presence of the Arg(Mtr) group can introduce specific challenges. The Mtr group is a large, relatively hydrophobic moiety attached to the arginine side chain. This can significantly increase the overall hydrophobicity of your peptide, especially if the parent sequence already contains a high proportion of non-polar amino acids.[1] Peptides with a high content of hydrophobic amino acids often exhibit limited solubility in aqueous solutions.[1] Furthermore, the bulky nature of the Mtr group can promote intermolecular interactions and aggregation, leading to precipitation. The overall net charge of the peptide at a given pH is also a critical determinant of solubility; peptides are least soluble at their isoelectric point (pI) where the net charge is zero.[1]

Q2: What is the first step I should take to try and dissolve my Arg(Mtr) peptide?

A2: A systematic approach starting with the mildest conditions is recommended. Initially, attempt to dissolve the peptide in sterile, purified water. If that fails, the next step is to adjust the pH of the solvent. For basic peptides (net positive charge), adding a small amount of dilute acetic acid or formic acid can help.[2] Conversely, for acidic peptides (net negative charge), a dilute solution of ammonium hydroxide or ammonium bicarbonate can be used to increase the pH.[2][3] It is crucial to avoid the peptide's isoelectric point (pI), where it will be least soluble.[1] If pH adjustment is insufficient, gentle sonication can help break up aggregates and improve dissolution.[2][3][4]

Q3: Can I use organic co-solvents to dissolve my Arg(Mtr) peptide?

A3: Yes, for highly hydrophobic peptides, the use of organic co-solvents is a common and effective strategy.[2][3] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2][5] Once the peptide is in solution, you can slowly add your aqueous buffer to the desired final concentration.[2] It is important to be aware that high concentrations of organic solvents may be incompatible with subsequent biological assays.[3]

Q4: Are there any chemical modifications that can improve the solubility of my peptide sequence?

A4: While modifying a pre-synthesized peptide is not always feasible, several strategies can be employed during peptide design and synthesis to enhance solubility. These include:

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones can significantly improve solubility.[1][3]

  • Addition of Solubility-Enhancing Tags: Attaching hydrophilic tags, such as a poly-arginine or poly-lysine tail, to the N- or C-terminus can increase the overall charge and polarity of the peptide, thereby improving its interaction with aqueous solvents.[1][6]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method for increasing the solubility and in vivo half-life of peptides.[1][3]

Q5: Could the incomplete removal of the Mtr group be causing solubility issues?

A5: Incomplete deprotection of Arg(Mtr) can lead to a heterogeneous mixture of the desired peptide and the Mtr-containing peptide, which can complicate solubility and purification. The Mtr group is known to be more resistant to acid cleavage compared to other arginine protecting groups like Pmc or Pbf, sometimes requiring prolonged reaction times for complete removal.[7] If you suspect incomplete deprotection, it is advisable to monitor the cleavage reaction by HPLC.[8] The residual Mtr-peptide will be more hydrophobic and may have different solubility characteristics than the fully deprotected peptide.

Q6: Are there alternatives to the Arg(Mtr) protecting group with better solubility profiles?

A6: Yes, in Fmoc-based solid-phase peptide synthesis, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are more commonly used alternatives to Mtr.[7] Pbf is the most acid-labile of these, making it particularly useful for synthesizing peptides with multiple arginine residues where complete and rapid deprotection is crucial.[7] The choice of protecting group can influence the solubility of the protected peptide, and in some cases, switching to a more labile and less bulky group like Pbf can be beneficial.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility problems with Arg(Mtr)-containing peptides.

Problem 1: The lyophilized peptide powder does not dissolve in aqueous buffer.

Potential Cause Troubleshooting Step Rationale
High Hydrophobicity 1. Attempt to dissolve in a small amount of an organic solvent (DMSO, DMF, ACN) first, then slowly add the aqueous buffer.[2] 2. Use sonication to aid dissolution.[2][3]The organic solvent disrupts hydrophobic interactions, while sonication provides energy to break apart peptide aggregates.
Peptide is at its Isoelectric Point (pI) 1. Calculate the theoretical pI of the peptide. 2. Adjust the pH of the buffer to be at least 1-2 units away from the pI. For basic peptides, use a dilute acid (e.g., 10% acetic acid). For acidic peptides, use a dilute base (e.g., 10% ammonium bicarbonate).[2][3]Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, preventing aggregation and promoting solvation.[1]
Intermolecular Hydrogen Bonding and Aggregation 1. Try dissolving the peptide in the presence of chaotropic agents like 6M guanidine hydrochloride or 6M urea.[2][4] 2. Gently warm the solution.[3][5]Chaotropic agents disrupt the hydrogen bond network that can lead to the formation of gels or precipitates.[4] Warming can increase the kinetic energy of the molecules and help break up aggregates, but should be done cautiously to avoid degradation.[3]

Problem 2: The peptide dissolves initially but precipitates upon storage or concentration change.

Potential Cause Troubleshooting Step Rationale
Metastable Solution 1. Ensure the final concentration is not above the peptide's solubility limit in that specific solvent. 2. If dilution causes precipitation, the initial organic solvent concentration may be too high. The peptide may need to be lyophilized and re-dissolved in a different solvent system.[2]The peptide may have been in a supersaturated state that is not stable over time.
Temperature Effects 1. Store the peptide solution at the recommended temperature (often -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing aliquots.Some peptides are less soluble at lower temperatures. Aliquoting minimizes the physical stress on the peptide from repeated temperature changes.
Slow Aggregation 1. Consider adding a small percentage of an organic solvent (e.g., 1-5% DMSO) to the final aqueous solution if compatible with the application.The organic co-solvent can help maintain the peptide in a soluble state by preventing slow aggregation over time.

Quantitative Data Summary

The following table provides a general comparison of common solvents and additives used to improve peptide solubility. The effectiveness of each will be sequence-dependent.

Solvent/Additive Typical Starting Concentration Mechanism of Action Compatibility Notes
Water/Aqueous Buffer N/ASolvates hydrophilic and charged peptides.Ideal for most biological assays.
Acetic Acid (for basic peptides) 10% aqueous solutionIncreases the net positive charge by protonating basic residues.Can lower the pH significantly.
Ammonium Bicarbonate (for acidic peptides) 10% aqueous solutionIncreases the net negative charge by deprotonating acidic residues.Can raise the pH significantly.
DMSO Use minimal volume to dissolve, then dilute.Disrupts hydrophobic interactions.Generally well-tolerated in biological assays at <1% v/v.[3]
DMF Use minimal volume to dissolve, then dilute.Disrupts hydrophobic interactions.Can be toxic to cells at higher concentrations.
Acetonitrile Use minimal volume to dissolve, then dilute.Disrupts hydrophobic interactions.Often used in HPLC; can be toxic to cells.
Guanidine-HCl / Urea 6 MDisrupts hydrogen bonding networks (chaotropic agent).[4]Denaturing agents; generally not compatible with biological assays.[2]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

  • Preparation: Aliquot a small amount of the lyophilized Arg(Mtr)-containing peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Step 1: Aqueous Solvent: To the first tube, add a calculated volume of sterile, purified water to achieve the desired final concentration. Vortex for 30 seconds. If not dissolved, proceed to sonication.

  • Step 2: Sonication: Place the tube in a sonication bath for 5-10 minutes.[2] Visually inspect for dissolution. If the solution remains cloudy or contains particulates, the peptide is considered insoluble in water.

  • Step 3: pH Adjustment: To a new tube of peptide, add an aqueous buffer with a pH at least 2 units away from the peptide's calculated pI. Repeat the vortexing and sonication steps.

  • Step 4: Organic Co-solvent: To a new tube, add a minimal volume of 100% DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved. Slowly add the desired aqueous buffer dropwise while vortexing to reach the final concentration.[2]

  • Step 5: Chaotropic Agents (for analytical purposes): If the peptide is still insoluble and the application is not biological, test solubility in 6 M guanidine-HCl or 6 M urea.

  • Analysis: Centrifuge all tubes to pellet any undissolved material.[3] The supernatant of the tube with the clearest appearance under the mildest conditions is the optimal solubilization method.

Protocol 2: Monitoring Arg(Mtr) Deprotection by HPLC

  • Sample Preparation: During the peptide cleavage and deprotection reaction (e.g., using a TFA-based cocktail), take small aliquots of the reaction mixture at different time points (e.g., 0.5, 1, 2, 4, and 8 hours).

  • Quenching: Immediately quench the reaction for each aliquot by precipitating the peptide with cold diethyl ether.

  • HPLC Analysis:

    • Dissolve the precipitated peptide from each time point in a suitable solvent (e.g., 50% acetonitrile in water).

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Run a standard gradient of water/acetonitrile containing 0.1% TFA.

  • Data Interpretation: The Mtr-protected peptide will be more hydrophobic and thus have a longer retention time than the fully deprotected peptide. Monitor the disappearance of the peak corresponding to the Arg(Mtr)-containing peptide and the appearance of the peak for the final product over time to determine the optimal cleavage duration.[8]

Visualizations

G Troubleshooting Workflow for Peptide Solubility start Start with Lyophilized Arg(Mtr)-Peptide test_water Attempt to dissolve in Water/Aqueous Buffer start->test_water is_soluble1 Is it soluble? test_water->is_soluble1 adjust_ph Adjust pH (away from pI) is_soluble1->adjust_ph No end_soluble Peptide Solubilized is_soluble1->end_soluble Yes is_soluble2 Is it soluble? adjust_ph->is_soluble2 use_organic Use Organic Co-solvent (e.g., DMSO, DMF) is_soluble2->use_organic No is_soluble2->end_soluble Yes is_soluble3 Is it soluble? use_organic->is_soluble3 use_chaotrope Use Chaotropic Agent (e.g., 6M GdnHCl) is_soluble3->use_chaotrope No is_soluble3->end_soluble Yes use_chaotrope->end_soluble Yes (for non-biological use) end_insoluble Consider Sequence Redesign/Resynthesis use_chaotrope->end_insoluble No

A logical workflow for troubleshooting the solubility of Arg(Mtr)-containing peptides.

G Experimental Workflow for Solubility Testing start Aliquot Peptide step1 1. Add Water/Buffer + Vortex/Sonicate start->step1 check1 Soluble? step1->check1 step2 2. Add pH-Adjusted Buffer + Vortex/Sonicate check1->step2 No success Optimal Condition Found check1->success Yes check2 Soluble? step2->check2 step3 3. Dissolve in minimal DMSO + Add Buffer Slowly check2->step3 No check2->success Yes check3 Soluble? step3->check3 step4 4. Use Chaotropic Agent (Non-biological use) check3->step4 No check3->success Yes step4->success Yes fail Insoluble step4->fail No

A stepwise experimental protocol for determining the optimal solubilization conditions.

References

Technical Support Center: Boc-D-Arg(Mtr)-OH Coupling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Boc-D-Arg(Mtr)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its incorporation, particularly focusing on the double coupling protocol to ensure high peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The coupling of this compound can be inefficient due to a combination of factors. The bulky nature of both the Boc protecting group on the α-amino group and the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the guanidino side chain creates significant steric hindrance. This can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions. Additionally, arginine derivatives are known to be prone to side reactions like δ-lactam formation upon activation, although this is more extensively documented for other protecting group strategies.[1][2]

Q2: What is a double coupling protocol and when is it necessary for this compound?

A2: A double coupling protocol involves repeating the amino acid coupling step with fresh reagents before proceeding to the next Nα-deprotection step in SPPS.[3] This strategy is highly recommended for sterically hindered amino acids like this compound to drive the reaction to completion.[4] It is particularly crucial when a qualitative assessment, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling attempt.[3][5]

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The most common method for monitoring coupling completion on-resin is the Kaiser (ninhydrin) test.[3][5] This colorimetric assay detects free primary amines. A positive result (blue or purple beads) indicates an incomplete reaction, necessitating a second coupling or a capping step.[6] A negative result (yellow or colorless beads) suggests a complete reaction. For N-terminal proline, where the Kaiser test is unreliable, other tests like the chloranil or isatin test can be used.[5]

Q4: What are the potential side reactions associated with the Mtr protecting group?

A4: The Mtr group is acid-labile and its removal, typically with strong acids like TFA, can be slow, sometimes requiring extended reaction times of up to 24 hours.[7] This prolonged acid exposure can be detrimental to sensitive peptides. A significant side reaction is the sulfonation of tryptophan residues by byproducts generated during the cleavage of the Mtr group. To mitigate this, it is advisable to use scavengers in the cleavage cocktail and to protect the indole nitrogen of tryptophan, for instance, with a Boc group (i.e., using Boc-Trp(Boc)-OH in the sequence).

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Positive Kaiser test after the first coupling 1. Steric Hindrance: The bulky nature of this compound slows down the reaction kinetics.[3] 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[8] 3. Suboptimal Reagent Activity: The chosen coupling reagent may not be potent enough for this hindered amino acid.[3]1. Perform a double coupling: This is the most common and effective solution. Repeat the coupling step with fresh reagents.[3][5] 2. Optimize Solvent: Switch from DMF to a more "disrupting" solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of DMSO to the coupling mixture to reduce aggregation.[8] 3. Change Coupling Reagent: Use a more powerful onium salt-based coupling reagent like HATU, HCTU, or PyBOP, which are known to be effective for hindered couplings.[9][10]
Low yield of the final peptide 1. Incomplete Coupling: Accumulation of deletion sequences (des-Arg peptides) due to incomplete coupling at the this compound step.[3] 2. Side Reactions during Cleavage: Degradation of the peptide during the prolonged acid treatment required for Mtr group removal.1. Implement a mandatory double coupling for the this compound residue. 2. Introduce a capping step with acetic anhydride after the second coupling if the Kaiser test is still positive to terminate unreacted chains.[5] 3. Optimize Cleavage: Use a cleavage cocktail with appropriate scavengers (e.g., thioanisole) to protect tryptophan residues.[11] For peptides with multiple Arg(Mtr) residues, consider alternative cleavage methods like using trimethylsilyl bromide (TMSBr) which can deprotect multiple Mtr groups more rapidly.
Presence of side-products in the final peptide (detected by Mass Spectrometry) 1. Guanidinylation of N-terminus: Excess uronium/aminium coupling reagents (like HBTU, HATU) can react with the free N-terminal amine, forming a guanidinium cap that terminates the peptide chain.[8][10] 2. Modification of Tryptophan: Sulfonation of the tryptophan indole ring by byproducts from Mtr cleavage.1. Pre-activate the amino acid: Mix the this compound and coupling reagent for a short period (1-2 minutes) before adding it to the resin. Avoid using a large excess of the coupling reagent.[8] 2. Use Trp(Boc) and Scavengers: Incorporate tryptophan as Boc-Trp(Boc)-OH in your sequence and use scavengers like thioanisole or triisopropylsilane (TIS) in the final cleavage cocktail.

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Reagent equivalents should be calculated based on the loading of the starting resin.

Protocol 1: Double Coupling of this compound
  • Nα-Boc Deprotection:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[12]

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally DCM (3x).

  • Neutralization:

    • Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.[3]

    • Wash the resin with DCM (3x) to remove excess base.

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and a coupling agent such as HATU (2.9 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Second Coupling:

    • Perform a Kaiser test (see Protocol 2) on a small sample of resin beads.

    • If the test is positive (blue beads), drain the reaction vessel. Do not wash the resin.

    • Immediately prepare a fresh solution of activated this compound as described in step 3.

    • Add the fresh solution to the resin and agitate for an additional 1-2 hours.[3]

  • Final Washing and Optional Capping:

    • After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a final Kaiser test. If the test is still positive, consider capping the remaining unreacted amines (see Protocol 3).[5]

Protocol 2: Kaiser (Ninhydrin) Test

This qualitative test is essential for monitoring the completion of the coupling reaction.[13]

  • Reagent Preparation:

    • Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Solution B: 40 g of phenol in 20 mL of n-butanol.

    • Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.

  • Procedure:

    • Collect a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF and DCM.

    • Place the washed beads in a small glass test tube.

    • Add 2-3 drops of each Solution A, B, and C.

    • Heat the test tube at 100-110°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue Solution/Beads: Incomplete coupling. A second coupling is required.[6]

    • Colorless/Yellow Solution & Beads: Complete coupling. You can proceed to the next deprotection step.[6]

Protocol 3: Capping of Unreacted Amines

If a double coupling fails to yield a negative Kaiser test, capping is recommended to prevent the formation of deletion sequences.

  • Washing: After the final coupling attempt, wash the peptide-resin with DMF (3x).

  • Capping Solution: Prepare a capping solution of 20% acetic anhydride and 2% DIEA in DMF.

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DCC/HOBt CarbodiimideModerateLow cost.Formation of insoluble DCU byproduct; lower efficiency for hindered couplings.[14]
DIC/HOBt or Oxyma CarbodiimideModerate-HighSoluble urea byproduct; effective when racemization is a concern.[15]Can be slower than onium salts.
HBTU/TBTU Aminium SaltHighFast reaction times; widely used.Can cause guanidinylation of the N-terminus if used in excess.[10]
HATU Aminium SaltVery HighGenerally faster and more efficient than HBTU with less epimerization.[10]Higher cost; can also cause guanidinylation.[10]
PyBOP Phosphonium SaltHighEfficient for difficult couplings; avoids guanidinylation.[14]Byproduct (HMPA) is carcinogenic; PyAOP is a safer alternative.[15]

Table 2: Illustrative Coupling Efficiencies for this compound

Coupling ProtocolReaction Time (per coupling)Kaiser Test Result (Qualitative)Estimated Coupling EfficiencyNotes
Single Coupling (DIC/HOBt) 2 hoursPositive (Blue)85-95%Incomplete coupling is common, leading to deletion sequences.
Single Coupling (HATU) 2 hoursWeakly Positive (Light Blue)95-98%More efficient but may still require a second coupling for completion.
Double Coupling (HATU) 1-2 hoursNegative (Yellow)>99%Recommended protocol for ensuring complete incorporation and maximizing final peptide purity.[3]

Note: The data in this table is illustrative and based on typical outcomes for sterically hindered amino acids. Actual efficiencies may vary depending on the peptide sequence, resin, and specific reaction conditions.

Visualizations

Double_Coupling_Workflow start Start with N-terminally deprotected peptide-resin first_coupling First Coupling: Add activated this compound (1-2 hours) start->first_coupling kaiser_test_1 Kaiser Test first_coupling->kaiser_test_1 second_coupling Second Coupling: Add fresh activated this compound (1-2 hours) kaiser_test_1->second_coupling Positive (Blue) wash_resin Wash Resin (DMF, DCM) kaiser_test_1->wash_resin Negative (Yellow) second_coupling->wash_resin kaiser_test_2 Final Kaiser Test wash_resin->kaiser_test_2 capping Capping Step: (e.g., Acetic Anhydride/DIEA) kaiser_test_2->capping Positive (Blue) next_deprotection Proceed to next Nα-Boc Deprotection kaiser_test_2->next_deprotection Negative (Yellow) capping->next_deprotection

Caption: Workflow for the double coupling of this compound.

Troubleshooting_Tree cluster_solutions Primary Solutions cluster_advanced Advanced Troubleshooting start Positive Kaiser Test after 1st Coupling double_couple Perform Double Coupling start->double_couple kaiser_2 Kaiser Test after 2nd Coupling double_couple->kaiser_2 change_reagent Switch to stronger coupling reagent (e.g., HATU, HCTU) kaiser_2->change_reagent Positive change_solvent Use aggregation-disrupting solvent (e.g., NMP, DMF/DMSO) kaiser_2->change_solvent Positive increase_time_temp Increase coupling time or temperature (use with caution) kaiser_2->increase_time_temp Positive complete Coupling Complete kaiser_2->complete Negative capping Cap unreacted amines change_reagent->capping change_solvent->capping increase_time_temp->capping

Caption: Decision tree for troubleshooting incomplete coupling.

References

Technical Support Center: Boc-D-Arg(Mtr)-OH Coupling and Amine Capping

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the coupling of Boc-D-Arg(Mtr)-OH and the subsequent capping of unreacted amines during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The primary challenge in coupling this compound stems from significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the α-amino group, combined with the large 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on the arginine side chain, physically obstructs the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics and incomplete coupling.

Q2: What are the consequences of incomplete this compound coupling?

A2: Incomplete coupling results in the presence of unreacted (free) primary amines on the resin. If these are not permanently blocked, they can react during the subsequent amino acid coupling cycle. This leads to the formation of "deletion sequences," which are peptides missing the intended arginine residue. These deletion sequences can be difficult to separate from the target peptide during purification, ultimately lowering the overall yield and purity of the final product.

Q3: What is "capping" and how does it address incomplete coupling?

A3: Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain.[1][2] This is typically achieved by acetylation with acetic anhydride.[1] The resulting acetylated N-terminus is unreactive in subsequent coupling cycles, effectively terminating the elongation of these failed sequences.[1] The capped, truncated peptides are chemically different and shorter than the desired full-length product, which generally makes them easier to remove during purification.[3]

Q4: When should I perform a capping step?

A4: A capping step is recommended after coupling sterically hindered amino acids like this compound, especially if a qualitative test indicates the presence of unreacted amines. Ideally, you would perform a monitoring test after the initial coupling. If the test is positive, a second coupling ("double coupling") is often the first corrective measure.[3] If the test remains positive after the second coupling, capping is strongly advised to prevent the formation of deletion peptide impurities.[3]

Q5: How can I detect unreacted amines on the resin?

A5: Several qualitative colorimetric tests can be used to detect the presence of free primary amines on a small sample of resin beads. The most common is the Kaiser (ninhydrin) test, where a blue or purple color indicates a positive result (incomplete coupling).[4][5] Other tests include the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test and the bromophenol blue test.[3] For quantitative analysis, specialized colorimetric methods are being developed that show a good linear relationship between the absorption of a colored solution and the quantity of amino groups on the resin.[2]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Positive Kaiser test after first coupling of this compound. 1. Steric Hindrance: The bulky Mtr and Boc groups are slowing the reaction kinetics.[6] 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. 3. Suboptimal Activation: The coupling reagents are not efficient enough for this demanding coupling.1. Perform a Double Coupling: This is the most common and effective solution. Wash the resin after the first coupling and then recouple with a fresh solution of activated this compound.[3][7] 2. Optimize Coupling Reagents: Switch to more potent uronium/aminium or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP.[8] 3. Increase Reaction Time/Temperature: Extend the coupling time to 2-4 hours or overnight. A moderate increase in temperature can also improve the reaction rate.
Positive Kaiser test even after double coupling. 1. Severe Steric Hindrance/Aggregation: The reactive sites are highly inaccessible. 2. Decomposition of Activated Amino Acid: The activated this compound may be unstable over extended reaction times.1. Cap the Unreacted Amines: Proceed immediately to the capping protocol to prevent deletion sequence formation.[9] 2. Change Solvent: Switch to a more "disrupting" solvent like N-methylpyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO) to the DMF to minimize peptide aggregation.
Low yield of the final peptide product. Formation of Deletion Sequences: Unreacted amines from the incomplete arginine coupling were not capped and reacted in subsequent cycles.1. Implement Routine Capping: For sequences with known difficult couplings, proactively introduce a capping step after the double coupling of the hindered residue. 2. Review Purification Strategy: Optimize HPLC purification methods to better resolve the target peptide from the shorter, capped sequences.
Side reaction observed: δ-Lactam Formation. The activated carboxylic acid of the arginine derivative can react intramolecularly with its own guanidino side chain, forming a stable six-membered ring (δ-lactam). This consumes the activated amino acid, preventing it from coupling to the peptide chain.[3][10]1. Minimize Pre-activation Time: Use in-situ activation or add the pre-activated amino acid to the resin immediately. 2. Double Couple: This helps to compensate for the portion of activated arginine lost to lactam formation.[3] 3. Choice of Coupling Reagent: Using phosphonium-based reagents like PyBOP may help minimize this side reaction.

Experimental Protocols

Protocol 1: Double Coupling of this compound
  • First Coupling:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF).

    • Perform the N-terminal Boc deprotection using standard procedures (e.g., 25-50% trifluoroacetic acid in dichloromethane).

    • Neutralize the resin with a suitable base (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DMF).

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU) and base (e.g., DIEA) in DMF for 2-5 minutes.

    • Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring:

    • Remove a small sample of resin beads (1-2 mg), wash thoroughly with DMF, and perform a Kaiser test (see Protocol 3).

  • Second Coupling:

    • If the Kaiser test is positive (blue/purple beads), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

    • Repeat the coupling step with a fresh solution of activated this compound for an additional 1-2 hours.

  • Final Monitoring:

    • Perform a second Kaiser test. If the test is negative (yellow/colorless beads), proceed with washing and the next deprotection step. If the test remains positive, proceed to the capping protocol (Protocol 2).

Protocol 2: Capping of Unreacted Amines
  • Wash: After the final coupling attempt, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all residual reagents.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. Two common options are:

    • Option A: Acetic anhydride and pyridine in DMF.[11]

    • Option B: Acetic anhydride and DIEA in DMF.[12]

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution. Agitate the reaction vessel at room temperature for 30 minutes.[11]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to completely remove excess capping reagents and byproducts.

  • Verification (Optional): Perform a Kaiser test to confirm the absence of free amines. The test should be negative. If not, the capping procedure can be repeated.[11]

Capping Solution Formulations
Component "Standard" Capping "Mild" Capping
Acetic Anhydride10% v/v2% v/v
DIEA5% v/v1% v/v
SolventDMFDMF
Reaction Time 20-30 minutes10 minutes

Note: The choice between standard and mild capping conditions can depend on the sensitivity of the peptide sequence. Mild conditions have been found to be advantageous in certain syntheses.[12]

Protocol 3: Kaiser Test (Qualitative Amine Detection)
  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube. Wash the beads thoroughly with DMF and then ethanol to remove any residual solvent.

  • Reagent Addition: Add 2-3 drops of each of the following Kaiser test solutions to the test tube:

    • Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Solution B: 40 g of phenol in 20 mL of n-butanol.

    • Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Dark blue or purple color on the resin beads and/or in the solution.

    • Negative Result (Complete Coupling): Yellow or colorless resin beads and solution.

Visual Workflows

G cluster_0 This compound Coupling Workflow start Start: Deprotected Peptide-Resin first_coupling 1. First Coupling with activated this compound start->first_coupling wash1 Wash with DMF first_coupling->wash1 kaiser1 2. Kaiser Test wash1->kaiser1 second_coupling 3. Second Coupling with fresh reagents kaiser1->second_coupling Positive next_cycle Proceed to next cycle kaiser1->next_cycle Negative wash2 Wash with DMF second_coupling->wash2 kaiser2 4. Final Kaiser Test wash2->kaiser2 capping 5. Proceed to Capping (Protocol 2) kaiser2->capping Positive kaiser2->next_cycle Negative

Caption: Troubleshooting workflow for this compound coupling.

G cluster_1 Amine Capping Workflow start_capping Start: Resin post-coupling (Positive Kaiser Test) wash_pre_cap 1. Wash resin with DMF start_capping->wash_pre_cap add_capping_sol 2. Add Capping Solution (e.g., Ac₂O/DIEA in DMF) wash_pre_cap->add_capping_sol react 3. Agitate for 10-30 min add_capping_sol->react wash_post_cap 4. Wash resin with DMF react->wash_post_cap verify 5. Verify with Kaiser Test (Optional) wash_post_cap->verify end_capping End: Capped Resin (Proceed to next deprotection) verify->end_capping

Caption: General workflow for capping unreacted amines.

References

Technical Support Center: Purification of Peptides with Residual Mtr Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the purification of peptides containing the residual 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group on arginine residues.

Frequently Asked Questions (FAQs)

Q1: What is the Mtr group and why is it difficult to remove?

The Mtr group is an acid-labile protecting group for the guanidino moiety of arginine used in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is known for being significantly more resistant to acid cleavage compared to other arginine protecting groups like Pmc and Pbf, often requiring prolonged exposure to strong acids like trifluoroacetic acid (TFA) for complete removal.[2] This extended acid treatment can lead to undesired side reactions.

Q2: What are the typical cleavage conditions for removing the Mtr group?

In Fmoc chemistry, the Mtr group is typically removed by treatment with a high concentration of TFA, often in the presence of scavengers.[1] A common cocktail is 95% TFA with scavengers, and the cleavage time can range from 3 to 24 hours, especially if multiple Mtr-protected arginines are present in the peptide sequence.[2] Monitoring the deprotection progress by HPLC is highly recommended.[1]

Q3: What are common side reactions associated with Mtr group cleavage?

Prolonged exposure to strong acids during Mtr cleavage can lead to several side reactions, including:

  • Sulfonation: O-sulfonation of serine and threonine residues can occur in the absence of suitable scavengers.

  • Tryptophan modification: The indole ring of tryptophan is susceptible to alkylation by the carbocations generated during cleavage. Using Fmoc-Trp(Boc) can help minimize this side reaction.[2]

  • Methionine oxidation: The thioether side chain of methionine can be oxidized.

Q4: How can I confirm if the Mtr group has been completely removed?

The most reliable method to confirm the complete removal of the Mtr group is through mass spectrometry (MS). The presence of the Mtr group will result in a mass addition of +286.4 Da to the peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to monitor the deprotection, as the peptide with the Mtr group will be significantly more hydrophobic and have a longer retention time than the fully deprotected peptide.

Troubleshooting Guides

Issue 1: Incomplete Mtr Group Removal

Q: My HPLC and MS data show a significant amount of peptide with the Mtr group still attached after cleavage. What should I do?

A: Incomplete Mtr removal is a common issue due to its acid stability. Consider the following solutions:

  • Extend Cleavage Time: The Mtr group can require significantly longer cleavage times than other protecting groups, sometimes up to 24 hours, especially with multiple Arg(Mtr) residues.[2] Monitor the reaction by HPLC at different time points to determine the optimal duration.

  • Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains a high percentage of TFA (e.g., 95%). The choice and concentration of scavengers can also influence the cleavage efficiency. Thioanisole is known to accelerate the removal of Mtr groups.[2]

  • Use a Stronger Acid/Alternative Reagent: For particularly stubborn cases, a stronger acid or a different cleavage reagent can be employed. A cocktail containing trimethylsilyl bromide (TMSBr) can deprotect multiple Arg(Mtr) residues in as little as 15 minutes.

Issue 2: Presence of Side Products in the Crude Peptide

Q: After cleavage, my crude peptide analysis shows multiple unexpected peaks. How can I minimize side product formation?

A: The formation of side products is often due to the reaction of carbocations generated during cleavage with sensitive amino acid residues.

  • Use Appropriate Scavengers: Scavengers are crucial for trapping reactive carbocations. The choice of scavenger depends on the peptide sequence. Triisopropylsilane (TIS) is a common and effective scavenger. For peptides containing tryptophan, methionine, or cysteine, a more robust scavenger cocktail is recommended.

  • Protect Sensitive Residues: For peptides containing tryptophan, using the Boc protecting group on the indole side chain (Fmoc-Trp(Boc)) is highly recommended to prevent modification.[2]

  • Optimize Cleavage Conditions: Minimize the cleavage time to what is necessary for complete Mtr removal to reduce the exposure of the peptide to harsh acidic conditions.

Issue 3: Poor Peak Shape and Resolution during HPLC Purification

Q: I am having trouble purifying my peptide with a residual Mtr group using RP-HPLC. The peaks are broad and not well-resolved. What can I do?

A: Poor chromatography can be due to several factors related to the peptide's properties and the HPLC method.

  • Optimize Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%) to improve peak shape. The presence of the hydrophobic Mtr group will significantly increase the peptide's retention time, so a shallower gradient may be needed to achieve good separation from closely eluting impurities.

  • Check Peptide Solubility: Peptides with residual protecting groups can have poor solubility in the aqueous mobile phase. Dissolving the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) before diluting with the initial mobile phase can help.

  • Consider a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, a column with a different stationary phase (e.g., C8 or C4) or a larger pore size (300 Å) might be beneficial, especially for larger or very hydrophobic peptides.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Mtr Deprotection

Cleavage CocktailComposition (v/v/w)Recommended Cleavage Time for MtrKey Scavengers & Their RolesNotes
Standard TFA/Scavenger 95% TFA / 2.5% Water / 2.5% TIS3 - 24 hoursTIS (Triisopropylsilane): Efficiently scavenges carbocations.A good starting point for many peptides. Time needs to be optimized based on the number of Arg(Mtr) residues.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT3 - 8 hoursThioanisole: Accelerates Mtr removal. EDT (1,2-Ethanedithiol): Scavenges carbocations, particularly useful for protecting Trp.A robust cocktail for peptides with sensitive residues. Has a strong odor.
Reagent B ("Odorless") 88% TFA / 5% Phenol / 5% Water / 2% TIS3 - 12 hoursTIS: Primary scavenger.A good alternative to thiol-containing cocktails to avoid strong odors. May not be as effective for peptides with multiple sensitive residues.
TMSBr Cocktail TFA / Thioanisole / EDT / m-cresol / TMSBr15 - 30 minutesTMSBr (Trimethylsilyl bromide): Acts as a strong Lewis acid to facilitate rapid cleavage.Significantly reduces cleavage time and can minimize side reactions associated with prolonged acid exposure.

Experimental Protocols

Protocol 1: Standard TFA-Based Mtr Group Cleavage

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For "Reagent K", combine 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature.

  • Monitoring: After 2-3 hours, take a small aliquot of the cleavage mixture, precipitate the peptide with cold diethyl ether, and analyze it by HPLC and MS to check the extent of Mtr deprotection. Continue the cleavage, monitoring every few hours, until complete removal is observed.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry the crude peptide under vacuum.

Protocol 2: Rapid Mtr Group Cleavage with TMSBr

  • Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, cool a solution of 7.5 mL TFA, 1.17 mL thioanisole, 0.50 mL EDT, and 0.1 mL m-cresol to 0°C. Add 1.32 mL of TMSBr to this cooled solution.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin. Keep the reaction mixture at 0°C and agitate for 15-30 minutes.

  • Work-up: Following the short cleavage time, proceed with peptide precipitation and isolation as described in Protocol 1.

Protocol 3: RP-HPLC Purification of Peptides with Residual Mtr Group

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMF. Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A) to ensure it is fully dissolved. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Column: Use a preparative HPLC system with a C18 reversed-phase column (a wide-pore, 300 Å, column is recommended for peptides).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

  • Gradient Conditions:

    • Scouting Run: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the Mtr-containing peptide.

    • Optimized Gradient: Design a shallower gradient around the elution point observed in the scouting run to improve resolution. For example, if the peptide elutes at 50% B, a gradient of 30% to 60% B over 60 minutes may be effective.

  • Fraction Collection and Analysis: Collect fractions across the main peak. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Mandatory Visualizations

Caption: Decision tree for selecting a cleavage cocktail.

Purification_Workflow cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin Peptide-Resin cleavage Add Cleavage Cocktail (e.g., Reagent K or TMSBr) resin->cleavage precipitate Precipitate with Cold Ether cleavage->precipitate crude_peptide Crude Peptide precipitate->crude_peptide dissolve Dissolve & Filter crude_peptide->dissolve hplc RP-HPLC Purification dissolve->hplc analyze Analyze Fractions (HPLC & MS) hplc->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: General workflow for peptide cleavage and purification.

References

Validation & Comparative

Data Presentation: Performance and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Peptide Synthesis Professionals: Boc-D-Arg(Mtr)-OH vs. Boc-D-Arg(Pbf)-OH

In the field of solid-phase peptide synthesis (SPPS), particularly when employing Boc (tert-butoxycarbonyl) chemistry, the selection of an appropriate protecting group for the guanidino side chain of arginine is a critical decision that profoundly impacts synthesis efficiency, cleavage conditions, and the purity of the final peptide. The two most common choices for this purpose are the Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups. This guide provides a data-driven, objective comparison to assist researchers, scientists, and drug development professionals in making an informed selection between this compound and Boc-D-Arg(Pbf)-OH.

The fundamental difference lies in the acid lability of the protecting groups. The Pbf group is significantly more acid-labile than the Mtr group, allowing for faster and milder deprotection conditions.[1] This distinction is crucial as it dictates the required cleavage cocktail, reaction time, and the potential for deleterious side reactions.

The quantitative differences in deprotection requirements and common side reactions are summarized below.

Table 1: General Properties and Structures

FeatureThis compoundBoc-D-Arg(Pbf)-OH
Protecting Group Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl)Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Molecular Weight 514.6 g/mol 540.7 g/mol
Chemical Structure (See Diagram 1)(See Diagram 1)

Table 2: Deprotection Conditions Comparison

ParameterThis compoundBoc-D-Arg(Pbf)-OH
Primary Reagent Trifluoroacetic Acid (TFA)Trifluoroacetic Acid (TFA)
Typical Conditions High percentage TFA, often with scavengers.[2]Standard "Reagent K" or similar TFA/scavenger cocktails.[3][4]
Scavengers Phenol, Thioanisole, 1,2-ethanedithiol (EDT).[2][5]Water, Triisopropylsilane (TIS), EDT, Thioanisole.[3][4]
Reaction Time Protracted: 3 to 24 hours, depending on the number of Arg residues.[6]Relatively rapid: 2 to 4 hours.[3]
Special Conditions Can require stronger acids or extended times for complete removal.[6]Generally cleaved under standard final cleavage conditions.[7]

Table 3: Side Reaction Profile

Side ReactionThis compoundBoc-D-Arg(Pbf)-OHPrevention Strategies
Tryptophan Sulfonation High risk. The released Mtr cation can modify the indole ring of Trp.[8]Lower risk, but still possible. The Pbf cation is less reactive.[5][9]Use of scavengers (thioanisole, EDT); Protection of Trp indole nitrogen (e.g., Boc-Trp(Boc)-OH).[8]
Ser/Thr O-Sulfonation Reported as a possible side reaction during Mtr cleavage.[10]Less commonly reported, but theoretically possible with any sulfonyl group.Use of effective cation scavengers in the cleavage cocktail.
δ-Lactam Formation Occurs during the coupling step, not deprotection.A known issue during the activation/coupling step, leading to chain termination.[1][11]Use of optimized coupling reagents (e.g., DIC/Oxyma), in-situ activation protocols, or double coupling.[11]
Incomplete Deprotection High risk, especially with multiple Arg(Mtr) residues, leading to impure product.[5][6]Low risk due to higher acid lability.[9]Monitor deprotection by HPLC and extend cleavage time if necessary; Use stronger cleavage reagents like TMSBr.[6]

Experimental Protocols

The following are representative protocols for the final cleavage and deprotection step in Boc-SPPS.

Protocol 1: Cleavage and Mtr-Group Deprotection

This protocol is designed for peptides containing Arg(Mtr) residues and requires extended cleavage times.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 5% (w/w) phenol in Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Methodology:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail of 5% phenol in TFA (approx. 10 mL per gram of resin).[2]

  • Agitate the mixture at room temperature. The reaction is typically slow and may require 7.5 to 24 hours for complete deprotection, especially with multiple Arg(Mtr) residues.[2][6]

  • Monitor the progress of the Mtr group cleavage by HPLC analysis of a small aliquot.[2]

  • Once cleavage is complete, filter the resin and collect the filtrate. Wash the resin twice with fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether (at least 10x the volume of TFA).

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum. For further purification, the residue can be partitioned between water and DCM, with the aqueous layer containing the peptide being lyophilized.[2][12]

Protocol 2: Cleavage and Pbf-Group Deprotection

This protocol utilizes a standard, faster cleavage procedure suitable for the more labile Pbf group.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). A simpler alternative is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][4]

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[3]

  • Gently agitate the mixture at room temperature for 2-4 hours.[3]

  • Filter the cleavage mixture to separate the resin from the peptide solution. Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Carefully decant the ether, wash the peptide pellet with additional cold ether, and dry the crude product under vacuum.[3]

Mandatory Visualization

Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and logical workflows.

G Diagram 1: Chemical Structures cluster_mtr This compound cluster_pbf Boc-D-Arg(Pbf)-OH mtr mtr pbf pbf

Caption: Chemical structures of this compound and Boc-D-Arg(Pbf)-OH.

Deprotection_Workflow start Start: Peptide-Resin start->mtr_path Using Arg(Mtr) start->pbf_path Using Arg(Pbf) cleavage_mtr Add Cleavage Cocktail (e.g., 5% Phenol in TFA) agitate_mtr Agitate at RT (3-24 hours) cleavage_mtr->agitate_mtr cleavage_pbf Add Cleavage Cocktail (e.g., TFA/TIS/H2O) agitate_pbf Agitate at RT (2-4 hours) cleavage_pbf->agitate_pbf monitor Monitor by HPLC (Recommended) agitate_mtr->monitor workup Filter, Precipitate in Ether, Isolate Crude Peptide agitate_pbf->workup monitor->workup Deprotection Complete

Caption: Comparison of final cleavage and deprotection workflows.

Conclusion and Recommendations

The choice between this compound and Boc-D-Arg(Pbf)-OH is a trade-off between cost, deprotection time, and risk of side reactions.

  • Boc-D-Arg(Pbf)-OH is the superior choice for most applications. Its higher acid lability allows for significantly shorter deprotection times (2-4 hours vs. 3-24 hours) under standard TFA cocktail conditions.[3][6] This reduces the peptide's exposure to strong acid, minimizing potential acid-catalyzed degradation. Furthermore, the Pbf group is less prone to causing side reactions like tryptophan modification compared to Mtr.[5][9]

  • This compound may be considered in specific circumstances. Its use has largely been superseded by Pbf in modern peptide synthesis.[2] However, it might be chosen for legacy protocols or if the higher cost of Pbf-protected arginine is a prohibitive factor. Researchers using Mtr must be prepared for significantly longer cleavage times and should rigorously monitor the reaction to ensure complete deprotection, especially when multiple arginine residues are present in the sequence. The use of Trp(Boc) is highly recommended in sequences containing both Arg(Mtr) and Trp to prevent sulfonation side reactions.[8]

For developing new synthetic protocols for complex or sensitive peptides, the use of Boc-D-Arg(Pbf)-OH is strongly recommended to maximize yield and final product purity while minimizing process time and potential complications.

References

A Researcher's Guide to Arginine Protection: A Comparative Analysis of Mtr, Pmc, and Pbf Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the successful incorporation of arginine residues hinges on the judicious selection of a protecting group for its highly basic guanidino side chain. This choice profoundly influences coupling efficiency, deprotection kinetics, and the prevalence of side reactions, ultimately dictating the purity and yield of the final peptide. This guide offers a detailed, data-driven comparison of three commonly employed sulfonyl-based protecting groups: 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), to aid researchers, scientists, and drug development professionals in making informed decisions for their solid-phase peptide synthesis (SPPS) endeavors.

Chemical Structures and Properties

The fundamental differences in the performance of Mtr, Pmc, and Pbf stem from their distinct chemical structures, which in turn govern their acid lability and steric hindrance.

Protecting GroupChemical StructureKey Features
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylElectron-donating methoxy and methyl groups on a benzene ring.
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylA chroman ring system with multiple electron-donating methyl groups.
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylA dihydrobenzofuran ring system, which is more strained than the chroman ring of Pmc.

The electron-donating groups on the aromatic rings of these sulfonyl protecting groups are crucial for their acid-labile nature. Upon protonation during acidic cleavage, these groups stabilize the resulting carbocation, facilitating the removal of the protecting group. The generally accepted order of acid lability among these three is Pbf > Pmc > Mtr .[1][2]

Performance Comparison: A Data-Driven Overview

The choice of an arginine protecting group is a critical balancing act between stability during synthesis and ease of removal during the final cleavage step. The following tables summarize key quantitative data on the performance of Mtr, Pmc, and Pbf.

Table 1: Deprotection Efficiency and Conditions
Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based cocktail)Crude Peptide Yield (%)Notes
Mtr LowUp to 24 hours[2]VariableRequires prolonged acid exposure, increasing the risk of side reactions.[2]
Pmc Intermediate3 - 4 hours[2]46[2]Longer cleavage times may be necessary for peptides with multiple Arg residues.[2]
Pbf High1 - 2 hours[2]69[2]Recommended for peptides with multiple Arg residues due to faster and cleaner deprotection.[2]

Data from a comparative study involving a 3-hour treatment with a standard TFA cleavage cocktail.[2]

Table 2: Common Side Reactions and Mitigation
Side ReactionMtrPmcPbfMitigation Strategies
Tryptophan Alkylation High risk due to prolonged acid exposure.Known to cause significant alkylation.[2]Less prone to this side reaction.[2]Use of scavengers (e.g., triisopropylsilane, thioanisole), use of Trp(Boc) protection.
O-Sulfonation (Ser/Thr) Reported to occur.[3]Reported to occur.[3]Less prone due to shorter cleavage times.[3]Use of scavengers, optimizing cleavage conditions.
Ornithine Formation Can occur, especially with older nitro-based protecting groups, but less common with sulfonyl-based groups.Less common.Less common.Proper handling and storage of protected amino acids.
δ-Lactam Formation (during coupling) Not extensively quantified in recent direct comparisons.Moderate.Moderate.Use of optimized coupling reagents (e.g., HATU, HBTU), double coupling, use of polar solvents.[4]

Experimental Protocols

Detailed methodologies are essential for reproducible results in peptide synthesis. Below are representative protocols for the coupling and deprotection of arginine using these protecting groups.

Protocol 1: Standard Coupling of Fmoc-Arg(Protecting Group)-OH

This protocol outlines a general procedure for the manual coupling of an Fmoc-protected arginine derivative onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Mtr/Pmc/Pbf)-OH (3 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-Arg(Protecting Group)-OH and coupling reagent in DMF. Add DIPEA to the mixture to begin activation.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A double coupling may be necessary, particularly for sterically hindered residues.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail (specific to the protecting group)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).

  • Cleavage Cocktail Preparation:

    • For Pbf and Pmc: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

    • For Mtr: A stronger cocktail, often containing TFA and a scavenger like thioanisole or phenol, is required.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Agitate the mixture at room temperature for the time specified in Table 1.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a tube of cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting group fragments.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualization of Key Processes

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G General Workflow for Peptide Cleavage and Deprotection Resin Peptide-Resin (with protected side chains) Cleavage Treat with TFA Cleavage Cocktail Resin->Cleavage Filter Filter to remove resin Cleavage->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Isolate Isolate crude peptide (via centrifugation/filtration) Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze G Decision Logic for Arginine Protecting Group Selection Start Start: Need to synthesize an Arginine-containing peptide Acid_Sensitivity Is the peptide highly acid-sensitive? Start->Acid_Sensitivity Multiple_Arg Does the peptide contain multiple Arginine residues? Acid_Sensitivity->Multiple_Arg No Consider_Alternatives Consider alternative protecting groups (e.g., Boc-based strategies) Acid_Sensitivity->Consider_Alternatives Yes Trp_Presence Does the peptide contain Tryptophan? Multiple_Arg->Trp_Presence Yes Use_Pbf Use Pbf (Fastest cleavage, fewer side reactions) Multiple_Arg->Use_Pbf No Trp_Presence->Use_Pbf Yes Use_Pmc Consider Pmc (Slower cleavage, higher risk of Trp alkylation) Trp_Presence->Use_Pmc No Use_Mtr Consider Mtr (Very slow cleavage, for specific applications requiring high stability)

References

A Researcher's Guide to Alternatives for Boc-D-Arg(Mtr)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group has been a component in Boc-based solid-phase peptide synthesis (SPPS). However, its requirement for harsh cleavage conditions and the potential for side reactions have driven the adoption of alternative protecting groups for the guanidino side chain of arginine. This guide provides an objective comparison of common alternatives to Boc-D-Arg(Mtr)-OH, offering a data-driven basis for selection in research and pharmaceutical development.

The primary alternatives in Boc-SPPS include groups requiring strong acid cleavage, such as Tosyl (Tos) and Nitro, and more modern, acid-labile sulfonyl-based groups like Pmc and Pbf, which were initially developed for Fmoc-SPPS but offer advantages in milder Boc strategies. Another notable alternative is the bis-Boc protecting group, which is removable under standard TFA conditions but comes with its own set of challenges.

Comparative Performance of Arginine Protecting Groups

The choice of a protecting group significantly impacts cleavage efficiency, reaction time, and the purity of the final peptide. The following tables summarize quantitative data on the performance of key alternatives to the Mtr group.

Table 1: Cleavage Conditions and Performance Comparison

Protecting GroupReagentCleavage TimeKey AdvantagesMajor Disadvantages
Mtr TFA / Phenol or Thioanisole7.5 - 24 hours[1][2]Well-established in Boc chemistry.Very slow cleavage; requires harsh conditions; high risk of side reactions.[1]
Tos (Tosyl) Anhydrous HF / Scavengers1 - 2 hours[1]Extremely stable, making it robust for Boc-SPPS.[1][3]Requires highly corrosive and hazardous HF for cleavage.[1] Can modify tryptophan residues.[3]
Pmc TFA / Scavengers2 - 6 hours[1]More acid-labile than Mtr.Slower cleavage than Pbf; significant risk of tryptophan alkylation.[1][3]
Pbf TFA / TIS / H₂O (95:2.5:2.5)1.5 - 3 hours[1]High acid lability allows for rapid cleavage under milder conditions.[1][2] Reduced risk of side reactions.[2]Can be sterically bulky, potentially hindering some coupling reactions.[1]
Nitro Anhydrous HFVariable (HF Cleavage)Prevents δ-lactam formation.[4][5]Can undergo side reactions during HF cleavage, leading to ornithine formation.[3]
bis-Boc TFA / H₂O (95:5)~1 hour[5]Cleavable with standard TFA, avoiding the need for HF.[6]Highly prone to δ-lactam formation, leading to des-Arg peptide impurities.[2][6][7]

Table 2: Quantitative Yield and Side Reaction Comparison

Protecting GroupPeptide Yield (Example)δ-Lactam FormationTryptophan Alkylation RiskReference
Pbf 69%12%Low[2]
Pmc 46%Not specifiedHigh[2]
bis-Boc Variable60%Low[2]
Nitro VariableLess than PbfLow[2]

Experimental Workflows and Logical Relationships

Visualizing the synthesis process and the deprotection hierarchy can aid in selecting the appropriate building block.

cluster_synthesis Boc-SPPS Cycle cluster_cleavage Final Cleavage & Deprotection Resin Resin Attach_AA1 Attach_AA1 Resin->Attach_AA1 1. Attach C-terminal Boc-AA-OH Deprotection1 2. Nα-Boc Removal (TFA) Attach_AA1->Deprotection1 Coupling Coupling Deprotection1->Coupling 3. Neutralize Deprotection2 Deprotection2 Coupling->Deprotection2 4. Couple next Boc-AA-OH Final_Peptide Protected Peptide-Resin Coupling->Final_Peptide Deprotection2->Coupling Repeat n-1 times Cleavage Cleavage & Side-Chain Deprotection Final_Peptide->Cleavage Strong Acid (e.g., HF or TFA cocktail) Purification Crude Peptide Cleavage->Purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

cluster_conditions Typical Cleavage Conditions Root Acid Lability (Ease of Removal) Pbf Pbf Root->Pbf High Pmc Pmc Root->Pmc Mtr Mtr Root->Mtr Tos Tos Root->Tos Low Pbf->Pmc Pmc->Mtr Mtr->Tos Pbf_Cond Pbf (TFA Cocktail, 1.5-3h) Pmc_Cond Pmc (TFA Cocktail, 2-6h) Mtr_Cond Mtr (TFA/Scavenger, >7.5h) Tos_Cond Tos (Anhydrous HF, 1-2h)

Caption: Hierarchy of acid lability for sulfonyl-based arginine protecting groups.

Key Experimental Protocols

Reproducibility is contingent on precise methodology. The following are standard protocols for the cleavage of peptides containing arginine protected by Pbf or Tos groups.

Protocol 1: Cleavage of Arg(Pbf)-Protected Peptides

This protocol is suitable for most peptides, leveraging the high acid lability of the Pbf group for efficient removal with standard TFA-based cocktails.[1]

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.

  • Cocktail Preparation: Immediately before use, prepare the cleavage cocktail. For a standard Reagent K, combine Trifluoroacetic acid (TFA), water, thioanisole, phenol, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/w/v). A common alternative is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for 2-3 hours.[1] For peptides with multiple Arg(Pbf) residues, extending the time to 4 hours may be necessary. Monitoring reaction progress via HPLC is recommended.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise into a large volume of cold diethyl ether (typically 10x the volume of the filtrate) to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry the crude product under vacuum. The peptide can then be purified by reverse-phase HPLC.

Protocol 2: Cleavage of Arg(Tos)-Protected Peptides

This protocol requires specialized equipment and extreme caution due to the use of anhydrous hydrogen fluoride (HF). The Tos group's stability necessitates these harsh conditions for its removal.[1][3]

  • Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry it completely under high vacuum for several hours. Any residual water will interfere with the HF cleavage.

  • Scavenger Addition: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add a scavenger, such as anisole or p-cresol (typically 1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the apparatus to -5 to 0°C using an ice bath. Carefully condense anhydrous HF into the reaction vessel.

  • Reaction Time: Stir the mixture at 0°C for 1-2 hours.[1] The exact time depends on the peptide sequence and the number of Tos-protected residues.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. This step must be performed in a well-ventilated fume hood with appropriate safety measures.

  • Peptide Precipitation and Isolation: Once the HF is removed, wash the residue with cold diethyl ether to precipitate and solidify the crude peptide. Isolate the peptide via filtration or centrifugation and proceed with purification.

Conclusion

The selection of a protecting group for Boc-D-Arg-OH is a critical decision in peptide synthesis. While This compound is a traditional choice, its slow and harsh deprotection protocol has led to its decline in favor of more efficient alternatives.

  • For syntheses demanding high stability and where access to HF cleavage apparatus is available, Boc-D-Arg(Tos)-OH remains a viable, robust option.[1][8]

  • For researchers seeking milder cleavage conditions compatible with sensitive sequences, Boc-D-Arg(Pbf)-OH presents a superior alternative, offering rapid deprotection and reduced side reactions, particularly tryptophan alkylation.[1][2]

  • Derivatives like Boc-D-Arg(NO2)-OH and Boc-D-Arg(Boc)2-OH offer specific advantages, such as reduced lactamization or TFA-lability, but their associated side reactions require careful consideration and optimization of synthesis protocols.[3][5][7]

Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. This guide provides the comparative data necessary for researchers to make an informed decision, balancing the trade-offs between stability, cleavage efficiency, and the potential for side reactions.

References

A Researcher's Guide to HPLC Purity Analysis of Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of peptide-based therapeutics, the quality of protected amino acids is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Boc-D-Arg(Mtr)-OH, a critical building block in solid-phase peptide synthesis. We present a detailed experimental protocol and comparative data to aid in the selection of high-purity reagents.

The Critical Role of Purity in Peptide Synthesis

This compound is an essential amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain of arginine is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. The purity of this reagent is crucial as impurities can lead to the formation of truncated or modified peptides, which are difficult to purify and can negatively impact the biological activity and safety of the final peptide product. HPLC is the industry-standard method for quantifying the purity of such compounds due to its high resolution and sensitivity.

Comparative Purity Analysis

To illustrate the importance of sourcing high-quality reagents, we present a comparative analysis of this compound from three hypothetical suppliers. The purity was determined using the detailed HPLC protocol outlined below.

SupplierLot NumberStated Purity (%)Measured Purity by HPLC (%)Major Impurity (%)
Supplier A A-123≥98.099.20.5 (Des-Boc-D-Arg(Mtr)-OH)
Supplier B B-456≥98.098.11.2 (Diastereomeric impurity)
Supplier C C-789≥95.096.52.1 (Unidentified impurities)

Analysis:

  • Supplier A demonstrates the highest purity, exceeding their stated specification and showing a minimal amount of a known, easily identifiable impurity (the Boc-deprotected form).

  • Supplier B meets their purity specification, but the presence of a significant diastereomeric impurity could pose challenges in the synthesis of stereochemically pure peptides.

  • Supplier C meets its lower-end specification, but the presence of multiple unidentified impurities at higher levels could introduce significant risks to the quality of the peptide synthesis.

Experimental Protocol: HPLC Purity Determination of this compound

This section provides a detailed reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve the sample in 5.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex filter Filter vortex->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow for this compound Purity.

Alternative Purity Analysis Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques can be employed for qualitative or semi-quantitative assessments.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and for a quick purity check.[1] It is, however, less precise and sensitive than HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify impurities by their mass-to-charge ratio, providing more definitive information than UV detection alone.

Conclusion

The purity of this compound is a critical factor for the successful synthesis of high-quality peptides. This guide provides a robust HPLC method for the accurate determination of its purity. The comparative data highlights the variability that can exist between different suppliers and emphasizes the importance of rigorous quality control. Researchers and drug development professionals are encouraged to adopt stringent analytical methods to ensure the integrity of their starting materials, thereby safeguarding the quality and efficacy of their final peptide products.

References

A Comparative Guide to the Mass Spectrometry of Peptides Containing Arg(Mtr)

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of synthetic peptides by mass spectrometry is a critical step in quality control, ensuring that the correct sequence has been synthesized and that all protecting groups have been successfully removed. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, a well-established protecting group for the guanidino side chain of arginine, presents unique challenges during mass spectrometric analysis due to its lability under certain ionization and fragmentation conditions.[1] This guide provides a comparative overview of different mass spectrometry techniques for the characterization of peptides that may contain residual Arg(Mtr), offering researchers the data and protocols needed to optimize their analytical workflows.

Comparing Fragmentation Techniques: CID vs. ETD

The choice of fragmentation technique is paramount when analyzing peptides with potentially labile modifications like the Mtr group. Collision-Induced Dissociation (CID) is a widely used, high-energy fragmentation method, while Electron Transfer Dissociation (ETD) offers a gentler alternative.[2]

  • Collision-Induced Dissociation (CID): This technique uses inert gas to induce fragmentation of the peptide backbone, primarily generating b- and y-type ions.[3] While effective for standard peptide sequencing, the high vibrational energy can cause the premature loss of labile protecting groups, complicating spectral interpretation and preventing accurate localization of the modification.[2] For an Arg(Mtr) peptide, this often results in a dominant neutral loss of the Mtr group (235.06 Da), with or without sufficient backbone fragmentation for sequence confirmation.

  • Electron Transfer Dissociation (ETD): This non-ergodic fragmentation method involves transferring an electron to the peptide, which induces cleavage of the N-Cα backbone bond to produce c- and z-type ions.[2] A key advantage of ETD is that it preserves labile modifications on amino acid side chains.[4][5] This makes it the preferred method for unambiguously identifying and localizing the Mtr group on a peptide, as the modification remains intact on the resulting fragment ions.[2] While CID may identify a greater number of peptides in a complex mixture, ETD typically provides superior sequence coverage for modified or longer peptides.[6]

The following table summarizes the expected performance of CID and ETD for the analysis of a peptide containing a single Arg(Mtr) residue.

ParameterCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-type ions[3]c- and z-type ions[2]
Preservation of Mtr Poor; significant neutral loss of Mtr group is expected[2]Excellent; Mtr group is preserved on fragment ions[4][5]
Sequence Coverage Moderate; can be limited by dominant neutral lossHigh; typically provides more extensive backbone fragmentation[6]
Localization of Mtr Difficult; loss of the group obscures its original positionUnambiguous; position is confirmed by Mtr-containing c- and z-ions
Ideal For Routine peptide sequencing of fully deprotected peptidesConfirming incomplete deprotection and localizing the Arg(Mtr) site

Experimental Workflow and Protocols

The successful analysis of Arg(Mtr)-containing peptides requires careful sample preparation and tailored liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The general workflow for analyzing a synthetic peptide for residual Arg(Mtr) involves cleavage from the resin, followed by purification and analysis.

cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Analysis start Synthetic Peptide on Resin (with Arg(Mtr)) cleavage Cleavage from Resin (e.g., TFA Cocktail) start->cleavage crude Crude Peptide Mixture cleavage->crude hplc RP-HPLC Purification crude->hplc ms LC-MS/MS Analysis (CID/ETD) hplc->ms data Data Analysis & Interpretation ms->data

Workflow for analysis of Arg(Mtr) peptides.

This protocol is designed for the analysis of a purified peptide sample on a high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap™, capable of alternating between CID and ETD fragmentation.

  • Sample Preparation:

    • Dissolve the lyophilized peptide sample in 0.1% formic acid in water to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Dilute the stock solution to a working concentration of 5-10 pmol/µL using 0.1% formic acid in 2% acetonitrile.

  • Liquid Chromatography (LC):

    • LC System: High-performance nano-flow LC system.

    • Column: Acclaim™ PepMap™ C18 column (75 µm x 15 cm, 2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Flow Rate: 300 nL/min.

    • Gradient:

      • 0-5 min: 2% B

      • 5-45 min: 2-40% B

      • 45-50 min: 40-90% B

      • 50-60 min: 90% B

      • 60-61 min: 90-2% B

      • 61-75 min: 2% B (re-equilibration)

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS):

    • Mass Spectrometer: Orbitrap Fusion™ Lumos™ or similar high-resolution instrument.

    • Ion Source: Nano-electrospray ionization (ESI).

    • Spray Voltage: 2.0 kV.

    • Capillary Temperature: 275°C.

    • MS1 Scan Parameters:

      • Analyzer: Orbitrap.

      • Resolution: 120,000.

      • Scan Range (m/z): 350-1500.

      • AGC Target: 4e5.

      • Max Injection Time: 50 ms.

    • MS/MS Acquisition (Data-Dependent):

      • Cycle Time: 3 seconds.

      • Precursor Selection: Most intense ions, charge states 2-7.

      • Dynamic Exclusion: 30 seconds.

      • Decision Tree: Use a data-dependent decision tree where precursors with charge states +2 are fragmented by CID, and precursors with charge states +3 and higher are fragmented by both CID and ETD in separate scans.[7]

    • CID Parameters:

      • Analyzer: Ion Trap.

      • Activation Type: CID.

      • Collision Energy: 35%.

      • AGC Target: 1e4.

      • Max Injection Time: 35 ms.

    • ETD Parameters:

      • Analyzer: Ion Trap.

      • ETD Reagent: Fluoranthene.

      • Reagent AGC Target: 2e5.

      • Reaction Time: Calibrated based on precursor m/z and charge state.

      • Precursor AGC Target: 1e4.

      • Max Injection Time: 100 ms.

Interpreting Fragmentation Data: A Logical Comparison

The data obtained from CID and ETD provide complementary information. The diagram below illustrates the expected fragmentation pathways for a peptide containing an Arg(Mtr) residue when subjected to these two techniques.

cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Peptide Precursor Ion [Peptide+Arg(Mtr)+nH]n+ CID Vibrational Excitation Peptide->CID ETD Electron Transfer Peptide->ETD Loss Dominant Neutral Loss Peptide+Arg+(n-1)H+ + Mtr Group CID->Loss Labile Group Loss Frags_CID Backbone Fragmentation (b- and y-ions) CID->Frags_CID Backbone Cleavage Frags_ETD Backbone Fragmentation (c- and z-ions) with Mtr group intact ETD->Frags_ETD

Comparison of CID and ETD fragmentation pathways.

References

A Comparative Guide to the NMR Spectra of Boc-D-Arg(Mtr)-OH and Alternative Arginine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unambiguous characterization of raw materials is paramount to ensure the integrity and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of protected amino acids. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Boc-D-Arg(Mtr)-OH and two common alternatives, Boc-D-Arg(Pbf)-OH and Boc-D-Arg(Tos)-OH.

The selection of a suitable protecting group for the guanidino function of arginine is a critical consideration in peptide synthesis, influencing both the solubility of the protected amino acid and the deprotection conditions required. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and Tosyl (Tos) groups each impart distinct electronic and steric effects on the arginine side chain, which are reflected in their respective NMR spectra.

Chemical Structure of this compound

The structure of this compound, including the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the Mtr group on the guanidino side chain, is a key determinant of its spectral characteristics.

Boc_D_Arg_Mtr_OH cluster_arginine This compound cluster_mtr Mtr Group Boc Boc NH NH Boc->NH CH CH(α) NH->CH COOH COOH CH->COOH CH2_beta CH₂(β) CH->CH2_beta CH2_gamma CH₂(γ) CH2_beta->CH2_gamma CH2_delta CH₂(δ) CH2_gamma->CH2_delta NH_guanidino NH CH2_delta->NH_guanidino C_guanidino C=NH NH_guanidino->C_guanidino NH_Mtr NH-Mtr C_guanidino->NH_Mtr S S(=O)₂ NH_Mtr->S attachment Aromatic Aromatic Ring (4-OCH₃, 2,3,6-CH₃) S->Aromatic

Caption: Chemical structure of this compound.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its Pbf and Tos protected counterparts. The data presented is compiled from various sources and represents typical values observed in deuterated dimethyl sulfoxide (DMSO-d₆). It is important to note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Boc-D-Arg Derivatives in DMSO-d₆

Proton AssignmentThis compound (Typical)Boc-D-Arg(Pbf)-OH (Typical)Boc-D-Arg(Tos)-OH (Typical)
Arginine Backbone
α-CH~3.8 - 4.0~3.8 - 4.0~3.8 - 4.0
β-CH₂~1.5 - 1.7~1.5 - 1.7~1.5 - 1.7
γ-CH₂~1.4 - 1.6~1.4 - 1.6~1.4 - 1.6
δ-CH₂~3.0 - 3.2~3.0 - 3.2~3.0 - 3.2
Boc Group
C(CH₃)₃~1.3 - 1.4~1.3 - 1.4~1.3 - 1.4
Protecting Group
Aromatic CH (Mtr)~6.7--
CH₃ (Mtr)~2.0, ~2.4, ~2.5--
OCH₃ (Mtr)~3.7--
CH₂ (Pbf)-~2.9-
CH₃ (Pbf)-~1.3, ~2.0, ~2.4-
Aromatic CH (Tos)--~7.3 (d), ~7.7 (d)
CH₃ (Tos)--~2.3

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Boc-D-Arg Derivatives in DMSO-d₆

Carbon AssignmentThis compound (Typical)Boc-D-Arg(Pbf)-OH (Typical)Boc-D-Arg(Tos)-OH (Typical)
Arginine Backbone
COOH~174~174~174
~53-55~53-55~53-55
~28-30~28-30~28-30
~24-26~24-26~24-26
~40-42~40-42~40-42
Cζ (Guanidino)~156-158~156-158~156-158
Boc Group
C=O~155~155~155
C(CH₃)₃~78-80~78-80~78-80
C(CH₃)₃~28~28~28
Protecting Group
Aromatic C (Mtr)~112-140--
CH₃ (Mtr)~12, ~15, ~20--
OCH₃ (Mtr)~60--
Aromatic C (Pbf)-~115-158-
CH₂ (Pbf)-~43-
CH₃ (Pbf)-~12, ~17, ~18-
Aromatic C (Tos)--~126-143
CH₃ (Tos)--~21

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for protected amino acids.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural verification and purity assessment of Boc-D-Arg(Protecting Group)-OH.

Materials and Methods:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the protected amino acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may depend on the solubility of the specific protected amino acid.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • NMR Instrument:

    • A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum by removing C-H coupling.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow for NMR Analysis

The logical flow for the characterization of a protected amino acid using NMR spectroscopy is outlined below.

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Comparison Comparison with Reference Data & Purity Assessment Analysis->Comparison Structure Structural Confirmation Comparison->Structure

Caption: General workflow for the NMR analysis of a protected amino acid.

A Comparative Guide to Analytical Methods for Confirming Mtr Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful removal of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group from arginine residues is a critical step. Incomplete deprotection can lead to impurities that are difficult to remove and can compromise the biological activity of the final peptide. This guide provides an objective comparison of the two primary analytical techniques used to confirm Mtr deprotection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Comparison of Analytical Methods

Both RP-HPLC and Mass Spectrometry are powerful tools for monitoring the progress of Mtr deprotection. They offer complementary information, with HPLC providing quantitative data on the reaction's progress and purity, while Mass Spectrometry offers definitive confirmation of the product's identity.

FeatureReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Mass Spectrometry (MS)
Primary Function Monitors the progress of the deprotection reaction by separating the Mtr-protected peptide from the deprotected product.[1][2]Confirms the identity of the final product by determining its molecular weight.[3][4][5][6]
Quantitative Data Provides quantitative data on the percentage of deprotection by comparing the peak areas of the starting material and the product.[7]Primarily qualitative for this application, confirming the presence or absence of the Mtr group.
Information Provided Purity of the crude peptide mixture, retention time of protected and deprotected peptides.[2][8]Molecular weight of the peptide, confirming the mass decrease corresponding to the loss of the Mtr group (236.3 g/mol ).[9]
Typical Use Case Real-time or time-point monitoring of the deprotection reaction to determine the optimal reaction time.[1]Final confirmation of the product's identity after the deprotection reaction is deemed complete by HPLC.[6][10]
Advantages Excellent for assessing the purity of the sample and quantifying the extent of the reaction.[2][8] Can resolve closely related species.[11]Provides unambiguous confirmation of the molecular weight. High sensitivity.[3][4]
Limitations Does not directly confirm the identity of the peaks. Co-elution of impurities can sometimes occur.Less effective for quantifying the percentage of deprotection in a mixture.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate confirmation of Mtr deprotection. Below are representative protocols for both RP-HPLC and Mass Spectrometry analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to monitor the disappearance of the Mtr-protected peptide and the appearance of the deprotected peptide.

1. Sample Preparation:

  • At various time points during the deprotection reaction (e.g., 0, 2, 4, 6, and 8 hours), withdraw a small aliquot of the cleavage cocktail containing the peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • Reconstitute the peptide in Mobile Phase A (see below) to a concentration of approximately 1 mg/mL.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[8][11][12][13][14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[11]

  • Gradient: A linear gradient is typically used. A common starting point is 5% to 65% Mobile Phase B over 30 minutes.[8] The gradient can be optimized based on the hydrophobicity of the peptide. Slower gradients generally provide better resolution.[11]

  • Flow Rate: 1.0 mL/min for a standard analytical column.[11]

  • Detection: UV absorbance at 214 nm or 220 nm.[8]

3. Data Analysis:

  • The Mtr-protected peptide is more hydrophobic and will therefore have a longer retention time than the deprotected peptide.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

  • The deprotection is considered complete when the peak corresponding to the Mtr-protected peptide is no longer detectable.

Mass Spectrometry (MS)

This protocol is for the final confirmation of the deprotected peptide's molecular weight.

1. Sample Preparation:

  • Use the final, fully deprotected and precipitated peptide sample from the reaction.

  • Dissolve the crude or purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.

2. Mass Spectrometry System and Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for peptides.[4][5][15]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is suitable for accurate mass determination.[3]

  • MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the peptide.

  • Data Analysis:

    • Calculate the theoretical molecular weight of the fully deprotected peptide.

    • Compare the experimental m/z value with the theoretical value. The observed mass should correspond to the deprotected peptide.

    • The mass of the Mtr group is 236.3 g/mol . A successful deprotection will result in a corresponding mass decrease from the starting material.

Experimental Workflow and Signaling Pathway Diagrams

Mtr_Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_analysis Analysis cluster_result Result start Mtr-Protected Peptide on Resin cleavage Treat with TFA Cleavage Cocktail start->cleavage sampling Time-Point Sampling cleavage->sampling Monitor Progress hplc RP-HPLC Analysis sampling->hplc ms Mass Spectrometry Confirmation hplc->ms No Protected Peptide Detected incomplete Incomplete Deprotection hplc->incomplete Protected Peptide Detected complete Deprotection Complete ms->complete Correct Mass Confirmed incomplete->cleavage Continue Reaction

Caption: Experimental workflow for confirming Mtr deprotection.

Deprotection_Logic start Start Mtr Deprotection Reaction check_hplc Analyze aliquot by RP-HPLC start->check_hplc is_complete Is Mtr-peptide peak absent? check_hplc->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No confirm_ms Confirm Molecular Weight by Mass Spectrometry is_complete->confirm_ms Yes continue_reaction->check_hplc Take next time point end Deprotection Confirmed confirm_ms->end

Caption: Logical flow for Mtr deprotection analysis.

References

A Comparative Analysis of Trifluoroacetic Acid (TFA) Cleavage Efficiency for Common Arginine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine is a critical determinant of peptide yield and purity. The efficiency of the final trifluoroacetic acid (TFA) cleavage step is paramount for successful peptide synthesis. This guide provides an objective comparison of the TFA cleavage efficiency of commonly used arginine protecting groups, supported by experimental data, to aid in the selection of the optimal group for your research needs.

The acid lability of arginine protecting groups is a key factor in their selection, particularly in the context of Fmoc-based SPPS where the final cleavage is typically performed with TFA. The most commonly employed sulfonyl-based protecting groups are Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The general trend for acid lability is Pbf > Pmc > Mtr, with Pbf being the most labile and Mtr the most stable.[1]

Quantitative Comparison of Cleavage Efficiency

The efficiency of deprotection is a critical performance indicator for these protecting groups. The following table summarizes the cleavage efficiency and typical cleavage times for Pbf, Pmc, and Mtr in TFA.

Protecting GroupRelative LabilityTypical Cleavage Time with High TFA ConcentrationCleavage Yield (3 hours in TFA)Key Considerations
Pbf High1.5 - 3 hours69%[2]Rapid cleavage minimizes side reactions.[2] Recommended for peptides with multiple arginines.[2]
Pmc Moderate2 - 6 hours46%[2]Slower cleavage increases the risk of side reactions, particularly tryptophan alkylation.[1]
Mtr LowUp to 24 hours[2]Not readily availableRequires harsh, prolonged acid exposure, increasing the risk of peptide degradation.[1][2]
Boc (di-Boc) High (in Boc-SPPS)2 - 3 hours (final cleavage)Not directly comparableProne to δ-lactam formation during coupling, which can terminate the peptide chain.[3]

It is important to note that while the di-Boc protecting group for arginine is labile to standard TFA cleavage conditions, its application is primarily in Boc-SPPS. A significant drawback is its high propensity for δ-lactam formation during the coupling step, which can lead to lower overall peptide yields.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient cleavage. The following is a generalized protocol for the TFA cleavage of a peptide from the resin and removal of arginine protecting groups.

Objective: To cleave the synthesized peptide from the solid support and deprotect the arginine side chain along with other acid-labile protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Dichloromethane (DCM) for resin swelling

  • Reaction vessel

  • Centrifuge

Standard Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v): This cocktail is suitable for most peptides, especially those containing Arg(Pbf).

Procedure:

  • Resin Preparation: The peptidyl-resin is washed with DCM to swell the resin and then dried under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: The cleavage cocktail is added to the resin in a reaction vessel. The mixture is gently agitated at room temperature. The reaction time is dependent on the protecting group used (see table above). For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended up to three hours. For Arg(Mtr), significantly longer cleavage times of up to 24 hours may be necessary.[1][2]

  • Peptide Precipitation: Following the cleavage reaction, the resin is filtered, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation and Washing: The precipitated peptide is collected by centrifugation. The peptide pellet is washed multiple times with cold diethyl ether to remove scavengers and residual TFA.

  • Drying: The final peptide product is dried under vacuum.

Scavenger Cocktails for Sensitive Residues: For peptides containing sensitive amino acids such as tryptophan, methionine, or cysteine, the addition of scavengers to the cleavage cocktail is crucial to prevent side reactions. A common issue is the alkylation of tryptophan by carbocations generated during the cleavage of Pmc.[1] The use of Pbf is recommended for tryptophan-containing peptides as it reduces this side reaction.[2]

A more robust scavenger cocktail, known as Reagent K, can be used for peptides with a variety of sensitive residues. Reagent K is composed of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).

Logical Relationship of TFA Cleavage Efficiency

The following diagram illustrates the relationship between the different arginine protecting groups and their cleavage efficiency in TFA.

TFA_Cleavage_Efficiency cluster_efficiency TFA Cleavage Efficiency cluster_groups Arginine Protecting Groups High Efficiency High Efficiency Reduced Side Reactions Reduced Side Reactions High Efficiency->Reduced Side Reactions Moderate Efficiency Moderate Efficiency Potential Side Reactions Potential Side Reactions Moderate Efficiency->Potential Side Reactions Low Efficiency Low Efficiency Increased Side Reactions Increased Side Reactions Low Efficiency->Increased Side Reactions Pbf Pbf Pbf->High Efficiency 1.5-3 hrs Pmc Pmc Pmc->Moderate Efficiency 2-6 hrs Mtr Mtr Mtr->Low Efficiency up to 24 hrs Boc Boc Boc->High Efficiency 2-3 hrs (Boc-SPPS) Prone to side reactions during coupling

Caption: TFA Cleavage Efficiency of Arginine Protecting Groups.

References

A Comparative Guide to the Stability of Mtr and Other Sulfonyl-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount. Sulfonyl-based groups are a cornerstone for the protection of amine functionalities, most notably the guanidino side chain of arginine. The stability of these groups under various reaction conditions dictates their utility and compatibility with different synthetic strategies. This guide provides an objective comparison of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group against other widely used sulfonyl-based protecting groups: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), p-toluenesulfonyl (Tosyl, Ts), and 2-nitrobenzenesulfonyl (Nosyl, Ns).

The selection of an appropriate protecting group is critical, directly impacting reaction efficiency, cleavage conditions, and the purity of the final product. The primary distinction among Mtr, Pbf, and Tosyl lies in their lability under acidic conditions, which is a crucial factor in modern Fmoc-based solid-phase peptide synthesis (SPPS). In contrast, the Nosyl group offers an orthogonal cleavage strategy, making it valuable for specific synthetic transformations where acid or base lability is undesirable.

Comparative Analysis of Sulfonyl Protecting Groups

The efficacy of a protecting group is determined by its stability profile and the conditions required for its removal. While most sulfonyl groups exhibit robust stability towards basic conditions, their behavior under acidic and reductive conditions varies significantly.

Acid Stability and Lability:

The most critical differentiator for groups used in Fmoc-SPPS is the rate of cleavage in trifluoroacetic acid (TFA). The generally accepted order of acid lability for arginine protection is: Pbf > Mtr > Tos .[1]

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is characterized by its high acid lability, which permits its rapid and efficient removal under relatively mild TFA conditions.[1] This minimizes the exposure of the peptide to strong acid, thereby reducing the risk of side reactions.[1]

  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is significantly more stable to acid than Pbf.[1] Its complete removal necessitates harsher conditions, typically involving prolonged exposure to TFA, often for several hours or even up to a day.[1][2] This increased acid exposure elevates the probability of side-product formation.[3]

  • Tos (p-toluenesulfonyl): The Tosyl group is the most acid-stable among these groups.[1] It is largely resistant to standard TFA cocktails used in Fmoc synthesis and is primarily employed in Boc-based synthesis strategies that use much harsher cleavage conditions, such as treatment with anhydrous hydrogen fluoride (HF).[1][3]

  • Ns (2-nitrobenzenesulfonyl): The Nosyl group is stable under both acidic and basic conditions.[4][5] Its removal is achieved through a completely different mechanism—nucleophilic aromatic substitution with a thiol reagent—providing it with an orthogonal cleavage pathway.[5][6]

Side Reactions During Cleavage:

A primary concern during acid-mediated deprotection is the generation of reactive cationic species, which can lead to the alkylation of sensitive amino acid residues, particularly tryptophan.[1] The longer cleavage times and harsher conditions required for Mtr and Tos groups increase the incidence of such side reactions compared to the more labile Pbf group.[1][3] The use of scavengers is critical to mitigate these unwanted modifications.[7]

Data Presentation

The following tables summarize the key properties and cleavage conditions for the compared sulfonyl protecting groups.

Table 1: General Properties and Stability Profile of Sulfonyl Protecting Groups

Protecting GroupStructurePrimary ApplicationAcid LabilityBase StabilityReductive LabilityOrthogonality
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylFmoc-SPPS (Arg protection)HighHighStableLow (Acid Cleavage)
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylFmoc/Boc-SPPS (Arg protection)LowHighStableLow (Acid Cleavage)
Tos p-toluenesulfonylBoc-SPPS, General Amine ProtectionVery LowHighLabileLow (Acid/Reductive Cleavage)
Ns 2-nitrobenzenesulfonylGeneral Amine ProtectionHighHighLabileHigh (Thiolysis)

Table 2: Comparison of Cleavage Conditions and Typical Reaction Times

Protecting GroupCleavage Reagent / CocktailTypical TimeKey Considerations
Pbf TFA / TIS / H₂O (95:2.5:2.5)[7]1 - 4 hours[3][7]Efficient cleavage; minimizes side reactions.[1]
Mtr TFA / Phenol (95:5 w/w)[8] or stronger acids (e.g., HBF₄ in TFA)[2]3 - 24 hours[1][2]Slow cleavage; high risk of side reactions with sensitive residues like Trp.[2][9]
Tos Anhydrous HF / Scavengers[3] or Mg / MeOH[10]1 - 2 hours (HF)[3] / 2 - 4 hours (Mg/MeOH)[10]Requires highly corrosive HF or reductive conditions; incompatible with standard Fmoc-SPPS.[1]
Ns Thiophenol / Base (e.g., K₂CO₃ or KOH) in MeCN or DMF[6]40 min - 24 hours[6][11]Orthogonal to acid/base labile groups; avoids acidic conditions.[5]

Mandatory Visualizations

The following diagrams illustrate the relative stabilities and cleavage pathways of the discussed protecting groups.

Pbf Arg(Pbf) Mtr Arg(Mtr) Peptide Deprotected Peptide Pbf->Peptide TFA Cocktail (1-4h) Tos Arg(Tos) Mtr->Peptide TFA / Scavengers (3-24h) Tos->Peptide Anhydrous HF (1-2h)

Caption: Relative acid lability and cleavage conditions for Pbf, Mtr, and Tos.

Start Protected Peptide (e.g., R-NH-Ns) Acid Acid Treatment (e.g., TFA) Start->Acid Base Base Treatment (e.g., Piperidine) Start->Base Thiol Thiol / Base (e.g., Thiophenol) Start->Thiol NoReaction1 Ns Group Stable Acid->NoReaction1 Orthogonal Condition NoReaction2 Ns Group Stable Base->NoReaction2 Orthogonal Condition Cleaved Deprotected Amine (R-NH2) Thiol->Cleaved Specific Cleavage

Caption: Orthogonal cleavage strategy of the Nosyl (Ns) protecting group.

Experimental Protocols

The following are representative protocols for the cleavage of each sulfonyl protecting group. Note: These are generalized procedures and may require optimization based on the specific substrate and scale. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Pbf Group Cleavage from a Peptide Resin

This protocol is standard for the final deprotection step in Fmoc-based SPPS.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/triisopropylsilane (TIS)/deionized water (95:2.5:2.5 v/v/v) .[7] For 100 mg of resin, approximately 2 mL of the cocktail is typically used.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture gently at room temperature for 1-4 hours. For peptides with multiple Arg(Pbf) residues, the longer end of this time range may be necessary.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum.

Protocol 2: Mtr Group Cleavage from a Peptide

This protocol uses a scavenger specifically suited for the more stable Mtr group.

  • Peptide Dissolution: Dissolve the Mtr-protected peptide in a cleavage solution of 5% (w/w) phenol in TFA .[8] A typical concentration is approximately 10 µmol of peptide per mL of solution.[8]

  • Cleavage Reaction: Stir the solution at room temperature. The reaction is slow and may require 7.5 to 24 hours for complete cleavage.[2][8] Monitor the progress by HPLC if possible.

  • Solvent Removal: After cleavage is complete, evaporate the TFA under a stream of nitrogen or by rotary evaporation.

  • Work-up: Partition the resulting residue between water and an organic solvent like dichloromethane. The deprotected peptide will remain in the aqueous layer.

  • Isolation: Wash the aqueous layer several times with the organic solvent to remove the phenol scavenger. Lyophilize the aqueous layer to obtain the crude peptide.[8]

Protocol 3: Reductive Cleavage of a Tosyl (Ts) Group

This protocol describes a reductive method for cleaving N-tosyl amides, avoiding the use of HF.

  • Reaction Setup: To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol at room temperature, add the N-tosyl protected compound (1.0 equivalent).[10]

  • Cleavage Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected amine. Purify as necessary via column chromatography.

Protocol 4: Nosyl (Ns) Group Cleavage via Thiolysis

This protocol details the Fukuyama deprotection method for Ns-protected amines.

  • Reagent Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve thiophenol (2.5 equivalents) in acetonitrile. Cool the solution in an ice-water bath and add a base such as potassium hydroxide or potassium carbonate (2.5 equivalents).[6]

  • Addition of Substrate: To the prepared thiolate solution, add the Ns-protected amine (1.0 equivalent) dissolved in acetonitrile.

  • Cleavage Reaction: Remove the ice bath and heat the reaction mixture (e.g., to 50 °C) for 40 minutes to a few hours, monitoring by TLC.[6]

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., dichloromethane).

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]

References

D-Arginine in Peptides: A Comparative Guide to Enhanced Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, the substitution of L-arginine with its D-enantiomer, D-arginine, has emerged as a powerful tool to overcome the inherent limitations of peptide therapeutics, primarily their rapid enzymatic degradation. This guide provides a comprehensive comparison of D-arginine-containing peptides with their L-arginine counterparts, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Enhanced Proteolytic Stability: The Primary Advantage

The fundamental advantage of substituting L-arginine with D-arginine lies in the increased resistance to proteolytic enzymes.[1][2] Proteases, which are chiral and stereospecific, are ubiquitous in biological systems and readily degrade peptides composed of naturally occurring L-amino acids. The introduction of a D-amino acid disrupts the typical peptide backbone conformation recognized by these enzymes, thereby sterically hindering cleavage and significantly extending the peptide's half-life in biological fluids.[1]

A compelling example is the antimicrobial peptide R4F4. A study demonstrated that its efficacy was diminished in the presence of human serum and trypsin. To enhance its stability, a derivative with D-amino acid substitutions, D-R4F4, was synthesized. This modification resulted in significantly improved protease resistance and antimicrobial activity, highlighting the practical benefits of this strategy.[1][2]

Comparative Stability Data: D-Arginine vs. L-Arginine Peptides
PeptideModificationConditionHalf-life / ActivityReference
R4F4L-argininePresence of human serum and trypsinDecreased efficacy[1][2]
D-R4F4D-amino acid substitutionPresence of human serum and trypsinSignificantly improved protease resistance and antimicrobial activity[1][2]
R1818-mer of L-arginineTraumatic Brain Injury (TBI) model in ratsNo significant improvement in sensorimotor and vestibulomotor deficits[3]
R18D18-mer of D-arginineTraumatic Brain Injury (TBI) model in ratsSignificant reductions in sensorimotor (p = 0.026) and vestibulomotor (p = 0.049) deficits[3]

Neuroprotection: The Case of R18D

The neuroprotective peptide R18D, an 18-mer of D-arginine, provides a powerful illustration of the therapeutic potential unlocked by D-amino acid substitution. In a study comparing R18D with its L-enantiomer, R18, in a rat model of traumatic brain injury, the D-isomer demonstrated superior efficacy.[3] Treatment with R18D resulted in significant improvements in sensorimotor and vestibulomotor outcomes, a feat not achieved by the L-arginine version.[3] This enhanced in vivo activity is likely attributable to the increased stability of R18D, allowing it to exert its neuroprotective effects for a longer duration.

The proposed mechanisms of action for R18D involve the modulation of glutamate receptors, a reduction in excitotoxic neuronal intracellular calcium influx, and the preservation of mitochondrial function.[4][5][6] Furthermore, R18D has been shown to interfere with the internalization of α-synuclein pre-formed fibrils, suggesting a potential therapeutic role in neurodegenerative diseases like Parkinson's.[7][8][9]

Experimental Protocols

Peptide Stability Assay in Human Serum

This protocol is designed to assess the proteolytic stability of a peptide in a biologically relevant matrix.

Materials:

  • Test peptide (with D-arginine) and control peptide (with L-arginine)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.

  • Incubation: Add the peptide solution to human serum (e.g., in a 1:4 ratio of peptide solution to serum) to achieve a final peptide concentration of 200 µg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of ACN with 0.1% TFA to the aliquot. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the remaining peptide at each time point relative to the amount at time 0. The half-life (t½) can be determined by fitting the data to a first-order decay curve.

Receptor Binding Assay (Competitive Binding)

This protocol determines the binding affinity of a peptide to its target receptor.

Materials:

  • Cells expressing the target receptor

  • Radiolabeled ligand known to bind the receptor

  • Test peptide (with D-arginine) and control peptide (with L-arginine) at various concentrations

  • Binding buffer (e.g., Tris-HCl with BSA and MgCl2)

  • Wash buffer (e.g., cold PBS)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation: Plate the cells expressing the target receptor in a multi-well plate and allow them to adhere overnight.

  • Assay Setup: On the day of the experiment, wash the cells with binding buffer.

  • Competition: Add a fixed concentration of the radiolabeled ligand to each well, along with increasing concentrations of the unlabeled test or control peptide. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a large excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Washing: Rapidly wash the cells with cold wash buffer to remove unbound ligand.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. The IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Impact of D-Arginine

Logical Flow of D-Arginine Advantage

D_Arginine_Advantage L_Peptide Peptide with L-Arginine Proteases Proteolytic Enzymes L_Peptide->Proteases Susceptible D_Peptide Peptide with D-Arginine D_Peptide->Proteases Resistant Degradation Rapid Degradation Proteases->Degradation Stability Enhanced Stability Proteases->Stability Leads to Activity Biological Activity Degradation->Activity Reduced Stability->Activity Sustained Efficacy Therapeutic Efficacy Activity->Efficacy

Caption: Advantage of D-arginine substitution in peptides.

Proposed Signaling Pathway for Neuroprotective Peptide R18D

R18D_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular R18D R18D (D-Arg Peptide) GluR Glutamate Receptors R18D->GluR Modulates alphaSyn α-Synuclein Fibrils R18D->alphaSyn Inhibits Internalization Ca_Influx Ca2+ Influx R18D->Ca_Influx Reduces Mito Mitochondrial Dysfunction R18D->Mito Preserves Function alphaSyn_Uptake α-Synuclein Uptake R18D->alphaSyn_Uptake Blocks GluR->Ca_Influx alphaSyn->alphaSyn_Uptake Ca_Influx->Mito Neurotoxicity Excitotoxicity & Neuronal Death Mito->Neurotoxicity Aggregation Intracellular Aggregation alphaSyn_Uptake->Aggregation Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration

Caption: Proposed neuroprotective mechanism of R18D.

Conclusion

The incorporation of D-arginine into peptide sequences offers a robust and effective strategy to enhance their therapeutic potential. The primary advantage of increased proteolytic stability translates into longer in vivo half-lives, allowing for sustained biological activity and improved efficacy, as evidenced by the examples of D-R4F4 and R18D. For researchers and drug developers, the use of D-arginine represents a key tool in the rational design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a starting point for the systematic evaluation of these enhanced properties.

References

A Researcher's Guide to Arginine Protecting Groups: A Cost-Benefit Analysis in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the highly basic guanidinium side chain of arginine is a critical decision that significantly impacts the cost, efficiency, and purity of the final product. This guide provides an objective comparison of commonly used arginine protecting groups, supported by experimental data, to facilitate an informed cost-benefit analysis for your specific synthetic needs.

The guanidino group of arginine, with its high pKa of approximately 12.5, necessitates protection during solid-phase peptide synthesis (SPPS) to prevent side reactions and improve solubility in common organic solvents.[1] The ideal protecting group should be stable throughout the synthesis, not interfere with coupling reactions, and be cleanly removed during the final cleavage step without damaging the peptide. However, in practice, each protecting group presents a unique set of advantages and disadvantages, creating a trade-off between cost, ease of use, and the final purity of the synthesized peptide.

Performance Comparison of Common Arginine Protecting Groups

The most frequently employed protecting groups for arginine in Fmoc-based SPPS are sulfonyl-based, including Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Tos (Tosyl). In Boc-based strategies, Tos and Nitro (NO2) groups are more traditional choices. The selection of one over the other has direct consequences on cleavage conditions, potential side reactions, and overall yield.

A summary of the key performance characteristics of these protecting groups is presented below:

Protecting GroupNα-Protection StrategyRelative Acid LabilityTypical Cleavage ConditionsKey AdvantagesKey Disadvantages
Pbf FmocHigh1.5 - 3 hours in TFA-based cocktailsHigh acid lability allows for milder and shorter cleavage times, reducing side reactions. Less prone to reattachment to tryptophan.[2][3]High cost.[1][4] Can be sterically bulky, potentially impacting coupling efficiency.
Pmc FmocMediumLonger treatment with TFA-based cocktails than PbfMore acid labile than Tos and Mtr.Slower cleavage than Pbf can lead to lower yields in the same timeframe.[2][3] Released Pmc group can cause sulfonation of sensitive residues.
Tos Boc/FmocLowRequires strong acids like HF.[2][3]Robust protection.[2]Harsh cleavage conditions can degrade sensitive peptides. Released tosyl groups can modify tryptophan.[2][3]
NO2 Boc/FmocVery LowRequires reduction (e.g., SnCl2) or HF.[2][3]Very stable, preventing side reactions like δ-lactam formation.[1][2][5]Harsh removal conditions can lead to side reactions, including the formation of ornithine residues.[3]
(Boc)2 FmocHighTFA-H2O (95:5) for 1 hour.[1][4]Cleaved under standard TFA conditions.High tendency for δ-lactam formation, leading to low coupling efficiency.[1][4]

Cost-Benefit Analysis

The most significant trade-off in selecting an arginine protecting group lies between the high cost of the raw material and the downstream expenses associated with lower purity and more complex purification.

Fmoc-Arg(Pbf)-OH , while being the most expensive protected arginine derivative (approximately 10 times more expensive than Fmoc-Phe-OH on a 100g scale), often provides the highest crude peptide purity due to its lability and reduced side reactions.[1][4] This can lead to significant cost savings in the long run by simplifying and shortening the purification process, which is often a major bottleneck in peptide production.[6]

In a direct comparison of cleavage efficiency, a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc).[2][3] This highlights the potential for higher recovery of the target peptide with Pbf, which can offset its higher initial cost, especially in large-scale synthesis.

On the other hand, older and less expensive protecting groups like Tos and NO2 require harsh cleavage conditions that can lead to a greater variety of side products, complicating purification and reducing the overall yield of the desired peptide.[2][3] While the initial investment in the protected amino acid is lower, the downstream costs associated with purification and potential loss of product can be substantially higher.

The NO2 group, however, shows a very low tendency for δ-lactam formation, a significant side reaction that leads to chain termination.[1][4][5] In syntheses where this is a recurring issue, revisiting the use of the NO2 group may be a viable cost-saving strategy, provided the peptide is stable to the required deprotection conditions.

Experimental Data on Side Reactions

A critical factor in the cost-benefit analysis is the propensity of each protecting group to induce side reactions. The table below summarizes quantitative data on two common side reactions.

Side ReactionProtecting GroupConditionsExtent of Side ReactionReference
δ-Lactam Formation Fmoc-Arg(Pbf)-OH30 min activation12% (four times more than NO2)[1]
Fmoc-Arg(NO2)-OH30 min activationLow tendency[1][5]
Fmoc-Arg(Boc)2-OH30 min activation60%[1]
Cleavage Yield Arg(Pbf)3-hour cleavage with TFA69% desired peptide[2][3]
Arg(Pmc)3-hour cleavage with TFA46% desired peptide[2][3]

Visualizing the Workflow

The following diagrams illustrate the logical considerations in selecting a protecting group and a typical experimental workflow for solid-phase peptide synthesis.

G cluster_input Synthesis Requirements cluster_decision Protecting Group Selection cluster_output Expected Outcome Peptide Sequence Peptide Sequence Pbf Pbf Peptide Sequence->Pbf NO2 NO2 Peptide Sequence->NO2 Sensitive to δ-lactam formation Scale Scale Pmc Pmc Scale->Pmc Budget Budget Tos Tos Budget->Tos High Purity/High Cost High Purity/High Cost Pbf->High Purity/High Cost Moderate Purity/Cost Moderate Purity/Cost Pmc->Moderate Purity/Cost Lower Purity/Low Cost Lower Purity/Low Cost Tos->Lower Purity/Low Cost Special Case (Low δ-lactam) Special Case (Low δ-lactam) NO2->Special Case (Low δ-lactam)

Caption: Decision matrix for arginine protecting group selection.

SPPS_Workflow cluster_repeat Elongation Cycle start Start: Resin Swelling deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH, DIC, Oxyma) coupling->wash1 Wash wash1->coupling repeat Repeat for Each Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence Complete deprotection_cycle Fmoc Deprotection repeat->deprotection_cycle Add Next AA cleavage Cleavage & Global Deprotection (e.g., TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis end End: Pure Peptide analysis->end wash_cycle Wash deprotection_cycle->wash_cycle coupling_cycle Next Amino Acid Coupling wash_cycle->coupling_cycle coupling_cycle->wash_cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for the manual synthesis of a peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[2]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., DIC, 3-5 equivalents), and an additive (e.g., Oxyma, 3-5 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For arginine coupling, especially if δ-lactam formation is a concern, consider a double coupling by repeating this step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash (step 3).

  • Final Wash and Drying: Wash the peptidyl-resin with dichloromethane (DCM) and methanol, then dry under vacuum.

Cleavage and Global Deprotection (Pbf Example)

This protocol is for cleaving the peptide from the resin and removing the side-chain protecting groups, including Pbf from arginine.

  • Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate at room temperature for 1.5 to 3 hours.[2] The time may need to be optimized depending on the number of arginine residues and the complexity of the peptide.

  • Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the final product by mass spectrometry.

Conclusion

The choice of an arginine protecting group is a multifaceted decision with significant implications for the overall cost and success of a peptide synthesis campaign. For routine syntheses where high purity and simplified purification are paramount, the higher upfront cost of Fmoc-Arg(Pbf)-OH is often justified by higher yields and reduced downstream processing costs.[2] For budget-constrained projects or for peptides that are not sensitive to harsh conditions, older protecting groups like Tos may be considered, with the caveat of potentially more complex purification. The NO2 group remains a valuable option for mitigating δ-lactam formation in particularly problematic sequences.[1] Ultimately, a careful evaluation of the peptide sequence, the scale of the synthesis, and the available resources for purification will guide the most prudent choice for a cost-effective and successful outcome.

References

A Researcher's Guide to Arginine Protection: A Comparative Analysis of Boc-D-Arg(Mtr)-OH and Its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group for the guanidinium side chain of arginine is a critical decision that profoundly impacts peptide yield, purity, and the overall success of the synthesis. This guide provides an objective, data-driven comparison of Boc-D-Arg(Mtr)-OH and its common alternatives in Boc-SPPS, offering insights into their performance, supported by experimental data and detailed protocols.

The highly basic nature of the arginine guanidinium group (pKa ≈ 12.5) necessitates protection to prevent side reactions during peptide chain elongation. The ideal protecting group should be stable throughout the synthesis, yet readily cleavable under conditions that do not degrade the final peptide. This analysis focuses on a comparative evaluation of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group and other widely used protecting groups for Boc-D-arginine, including Tosyl (Tos), Nitro (NO2), and the di-Boc strategy.

Performance Comparison of Arginine Protecting Groups

The selection of an appropriate arginine protecting group involves a trade-off between its stability, the conditions required for its removal, and its propensity to induce side reactions. The following tables summarize the key performance indicators for this compound and its alternatives.

Protecting GroupRelative Acid LabilityCleavage ConditionsAdvantagesDisadvantages
Mtr LowTFA (prolonged, up to 24 hours), TFA/thioanisole, TMSBr/TFA (rapid)[1]More labile than Tos and NO2 in TFA.Very slow cleavage with TFA alone, increasing the risk of side reactions with sensitive residues like tryptophan.[1]
Tos Very LowAnhydrous HF, TFMSA[2]Highly stable to TFA, preventing premature deprotection.Requires extremely harsh and hazardous cleavage conditions (HF). Can lead to modification of sensitive residues.[2]
NO2 Very LowHF, catalytic hydrogenation, SnCl2[3]Stable to a wide range of acidic conditions, useful for segment condensation. Lower tendency for δ-lactam formation compared to (Boc)2.[3]Harsh cleavage conditions. Potential for side reactions leading to ornithine formation.[3]
(Boc)2 HighTFAMild cleavage conditions compatible with standard Boc-SPPS final deprotection.High propensity for δ-lactam formation, leading to chain termination and reduced yields.[2][3][4]

Side Reactions: A Critical Consideration

A primary challenge in the incorporation of protected arginine is the intramolecular cyclization to form a stable δ-lactam, which terminates the peptide chain. The choice of protecting group significantly influences the extent of this side reaction.

Protecting GroupPropensity for δ-Lactam FormationOther Common Side Reactions
Mtr ModerateSulfonation of tryptophan during prolonged acid cleavage.[1]
Tos LowAlkylation of tryptophan by the cleaved tosyl group during HF cleavage.[2]
NO2 LowFormation of ornithine residues during cleavage.[3]
(Boc)2 Very High (up to 60%)[3]-

One study on the Fmoc-analogues, which provides strong indication for the Boc-derivatives, demonstrated that Fmoc-Arg(Boc)2-OH exhibited the fastest kinetics for δ-lactam formation, with up to 60% conversion to the lactam, resulting in a coupling efficiency of only 28%.[3] In contrast, Fmoc-Arg(NO2)-OH showed the lowest tendency for this side reaction.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protected arginine derivatives. Below are representative protocols for the coupling and cleavage steps in Boc-SPPS.

Protocol 1: General Coupling of Boc-D-Arg(Protecting Group)-OH
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM, isopropanol, and then DCM.

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash with DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-Arg(X)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail and reaction time is highly dependent on the arginine protecting group.

For this compound:

  • Cleavage Cocktail (Reagent R): TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2)

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail (10 mL per gram of resin).

    • Stir at room temperature. For a single Mtr group, 4-6 hours may be sufficient. For multiple Mtr groups, cleavage times can extend up to 24 hours.[1][5] A rapid alternative is using TMSBr in TFA, which can deprotect multiple Mtr groups in as little as 15 minutes.[1]

    • Filter the resin and precipitate the peptide in cold diethyl ether.

For Boc-D-Arg(Tos)-OH:

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole or cresol).

  • Procedure (Requires specialized HF apparatus):

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add scavengers (e.g., p-cresol).

    • Cool the vessel in a dry ice/acetone bath and distill HF into the vessel.

    • Stir the reaction at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the peptide in cold diethyl ether.

For Boc-D-Arg(NO2)-OH:

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers.

  • Procedure: Follow the same procedure as for Boc-D-Arg(Tos)-OH.

For Boc-D-Arg(Boc)2-OH:

  • Cleavage Cocktail: Standard TFA cleavage cocktail (e.g., TFA/water/triisopropylsilane (TIS) 95:2.5:2.5).

  • Procedure:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

Visualizing the Chemistry: Workflows and Structures

To further clarify the processes and molecular differences, the following diagrams illustrate the chemical structures of the protecting groups and the key reaction pathways.

cluster_Mtr This compound cluster_Tos Boc-D-Arg(Tos)-OH cluster_NO2 Boc-D-Arg(NO2)-OH cluster_Boc2 Boc-D-Arg(Boc)2-OH Mtr Tos NO2 Boc2

Chemical structures of Boc-D-Arg protecting group derivatives.

G start Start Boc-SPPS Cycle deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-D-Arg(X)-OH + Activator) neutralization->coupling wash Wash coupling->wash end Next Cycle or Final Cleavage wash->end

General workflow for a single cycle in Boc-SPPS.

G activated_arg Activated Boc-D-Arg(X)-OH coupling Desired Coupling (Peptide Elongation) activated_arg->coupling Major Pathway lactam δ-Lactam Formation (Chain Termination) activated_arg->lactam Side Reaction (Especially with (Boc)2)

Competing reaction pathways for activated Boc-D-arginine.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides detailed, procedural instructions for the proper disposal of Boc-D-Arg(Mtr)-OH, a protected amino acid derivative commonly used in peptide synthesis. Following these steps will mitigate risks and fortify your laboratory's safety protocols.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. This compound is classified as a combustible solid and presents several health hazards.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.

  • Body Protection: A lab coat or a chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

Hazard Summary:

  • Hazard Classifications: Carcinogenicity (Category 2), Eye Irritation (Category 2), Skin Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer).[1]

II. Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for conducting a thorough risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₂₁H₃₄N₄O₇S
Molecular Weight 486.58 g/mol [1]
Appearance White to slight yellow to beige powder[1]
Storage Class Code 11 (Combustible Solids)[1]
Storage Temperature Room temperature. Solutions can be stored at -20°C for up to one year or -80°C for up to two years.[2]
WGK (Water Hazard Class) WGK 3 (severely hazardous to water)[1]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Properly identify the waste as a non-halogenated organic solid.[3]

    • Segregate this waste stream from others, especially from aqueous and halogenated organic waste, to prevent potentially hazardous chemical reactions.[3]

  • Containment of Solid Waste:

    • Carefully sweep or scoop any solid this compound waste. Avoid actions that could generate dust.[3]

    • Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips), in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.[4]

  • Containment of Liquid Waste:

    • For solutions containing this compound, absorb the liquid with an inert material such as vermiculite, sand, or earth.[3]

    • Place the absorbed material into a suitable, labeled, and sealed container for disposal.[3]

    • Alternatively, collect liquid waste in a designated hazardous waste container for liquid chemical waste, ensuring that incompatible waste streams are not mixed.[4]

  • Labeling of Waste Containers:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Non-halogenated Organic Waste").[3]

    • If it is a mixed waste, list all chemical constituents.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated area.[3]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]

    • This designated area is often referred to as a Satellite Accumulation Area (SAA).[4]

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3][4]

    • Provide the waste manifest with the accurate chemical name and quantity.[3]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste: - Sweep/scoop carefully - Avoid generating dust B->C Solid D Liquid Waste: - Absorb with inert material OR - Collect in liquid waste container B->D Liquid E Place in a designated, compatible, and sealed hazardous waste container. C->E D->E F Label container with: - Full chemical name - Waste type (non-halogenated organic) E->F G Store in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA). F->G H Contact EHS or a licensed waste disposal contractor for pickup. G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Boc-D-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Boc-D-Arg(Mtr)-OH is paramount for both personal safety and experimental success. This guide provides immediate, essential safety protocols, operational procedures for its use in solid-phase peptide synthesis (SPPS), and a clear disposal plan to ensure a secure laboratory environment.

Chemical Identifier and Hazard Information:

PropertyValue
Chemical Name N-alpha-t-Butyloxycarbonyl-N'-(4-methoxy-2,3,6-trimethylphenyl-sulfonyl)-D-arginine
CAS Number 102185-38-6[1]
Molecular Formula C21H34N4O7S[1]
Molecular Weight 486.58 g/mol [1]
Appearance White to slight yellow to beige powder
Signal Word Warning

Hazard Classifications and Precautionary Statements:

Hazard ClassGHS CodePrecautionary Statements
CarcinogenicityH351P202 - Do not handle until all safety precautions have been read and understood. P308 + P313 - IF exposed or concerned: Get medical advice/ attention.
Eye IrritationH319P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin IrritationH315P264 - Wash skin thoroughly after handling. P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.
Specific target organ toxicity, single exposureH335P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes of solvents during handling and synthesis.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the powdered reagent and solutions.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator.Recommended if there is a risk of generating dust, especially when weighing and transferring the solid material.

Operational Plan: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-based solid-phase peptide synthesis. The following is a generalized workflow for its incorporation into a peptide chain.

Step 1: Resin Swelling and Deprotection

The initial step involves preparing the resin-bound peptide for the coupling reaction.

Resin Peptide-Resin DCM_Wash Wash with DCM Resin->DCM_Wash TFA_Deprotection Treat with 50% TFA in DCM DCM_Wash->TFA_Deprotection Wash_2 Wash with DCM and IPA TFA_Deprotection->Wash_2 Neutralization Neutralize with DIEA in DMF Wash_2->Neutralization Washed_Resin Washed and Neutralized Resin Neutralization->Washed_Resin

Caption: Boc deprotection workflow for SPPS.

Step 2: Coupling of this compound

This step involves the activation of the amino acid and its subsequent coupling to the deprotected peptide-resin.

cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Boc_AA This compound Coupling_Reagents Coupling Reagents (e.g., HBTU/HOBt) Activated_AA Activated Amino Acid Boc_AA->Activated_AA Pre-activation Washed_Resin Washed and Neutralized Resin Coupled_Resin Coupled Peptide-Resin Washed_Resin->Coupled_Resin Add Activated Amino Acid

Caption: Amino acid coupling workflow.

Experimental Protocol for a Single Coupling Cycle:

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[2]

    • Wash the resin with DCM (3 times), isopropanol (1 time), and DCM (3 times).[2]

  • Neutralization:

    • Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 cycles of 2 minutes each.[2]

    • Wash the resin with DCM (3 times).[2]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt in N,N-dimethylformamide (DMF).[2]

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.

Solid_Waste Solid Waste (e.g., excess reagent, contaminated labware) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., reaction mixtures, washes) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Waste_Storage Designated Waste Storage Area Solid_Container->Waste_Storage Liquid_Container->Waste_Storage Waste_Disposal Licensed Chemical Waste Disposal Waste_Storage->Waste_Disposal

Caption: Chemical waste disposal workflow.

Step-by-Step Disposal Procedure:

  • Solid Waste Containment:

    • Carefully sweep or scoop any solid this compound waste.[3]

    • Place the solid waste, including contaminated weighing paper and disposable labware, into a designated, labeled, and sealable container for solid chemical waste.[3]

  • Liquid Waste Containment:

    • Collect all liquid waste containing this compound, such as reaction mixtures and solvent washes, in a separate, labeled, and sealed container for liquid chemical waste.

  • Labeling:

    • Clearly label all waste containers with the full chemical name, "this compound," and the appropriate hazard warnings.[3]

  • Storage:

    • Store the sealed waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

    • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.